molecular formula C26H50N4O10 B8106135 N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester

N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester

Cat. No.: B8106135
M. Wt: 578.7 g/mol
InChI Key: IZIWQDDVTKZAPK-UHFFFAOYSA-N
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Description

N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester is a useful research compound. Its molecular formula is C26H50N4O10 and its molecular weight is 578.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50N4O10/c1-25(2,3)39-23(31)7-11-33-15-19-37-21-17-35-13-9-30(24(32)40-26(4,5)6)10-14-36-18-22-38-20-16-34-12-8-28-29-27/h7-22H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIWQDDVTKZAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50N4O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester: A Heterobifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester is a versatile, heterobifunctional crosslinker that has gained significant traction in the field of advanced drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its unique trifunctional, branched structure, incorporating an azide (B81097) group, a Boc-protected amine, and a t-butyl ester protected carboxylic acid, offers a modular approach to the construction of complex bioconjugates. The polyethylene (B3416737) glycol (PEG) backbone enhances the solubility and pharmacokinetic properties of the resulting molecules, a critical consideration for therapeutic agents.[1][2][3] This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, complete with detailed experimental protocols and workflow diagrams.

Chemical Structure and Properties

This compound is a branched molecule featuring three distinct functional arms emanating from a central nitrogen atom. Each arm is composed of a triethylene glycol (PEG3) spacer, contributing to the molecule's hydrophilicity and flexibility.

Chemical Structure:

The key functional groups are:

  • Azide (-N3): Enables covalent conjugation to alkyne-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[4][5]

  • Boc-protected Amine (-NHBoc): A primary amine protected by a tert-butyloxycarbonyl (Boc) group. This group is stable under a wide range of conditions but can be readily removed under acidic conditions to reveal the free amine for subsequent conjugation.[6]

  • t-Butyl Ester (-COOtBu): A carboxylic acid protected by a tert-butyl group. Similar to the Boc group, the t-butyl ester is cleaved under acidic conditions to yield the free carboxylic acid, which can then be coupled to amine-containing molecules.[7]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, compiled from various suppliers.

PropertyValueReference(s)
Molecular Formula C₃₄H₆₇N₅O₁₃[8]
Molecular Weight 753.9 g/mol [8]
Appearance White to off-white solid or oil
Purity Typically ≥95%[9]
Solubility Soluble in DMSO, DCM, DMF[8]
Storage Conditions -20°C[8]

Applications in Drug Development

The trifunctional nature of this compound makes it an invaluable tool for the modular synthesis of complex therapeutic agents. Its primary application is as a flexible linker in the construction of PROTACs.[1][4]

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][3][10] this compound serves as the linker connecting the target protein ligand to the E3 ligase ligand. The PEG component of the linker enhances the solubility and cell permeability of the PROTAC, while its length and flexibility are critical for the optimal formation of the ternary complex (Target Protein - PROTAC - E3 Ligase).[1][3][10]

The modular nature of this linker allows for a systematic approach to PROTAC optimization. The azide, protected amine, and protected carboxylic acid can be sequentially deprotected and coupled to the respective ligands, enabling the rapid generation of a library of PROTACs with varying linker attachment points and lengths.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key chemical transformations involving this compound. These protocols are based on established procedures for similar PEG linkers and should be optimized for specific substrates and applications.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide moiety of the linker to a terminal alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., DMSO, t-BuOH/H₂O)

  • Nitrogen or Argon gas

Procedure:

  • Dissolve the alkyne-functionalized molecule (1 equivalent) and this compound (1.1-1.5 equivalents) in a suitable solvent.

  • If using TBTA, add the ligand (0.01-0.1 equivalents) to the reaction mixture.

  • Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

  • Initiate the reaction by adding copper(II) sulfate (0.01-0.1 equivalents) followed by the sodium ascorbate solution (0.1-1.0 equivalents).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, the reaction can be quenched by exposure to air or the addition of a chelating agent like EDTA.

  • Purify the product using an appropriate chromatographic method (e.g., reversed-phase HPLC).

Quantitative Parameters for CuAAC Reaction:

ParameterRecommended RangeNotes
Alkyne Substrate 1 equivalentThe limiting reagent.
Azide Linker 1.1 - 1.5 equivalentsA slight excess of the azide ensures complete consumption of the alkyne.
Copper(II) Sulfate 0.01 - 0.1 equivalentsCatalyst.
Sodium Ascorbate 0.1 - 1.0 equivalentsReducing agent to maintain copper in the Cu(I) state.
Ligand (TBTA/THPTA) 0.01 - 0.1 equivalentsStabilizes the Cu(I) catalyst and enhances reaction efficiency.
Reaction Time 1 - 12 hoursDependent on substrates and reaction conditions.
Temperature Room TemperatureMild conditions are generally sufficient.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the copper-free click reaction with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[4][11]

Materials:

  • This compound

  • Strained alkyne (e.g., DBCO or BCN)-functionalized molecule

  • Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

  • Organic Solvent (e.g., DMSO or DMF)

Procedure:

  • Dissolve the this compound in a minimal amount of organic solvent.

  • Dissolve the strained alkyne-functionalized molecule in the reaction buffer.

  • Add the solution of the azide linker to the solution of the strained alkyne. A molar excess of the azide (e.g., 2-10 fold) is often used.

  • Keep the final concentration of the organic solvent low (e.g., <10%) to maintain the integrity of biomolecules if present.

  • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, or at 4°C overnight.

  • Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, SDS-PAGE for proteins).

  • Purify the product to remove excess unreacted linker using size-exclusion chromatography or dialysis for biomolecules, or column chromatography for small molecules.

Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group to yield the free amine.[6][12]

Materials:

  • Boc-protected PEG linker

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Toluene (B28343)

Procedure:

  • Dissolve the Boc-protected linker in DCM (0.1-0.2 M).

  • Cool the solution to 0°C in an ice bath.

  • Add TFA to the desired final concentration (e.g., 20-50% v/v).

  • If the substrate contains sensitive functional groups prone to alkylation by the tert-butyl cation, add a scavenger such as TIS (2.5-5% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt of the amine can often be used directly in the next step.

Deprotection of the t-Butyl Ester Group

This protocol details the cleavage of the t-butyl ester to reveal the carboxylic acid.[7]

Materials:

  • t-Butyl ester protected PEG linker

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the t-butyl ester-protected linker in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Remove the DCM and TFA under reduced pressure.

  • The crude product can be purified by an appropriate method, or in some cases, used directly in the next step after ensuring complete removal of the acid.

Visualization of Workflows and Pathways

The following diagrams, created using Graphviz (DOT language), illustrate the key workflows and pathways involving this compound.

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_linker This compound cluster_ligands Ligands cluster_reactions Synthetic Steps cluster_protac Final PROTAC linker Azide-PEG-NHBoc -PEG-COOtBu click_reaction Click Chemistry (CuAAC or SPAAC) linker->click_reaction poi_ligand Alkyne-POI Ligand poi_ligand->click_reaction e3_ligand E3 Ligase Ligand amide_coupling Amide Coupling e3_ligand->amide_coupling boc_deprotection Boc Deprotection (Acidic) click_reaction->boc_deprotection Intermediate 1 boc_deprotection->amide_coupling Intermediate 2 protac POI Ligand-Linker-E3 Ligand amide_coupling->protac

Caption: A modular workflow for PROTAC synthesis using the trifunctional linker.

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Degradation Degradation Ub_POI->Degradation Proteasome Proteasome Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: The mechanism of action for PROTAC-mediated targeted protein degradation.

Conclusion

This compound is a powerful and versatile tool for researchers and scientists in drug development. Its well-defined structure, featuring three orthogonal functional groups and a flexible PEG backbone, facilitates the rational design and synthesis of complex bioconjugates. The ability to systematically modify the linker is crucial for optimizing the efficacy of next-generation therapeutics like PROTACs. This guide provides the foundational knowledge and experimental framework to effectively utilize this important chemical entity in advancing the frontiers of medicine.

References

The Lynchpin of Bioconjugation: A Technical Guide to N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation, precision, and control are paramount. The development of sophisticated therapeutic and diagnostic agents, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), hinges on the ability to link disparate molecular entities with exacting control over stoichiometry and architecture. At the heart of this molecular engineering lies the linker, a component whose design dictates the stability, solubility, and ultimate biological function of the final conjugate. This technical guide provides an in-depth exploration of a versatile and powerful heterobifunctional linker, N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester, detailing its mechanism of action, experimental protocols, and applications in cutting-edge bioconjugation strategies.

Core Principles: Understanding the Functionality of this compound

This compound is a branched, multi-functional polyethylene (B3416737) glycol (PEG) linker designed for sequential and orthogonal bioconjugation reactions.[1] Its utility stems from the distinct reactivity of its three key functional groups: an azide (B81097) (N3), a tert-butyloxycarbonyl (Boc) protected amine, and a tert-butyl (t-butyl) ester.[1]

  • The Azide Group: This moiety is the cornerstone of "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility.[2] The azide group readily participates in both Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, allowing for the covalent attachment of molecules bearing a corresponding alkyne or strained alkyne group.[2][3]

  • The Boc-Protected Amine: The Boc group is a widely used acid-labile protecting group for primary and secondary amines.[4] Its presence allows for the selective reaction of the azide or the deprotected carboxyl group without interference from the amine. The Boc group can be efficiently removed under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal a primary amine that can then be used for subsequent conjugation, often through amide bond formation with an activated carboxyl group.[4]

  • The t-Butyl Ester: Similar to the Boc group, the t-butyl ester serves as a protecting group for a carboxylic acid. It is also readily cleaved under acidic conditions, regenerating the carboxyl group.[5] This deprotected carboxyl group can then be activated (e.g., with EDC/NHS) to react with primary amines on a target biomolecule.

The branched PEG backbone of the linker imparts several advantageous properties to the resulting bioconjugate, including enhanced water solubility, reduced immunogenicity, and improved pharmacokinetics.[6] The PEG chains also provide a flexible spacer arm, which can be crucial for mitigating steric hindrance between the conjugated molecules and allowing them to adopt their optimal biological conformations.[7]

Mechanism of Action in Bioconjugation: A Stepwise Approach

The trifunctional nature of this compound allows for a highly controlled, stepwise approach to the synthesis of complex bioconjugates. The general mechanism involves a series of protection, deprotection, and coupling steps, which can be tailored to the specific requirements of the desired construct.

A typical workflow for creating a bioconjugate using this linker can be visualized as follows:

G cluster_0 Step 1: Initial Conjugation (Click Chemistry) cluster_1 Step 2: Deprotection cluster_2 Step 3: Secondary Conjugation start This compound click CuAAC or SPAAC Reaction start->click alkyne Alkyne-modified Molecule 1 alkyne->click product1 Molecule 1-Linker Conjugate (Boc and t-butyl protected) click->product1 deprotection Acidic Treatment (e.g., TFA) product1->deprotection product2 Molecule 1-Linker Conjugate (Amine and Carboxyl exposed) deprotection->product2 conjugation1 Amide Bond Formation product2->conjugation1 conjugation2 Amide Bond Formation product2->conjugation2 amine_target Amine-reactive Molecule 2 amine_target->conjugation1 carboxyl_target Carboxyl-reactive Molecule 3 carboxyl_target->conjugation2 final_product Final Tri-molecular Conjugate conjugation1->final_product conjugation2->final_product

Caption: Sequential conjugation workflow using the trifunctional linker.

Quantitative Data and Reaction Parameters

The efficiency and kinetics of the bioconjugation reactions are critical for achieving high yields and preserving the integrity of the biomolecules. While specific data for this compound is not extensively published, the performance of its constituent reactive groups is well-characterized.

Azide-Alkyne Cycloaddition
Reaction TypeCatalyst/ConditionsSecond-order Rate Constant (M⁻¹s⁻¹)Typical Reaction TimeYieldReference
CuAAC Cu(I) source (e.g., CuSO₄/sodium ascorbate)10³ - 10⁵0.5 - 4 hours>95%[8][9]
SPAAC Strain-promoted alkyne (e.g., DBCO, BCN)0.1 - 1.02 - 12 hours>90%[10][11]

Note: Reaction rates and yields can be influenced by factors such as solvent, temperature, pH, and the specific structure of the reactants.

Deprotection Reactions
Protecting GroupReagentConcentrationTemperatureTypical Reaction TimeReference
Boc Trifluoroacetic acid (TFA) in Dichloromethane (DCM)20-50% (v/v)0°C to Room Temp.1 - 2 hours[4]
t-Butyl Ester Trifluoroacetic acid (TFA) in Dichloromethane (DCM)50% (v/v)Room Temp.~5 hours[5]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in a sequential bioconjugation strategy. Optimization may be required for specific applications.

Protocol 1: Boc and t-Butyl Ester Deprotection

This protocol describes the simultaneous removal of the Boc and t-butyl ester protecting groups.

Materials:

  • This compound conjugate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663)

  • Round bottom flask, magnetic stirrer, ice bath, rotary evaporator

Procedure:

  • Dissolve the Boc- and t-butyl ester-protected PEG linker conjugate in anhydrous DCM to a concentration of 0.1-0.2 M in a round bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equal volume of TFA to the solution (final concentration ~50% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-5 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.

  • For neutralization, dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected linker conjugate.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the azide-functionalized linker to an alkyne-containing molecule.

Materials:

  • Azide-functionalized linker

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a Cu(I) stabilizing ligand)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.0-7.4)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

Procedure:

  • Preparation of Reagents:

    • Dissolve the azide-functionalized linker and the alkyne-functionalized molecule in the reaction buffer. A small amount of DMSO or DMF may be used to aid solubility, but the final concentration of the organic solvent should ideally be kept below 10%.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 500 mM in water).

  • Catalyst Premix (Optional but Recommended):

    • In a separate tube, mix CuSO₄ and THPTA in a 1:2 to 1:5 molar ratio to form the copper(I) complex. Let it stand for a few minutes.

  • Conjugation Reaction:

    • To the solution containing the azide and alkyne reactants, add the CuSO₄ solution (or the pre-mixed catalyst) to a final concentration of 0.1-1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification:

    • Purify the final conjugate using an appropriate chromatography method, such as Size-Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), to remove unreacted molecules and catalyst components.

Applications in Advanced Bioconjugation

The unique architecture of this compound makes it particularly well-suited for the construction of complex biotherapeutics.

Antibody-Drug Conjugates (ADCs)

In ADC development, this linker can be used to attach a cytotoxic payload to a monoclonal antibody. The branched nature of the linker allows for the potential attachment of multiple drug molecules to a single linker, thereby increasing the drug-to-antibody ratio (DAR) and enhancing the potency of the ADC.

ADC Antibody Antibody Linker This compound (processed) Antibody->Linker Amide Bond Drug1 Cytotoxic Drug 1 Linker->Drug1 Triazole Ring (Click Chemistry) Drug2 Cytotoxic Drug 2 Linker->Drug2 Amide Bond

Caption: Schematic of an ADC constructed with the trifunctional linker.

PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a crucial role in orienting the target protein and the E3 ligase to facilitate this process.[6][7] this compound provides the necessary length, flexibility, and multiple attachment points to systematically synthesize and optimize PROTACs for specific protein targets.[2]

PROTAC TargetBinder Target Protein Binder (Warhead) Linker This compound (processed) TargetBinder->Linker E3Binder E3 Ligase Binder (Anchor) E3Binder->Linker

Caption: General structure of a PROTAC utilizing the trifunctional linker.

Conclusion

This compound represents a sophisticated and highly adaptable tool in the bioconjugation toolbox. Its orthogonal reactive groups, combined with the beneficial properties of the branched PEG scaffold, empower researchers to construct complex and precisely defined bioconjugates. From enhancing the potency of ADCs to enabling the rational design of novel PROTACs, this linker is a key enabler of innovation in the development of next-generation therapeutics and diagnostics. The detailed understanding of its mechanism of action and the application of robust experimental protocols are essential for harnessing its full potential in advancing the frontiers of biomedical research.

References

The Advent of Branched PEG Linkers in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation (TPD) has ushered in a new paradigm in therapeutics, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the heart of this technology are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which orchestrate the ubiquitination and subsequent degradation of specific proteins. The linker connecting the target-binding and E3 ligase-recruiting moieties is a critical determinant of a PROTAC's efficacy. While linear polyethylene (B3416737) glycol (PEG) linkers have been widely used for their favorable physicochemical properties, recent innovations have highlighted the significant advantages of employing branched PEG architectures. This guide provides an in-depth technical overview of the role and application of branched PEG linkers in TPD, offering a valuable resource for researchers in drug discovery and development.

From Linear to Branched: The Rationale for Advanced Linkerology

Traditional PROTAC design has heavily relied on linear linkers, primarily alkyl and PEG chains, due to their synthetic tractability and the ease with which their length can be modified.[1] These linkers serve to span the distance between the protein of interest (POI) and the E3 ligase, facilitating the formation of a productive ternary complex—the cornerstone of PROTAC-mediated degradation. The properties of this linker, including its length, rigidity, and composition, profoundly influence the stability and geometry of this complex, and consequently, the efficiency of protein degradation.[2]

The transition to branched PEG linkers is driven by the hypothesis that increasing the valency of the PROTAC could enhance degradation efficacy. By incorporating a branched core, a single PROTAC molecule can be designed to present multiple binding ligands for the target protein, leading to multivalent engagement. This strategy, as exemplified in the development of "trivalent" PROTACs, leverages the principles of avidity and cooperativity to achieve superior degradation profiles compared to their bivalent, linear counterparts.[3][4]

Trivalent PROTACs: A Case Study in the Power of Branched Architectures

A seminal study by Imaide et al. provides a compelling demonstration of the advantages conferred by branched linkers through the design and characterization of a trivalent PROTAC named SIM1.[5]

Design and Synthesis

SIM1 was designed to target the Bromodomain and Extra-Terminal (BET) family of proteins by incorporating two BET inhibitor ligands and one von Hippel-Lindau (VHL) E3 ligase ligand, all connected to a central, branched trifunctional scaffold.[5] The design was guided by the crystal structure of a bivalent PROTAC (MZ1) in complex with VHL and the second bromodomain of BRD4, which revealed a solvent-exposed region on the linker suitable for branching.[5] The synthesis involved a multi-step process to build the trifunctional core and subsequently conjugate the respective ligands.[5][6]

Enhanced Degradation Efficacy

The trivalent design of SIM1 led to a dramatic improvement in degradation potency. When compared to the well-characterized bivalent PROTAC MZ1, SIM1 demonstrated significantly lower half-maximal degradation concentrations (DC50) and higher maximal degradation levels (Dmax) for BET proteins BRD2, BRD3, and BRD4.

CompoundTargetDC50 (nM)[5]Dmax (%)[7]
SIM1 (Trivalent) BRD20.8 >95
BRD39.5 >95
BRD40.7 >95
MZ1 (Bivalent) BRD2920~90
BRD3110~90
BRD425~90
Table 1: Comparative degradation data for trivalent PROTAC SIM1 and bivalent PROTAC MZ1 in HEK293 cells after a 4-hour treatment. DC50 and Dmax values highlight the superior potency of the branched, trivalent architecture.
Mechanistic Advantages: Avidity and Cooperativity

The enhanced efficacy of SIM1 is attributed to two key mechanistic advantages stemming from its branched structure:

  • Avidity: The presence of two target-binding ligands allows SIM1 to simultaneously engage both bromodomains of a single BET protein molecule. This multivalent binding, or avidity, results in a more stable interaction with the target protein.[3][4]

  • Positive Cooperativity: The formation of the ternary complex (BET protein:SIM1:VHL) was found to be highly cooperative. This means that the binding of all three components together is stronger than the sum of the individual binary binding events, leading to a more stable and long-lived ternary complex, which is crucial for efficient ubiquitination.[4][5]

Expanding the Horizon: Dual-Targeting and Heterotrivalent PROTACs

The concept of branched linkers extends beyond enhancing single-target degradation. Researchers have begun to explore their use in creating dual-targeting and heterotrivalent PROTACs.

  • Dual-Targeting PROTACs: By attaching two different "warheads" to a branched linker, it is possible to create a single molecule capable of degrading two distinct proteins simultaneously. For instance, dual PROTACs have been designed to degrade both the epidermal growth factor receptor (EGFR) and poly(ADP-ribose) polymerase (PARP) by using a trifunctional natural amino acid as the branching core.[8]

CompoundTarget 1DC50 (Target 1)Target 2DC50 (Target 2)
DP-C-1 EGFR~100 nMPARP~50 nM
DP-V-4 EGFR~200 nMPARP~100 nM
Table 2: Representative quantitative data for dual-targeting PROTACs utilizing a branched linker to simultaneously degrade EGFR and PARP in cancer cells. Data is estimated from graphical representations in the source literature.[9]
  • Heterotrivalent PROTACs: Another innovative strategy involves using a branched linker to recruit two different E3 ligases to a single target protein. This approach has the potential to enhance the rate and extent of degradation by leveraging multiple ubiquitination pathways.

Visualizing the Process: Pathways and Workflows

To better understand the mechanisms and experimental procedures involved, the following diagrams illustrate the key concepts.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI_bound POI E3 E3 Ubiquitin Ligase E3_bound E3 Ligase PROTAC Branched PROTAC PROTAC_bound Branched PROTAC Ub Ubiquitin Proteasome 26S Proteasome Ub->Proteasome Degradation Signal POI_bound->Proteasome Degraded POI_bound->PROTAC_bound Binds PROTAC_bound->PROTAC Recycled E3_bound->PROTAC_bound Recruits cluster_ternary cluster_ternary cluster_ternary->Ub Ubiquitination

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow A 1. Cell Treatment (PROTAC dilutions & controls) B 2. Cell Lysis (Protein Extraction) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry, DC50/Dmax calculation) G->H Trivalent_Advantage cluster_bivalent Bivalent PROTAC cluster_trivalent Trivalent PROTAC with Branched Linker B_POI POI (Single Domain Binding) B_PROTAC Linear PROTAC B_POI->B_PROTAC B_Complex Standard Ternary Complex (Moderate Stability) B_E3 E3 Ligase B_PROTAC->B_E3 T_Complex Highly Stable Ternary Complex (Positive Cooperativity) B_Complex->T_Complex Leads to Enhanced Degradation T_POI POI (Dual Domain Binding) T_PROTAC Branched PROTAC T_POI->T_PROTAC Avidity T_E3 E3 Ligase T_PROTAC->T_E3

References

The Strategic Application of N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester in Advanced Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The field of antibody-drug conjugates (ADCs) represents a significant leap forward in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. The linker molecule, which connects these two components, is critical to the success of an ADC, profoundly influencing its stability, solubility, pharmacokinetics, and efficacy. This technical guide explores the application of a sophisticated, branched heterobifunctional polyethylene (B3416737) glycol (PEG) linker, N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester , in the development of next-generation ADCs.

Introduction to a Novel Branched PEG Linker

This compound is a heterobifunctional linker designed to offer enhanced control and flexibility in ADC construction. Its unique branched structure and orthogonal functional groups address several challenges in ADC development, including drug-to-antibody ratio (DAR) optimization, solubility, and in vivo stability.[1][2][3]

Key Structural Features:

  • Branched PEG Core: The central nitrogen atom creates a branched structure, allowing for the potential attachment of multiple drug molecules, which can lead to a higher drug-to-antibody ratio (DAR).[1][4] Branched PEG linkers can improve the pharmacokinetics of a drug by reducing its renal clearance and immune recognition.[]

  • Azide (N3) Group: This functional group is ideal for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[][7] These reactions are highly efficient, specific, and can be performed under mild, biocompatible conditions, making them perfect for conjugating the linker to a modified antibody or drug.

  • Boc-Protected Amine (NHBoc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. Its removal under acidic conditions reveals a primary amine, which can then be used for conjugation to a payload or antibody, typically through amide bond formation.

  • tert-Butyl Ester (COOtBu): This group protects a carboxylic acid functionality. Similar to the Boc group, it is labile under acidic conditions, revealing a carboxylic acid that can be activated for conjugation.

The presence of two distinct, orthogonally protected functional groups (amine and carboxylic acid) after deprotection, in addition to the azide, classifies this molecule as a versatile heterobifunctional linker.

Advantages of Branched PEG Linkers in ADC Development

The incorporation of branched PEG linkers like this compound can offer significant advantages over traditional linear linkers. These benefits are summarized in the table below.

FeatureAdvantage in ADC DevelopmentRationale
Increased Hydrophilicity Improved solubility and reduced aggregation of the ADC.[8]Many potent cytotoxic payloads are hydrophobic. The PEG component creates a hydrophilic "shield" around the drug, preventing aggregation and improving formulation characteristics.[8]
Enhanced Pharmacokinetics Prolonged plasma half-life and increased tumor accumulation.[]The increased hydrodynamic volume provided by the PEG linker reduces renal clearance, leading to longer circulation times and greater exposure of the tumor to the ADC.[9]
Higher Drug-to-Antibody Ratio (DAR) Potential for increased potency.[1][2][3]The branched structure allows for the attachment of more than one drug molecule per linker, enabling a higher DAR without compromising the antibody's properties.
Reduced Immunogenicity Lower potential for an immune response against the ADC.[][10]The PEG chains can mask potential epitopes on the linker-drug component, reducing its recognition by the immune system.
Improved Stability Greater stability in circulation, preventing premature drug release.[8][9]The linker's design contributes to the overall stability of the ADC, ensuring that the cytotoxic payload is released primarily within the target cancer cells.

Experimental Workflow for ADC Synthesis

The synthesis of an ADC using this compound involves a multi-step process that leverages its orthogonal functionalities. The following diagram illustrates a logical workflow for its application.

ADC_Synthesis_Workflow Figure 1. ADC Synthesis Workflow cluster_linker_prep Linker Preparation cluster_drug_conjugation Payload Conjugation cluster_antibody_modification Antibody Modification cluster_final_adc Final ADC Assembly linker This compound deprotection Selective Deprotection (e.g., Acidic Conditions) linker->deprotection activated_linker Activated Linker with Free Amine or Carboxylic Acid deprotection->activated_linker linker_payload Linker-Payload Conjugate activated_linker->linker_payload payload Cytotoxic Drug (with reactive group) payload->linker_payload click_reaction Click Chemistry (CuAAC or SPAAC) linker_payload->click_reaction antibody Monoclonal Antibody modified_ab Antibody with Alkyne Group antibody->modified_ab modified_ab->click_reaction adc Final Antibody-Drug Conjugate (ADC) click_reaction->adc purification Purification and Characterization adc->purification

Caption: A logical workflow for synthesizing an ADC using a heterobifunctional linker.

Representative Experimental Protocols

While specific protocols for this compound are not widely published, the following are representative methodologies based on standard bioconjugation techniques.

Deprotection of Boc and t-Butyl Ester Groups

Selective or complete deprotection of the amine and carboxylic acid is a critical first step.

  • Objective: To remove the Boc and/or t-butyl ester protecting groups to reveal the reactive amine and/or carboxylic acid.

  • Reagents:

    • This compound

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Anisole or thioanisole (B89551) (as a scavenger)

  • Protocol:

    • Dissolve the linker in DCM.

    • Add a scavenger (e.g., anisole, 2-5 equivalents).

    • Add TFA (typically 20-50% v/v in DCM) to the solution.[11]

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

    • Remove the solvent and TFA under reduced pressure (co-evaporation with a solvent like toluene (B28343) may be necessary).

    • Purify the deprotected linker using reverse-phase HPLC.

Note: Selective deprotection can be challenging. Milder acidic conditions, such as using methanesulfonic acid in specific solvent systems, have been reported for selective Boc removal in the presence of a t-butyl ester, though this requires careful optimization.[12]

Conjugation of Payload to the Deprotected Linker

This example assumes deprotection of the t-butyl ester to reveal the carboxylic acid, which is then conjugated to an amine-containing drug.

  • Objective: To form a stable amide bond between the linker's carboxylic acid and an amine on the cytotoxic payload.

  • Reagents:

    • Azido-PEG-amine linker (after deprotection of the Boc group)

    • Amine-containing cytotoxic drug (e.g., MMAE)

    • Carboxylic acid-containing payload

    • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide)

    • Base: Diisopropylethylamine (DIPEA)

    • Solvent: Anhydrous Dimethylformamide (DMF)

  • Protocol:

    • Dissolve the deprotected linker (with the free carboxylic acid) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add the amine-containing payload (1.0 eq) to the reaction mixture.

    • Stir at room temperature for 2-12 hours, monitoring the reaction by LC-MS.

    • Upon completion, quench the reaction (e.g., with water) and purify the linker-payload conjugate by reverse-phase HPLC.

Antibody Modification and Final Conjugation via Click Chemistry

This protocol describes the introduction of an alkyne handle onto the antibody for subsequent reaction with the azide-functionalized linker-payload.

  • Objective: To conjugate the azido-linker-payload to an alkyne-modified antibody.

  • Reagents:

    • Monoclonal antibody in a suitable buffer (e.g., PBS)

    • Alkyne-modification reagent (e.g., a DBCO-NHS ester for reaction with lysine (B10760008) residues)

    • Azido-linker-payload conjugate

    • Purification system (e.g., size exclusion chromatography)

  • Protocol:

    • Antibody Modification: React the antibody with the DBCO-NHS ester at a specific molar ratio to introduce the alkyne handles. Incubate at 4°C or room temperature as required.

    • Purification: Remove excess modification reagent using a desalting column or size exclusion chromatography (SEC).

    • Click Reaction (SPAAC): Add the azido-linker-payload conjugate to the purified, alkyne-modified antibody at a desired molar excess.[13][14]

    • Incubate the reaction mixture at room temperature or 37°C for 4-24 hours.

    • Final Purification: Purify the final ADC using SEC or hydrophobic interaction chromatography (HIC) to remove unconjugated linker-payload and to separate ADC species with different DARs.

    • Characterization: Characterize the final ADC for DAR, aggregation, purity, and binding affinity.

General Mechanism of Action of the Resulting ADC

The ADC constructed with the this compound linker follows a well-established mechanism of action to deliver its cytotoxic payload to cancer cells.

ADC_Mechanism Figure 2. General ADC Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell ADC ADC in Circulation Binding ADC Binds to Tumor Antigen ADC->Binding Internalization Internalization via Endocytosis Binding->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Release Linker Cleavage and Payload Release Lysosome->Release Apoptosis Payload Induces Cell Death (Apoptosis) Release->Apoptosis

Caption: The mechanism of action for a typical antibody-drug conjugate.

Steps in the Mechanism of Action: [15]

  • Circulation and Targeting: The ADC circulates in the bloodstream. The monoclonal antibody component specifically recognizes and binds to a target antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis.

  • Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.

  • Payload Release: Inside the acidic and enzyme-rich environment of the lysosome, the linker is cleaved (if it is a cleavable linker) or the antibody is degraded (for non-cleavable linkers), releasing the active cytotoxic payload into the cytoplasm.

  • Cytotoxicity: The released payload exerts its cell-killing effect, for instance, by inhibiting microtubule assembly or causing DNA damage, ultimately leading to apoptosis of the cancer cell.

Conclusion

This compound represents a highly versatile and advantageous linker for the development of advanced antibody-drug conjugates. Its branched PEG structure, combined with orthogonal azide, Boc-protected amine, and t-butyl ester functionalities, provides researchers with precise control over the ADC synthesis process. The resulting ADCs have the potential for improved solubility, enhanced pharmacokinetics, and higher drug-loading capacity, which are all critical factors for developing safer and more effective cancer therapies. While the protocols provided herein are representative, they offer a solid foundation for the strategic incorporation of this and similar advanced linkers into novel ADC designs.

References

An In-depth Technical Guide to the Physicochemical Properties of Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are crucial molecular tools in modern drug development and bioconjugation.[1] These linkers consist of a polyethylene glycol chain with two different reactive functional groups at its termini.[2] This unique structure allows for the sequential and specific conjugation of two different molecules, such as a therapeutic drug and a targeting antibody.[2][] The incorporation of a PEG spacer offers numerous advantages, including increased water solubility, improved pharmacokinetic profiles, and reduced immunogenicity of the final conjugate.[2][4][5] This guide provides a comprehensive overview of the core physicochemical properties of heterobifunctional PEG linkers, detailed experimental protocols for their characterization, and their impact on the development of advanced therapeutics like antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[2]

Core Physicochemical Properties

The efficacy and safety of a bioconjugate are significantly influenced by the physicochemical properties of the PEG linker used in its construction. A thorough understanding and characterization of these properties are therefore paramount.

Molecular Weight and Polydispersity

The molecular weight of the PEG chain is a critical parameter that influences the overall size, hydrodynamic radius, and in vivo circulation time of the resulting conjugate.[6] Longer PEG chains generally lead to a longer half-life by reducing renal clearance.[5][7]

Heterobifunctional PEG linkers can be either polydisperse , having a distribution of molecular weights, or monodisperse (discrete PEG or dPEG®), with a single, defined molecular weight.[8] The use of monodisperse PEGs is preferred in therapeutic applications as it leads to a homogeneous product, simplifying characterization and ensuring batch-to-batch consistency.[6][8] The polydispersity index (PDI), a measure of the broadness of the molecular weight distribution, is a key quality attribute for polydisperse PEGs.

Solubility

One of the primary reasons for using PEG linkers is to enhance the aqueous solubility of hydrophobic drugs and biomolecules.[1][9][10] The repeating ethylene (B1197577) oxide units of the PEG chain form hydrogen bonds with water molecules, creating a hydration shell that increases the overall hydrophilicity of the conjugate.[5][11] This property is particularly crucial in the development of ADCs, where the cytotoxic payload is often hydrophobic.[4][7] Insufficient solubility can lead to aggregation of the ADC, which can result in a loss of efficacy and potentially induce an immune response.[7][11] The solubility can be further optimized by adjusting the PEG chain length and incorporating charged or polar groups.[11]

Stability

The stability of the PEG linker is critical for ensuring the integrity of the bioconjugate during storage and in vivo circulation.[6][10] Stability can be considered from two aspects:

  • Chemical Stability: This refers to the stability of the functional groups and the PEG backbone to hydrolysis and oxidation.[6] For instance, NHS esters are susceptible to hydrolysis, especially at higher pH, which needs to be controlled during conjugation reactions.[10]

  • Physical Stability: This relates to the prevention of aggregation of the conjugate, which is influenced by the hydrophilicity imparted by the PEG linker.[11][12]

The choice of linkage chemistry also plays a crucial role in the stability of the final conjugate under physiological conditions.[6]

Reactivity

Heterobifunctional PEG linkers are characterized by the presence of two distinct reactive groups at their ends, allowing for specific and controlled conjugation.[1][2] The choice of these functional groups is dictated by the available reactive sites on the molecules to be conjugated.[13] Some of the most common reactive groups include:

  • Amine-Reactive Groups: N-hydroxysuccinimide (NHS) esters are widely used to react with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds.[13]

  • Thiol-Reactive Groups: Maleimide groups react specifically with free thiols (e.g., cysteine residues) to form stable thioether bonds.[14]

  • Click Chemistry Groups: Azide and alkyne groups (including DBCO, BCN, TCO) are used for highly efficient and specific bioorthogonal "click" reactions.[11]

  • Carbonyl-Reactive Groups: Hydrazide and aminooxy groups react with aldehydes and ketones.[5]

The reactivity of these groups is influenced by factors such as pH, temperature, and the presence of catalysts.[6]

Purity

The purity of the PEG linker is essential for ensuring the quality and reproducibility of the bioconjugation process.[6] Impurities can lead to side reactions, resulting in a heterogeneous product with unpredictable properties. High-purity linkers, with comprehensive analytical validation (e.g., NMR, MS, HPLC), are necessary for therapeutic applications.[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the physicochemical properties of heterobifunctional PEG linkers.

Table 1: Common Heterobifunctional PEG Linkers and Their Properties

Linker NameFunctional Group 1Functional Group 2Typical Molecular Weight (Da)Key Application
MAL-PEG-NHSMaleimideNHS Ester2,000 - 5,000ADC development, protein-small molecule conjugation
Azide-PEG-NHSAzideNHS Ester1,000 - 10,000Click chemistry-based bioconjugation
NH2-PEG-COOHAmineCarboxylic Acid500 - 5,000Surface modification, further functionalization
Alkyne-PEG-NHSAlkyneNHS Ester1,000 - 5,000Click chemistry-based bioconjugation
DBCO-PEG-NHSDibenzocyclooctyneNHS Ester1,000 - 5,000Strain-promoted alkyne-azide cycloaddition (SPAAC)

Table 2: Analytical Techniques for Characterization

PropertyAnalytical Technique(s)Information Provided
Molecular Weight MALDI-TOF MS, ESI-MS[5][15]Absolute molecular weight and distribution for monodisperse PEGs.[15]
Size Exclusion Chromatography (SEC)[5][16]Average molecular weight and polydispersity of polydisperse PEGs.
LC-MS[17]Characterization of PEG molecular weight in biological matrices.[17]
Purity High-Performance Liquid Chromatography (HPLC)[5][6]Separation and quantification of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy[6][8]Structural confirmation and purity assessment.
Structure NMR Spectroscopy[8]Detailed structural information of the linker.
Mass Spectrometry (MS/MS)[8]Fragmentation analysis for structural elucidation.
Quantification HPLC with UV, ELSD, or Charged Aerosol Detection (CAD)[18][19]Quantification of PEGylated species.

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate characterization of heterobifunctional PEG linkers and their conjugates.

Protocol 1: Molecular Weight Determination by MALDI-TOF MS

This protocol is suitable for the analysis of PEG standards and monodisperse PEG linkers.[15]

  • Sample Preparation:

    • Prepare a matrix solution by dissolving α-cyano-4-hydroxycinnamic acid (CHCA) in ethanol (B145695) (e.g., 15.8 mg/mL) using an ultrasonic bath.[15]

    • Prepare a cationizing agent solution by dissolving sodium trifluoroacetate (B77799) (NaTFA) in ethanol (e.g., 5.9 mg/mL).[15]

    • Dissolve the PEG linker sample in an appropriate solvent (e.g., water) to a concentration of approximately 2 mg/mL.[15]

    • Mix the matrix, cationizing agent, and sample solutions in a 5:1:1 (v/v/v) ratio.[15]

  • MALDI Plate Spotting:

    • Spot 0.5 µL of the final mixture onto a ground steel target plate and allow it to air dry completely.[15]

  • Data Acquisition:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range. The instrument is typically optimized for detecting molecules up to 35,000 Da.[15]

  • Data Analysis:

    • Analyze the resulting spectrum to determine the molecular weight distribution. The peak spacing should correspond to the mass of the PEG monomer unit (44 Da), which also confirms sample purity.[15] The determined average molecular weight can be compared to the supplier's specifications.[15]

Protocol 2: Purity Analysis by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a powerful technique for assessing the purity of PEG linkers and their conjugates.[19]

  • System Setup:

    • Use an HPLC system equipped with a suitable C8 or C18 column and a detector such as a UV detector, an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD), as PEGs lack a strong UV chromophore.[18][19]

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile (B52724) with 0.1% TFA.

  • Sample Preparation:

    • Dissolve the PEG linker in the initial mobile phase composition to a known concentration.

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

    • Inject the sample.

    • Run a linear gradient to a final composition (e.g., 5% A, 95% B) over a suitable time (e.g., 30 minutes) to elute the compound and any impurities.

  • Data Analysis:

    • Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Protocol 3: In Vitro Stability Assessment

This protocol assesses the stability of a PEGylated conjugate in a biological matrix.[20]

  • Sample Preparation:

    • Prepare a solution of the PEGylated conjugate in a relevant biological buffer or serum (e.g., mouse serum).[17][20]

  • Incubation:

    • Incubate the sample at a physiological temperature (e.g., 37°C) for various time points (e.g., 0, 6, 12, 24, 48 hours).[17]

  • Sample Processing:

    • At each time point, take an aliquot of the sample.

    • Precipitate the proteins using a suitable agent like acetonitrile or chloroform (B151607) to reduce sample complexity.[19]

    • Centrifuge the sample and collect the supernatant containing the PEGylated molecule and any degradation products.

  • Analysis:

    • Analyze the supernatant by LC-MS or HPLC to quantify the amount of intact conjugate remaining and to identify any degradation products.[17]

  • Data Interpretation:

    • Plot the percentage of intact conjugate remaining versus time to determine the degradation kinetics and half-life of the conjugate under the tested conditions.

Visualizations

Signaling Pathway: ADC Mechanism of Action

The following diagram illustrates the general mechanism of action for an antibody-drug conjugate (ADC) that utilizes a heterobifunctional PEG linker.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC ADC (Antibody-PEG-Drug) Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis Bioconjugation_Workflow cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Purification cluster_step3 Step 3: Second Conjugation cluster_step4 Step 4: Final Purification & Characterization Drug Small Molecule Drug Drug_Linker Drug-Linker Intermediate Drug->Drug_Linker Linker Heterobifunctional PEG Linker (e.g., NHS-PEG-Maleimide) Linker->Drug_Linker Purification1 Purification (e.g., HPLC, SEC) Drug_Linker->Purification1 Drug_Linker->Purification1 Antibody Antibody (with free thiols) Purified_Drug_Linker Purified Drug-Linker ADC Final ADC Conjugate Antibody->ADC Purified_Drug_Linker->ADC Purification2 Final Purification (e.g., SEC) ADC->Purification2 ADC->Purification2 Analysis Characterization (MS, HPLC, etc.) Purification2->Analysis Properties_Relationship cluster_properties Physicochemical Properties of Linker cluster_outcomes Properties of Final Bioconjugate center_node Heterobifunctional PEG Linker MW Molecular Weight & Polydispersity center_node->MW Sol Solubility center_node->Sol Stab Stability center_node->Stab React Reactivity center_node->React PK Pharmacokinetics (e.g., Half-life) MW->PK Imm Reduced Immunogenicity MW->Imm Agg Reduced Aggregation Sol->Agg Stab->PK Eff Conjugation Efficiency & Yield React->Eff

References

Technical Guide: N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and application of the bifunctional linker, N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester. This polyethylene (B3416737) glycol (PEG)-based molecule is a critical tool in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality in modern drug discovery.

Core Compound Data

The quantitative data for this compound is summarized below. This information is crucial for experimental design, including reaction stoichiometry and analytical characterization.

PropertyValueSource(s)
CAS Number 2112732-03-1[1][2]
Molecular Formula C26H50N4O10[1][2]
Molecular Weight 578.7 g/mol [1][2]
Appearance White to off-white solidN/A
Purity Typically >95%N/A
Solubility Soluble in DMSO, DMF, DCMN/A
Storage Store at -20°C for long-term stability[1][2]

Application in PROTAC Synthesis

This compound serves as a heterobifunctional linker in the modular synthesis of PROTACs. PROTACs are novel therapeutic agents designed to hijack the body's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[2][3] This linker is specifically designed with three key functionalities:

  • An azide group for covalent conjugation to a target protein ligand via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[4]

  • A Boc-protected amine which, after deprotection, can be coupled to an E3 ligase ligand.

  • A t-butyl ester-protected carboxylic acid , providing another point of attachment after deprotection.

The PEG3 spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[5]

Experimental Protocols

The following protocols provide a general framework for the utilization of this compound in the synthesis of a PROTAC. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Deprotection of Boc and t-Butyl Ester Groups

This procedure unmasks the amine and carboxylic acid functionalities for subsequent conjugation reactions.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Nitrogen or Argon source

  • Rotary evaporator

Procedure:

  • Dissolve this compound in DCM in a round-bottom flask under an inert atmosphere.

  • Add an excess of TFA to the solution (e.g., a 1:1 ratio of TFA to DCM).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting deprotected linker can be used directly in the next step or purified further by chromatography if necessary.

Protocol 2: PROTAC Synthesis via Click Chemistry

This protocol outlines the conjugation of the azide-functionalized linker to an alkyne-modified target protein ligand.

Materials:

Procedure:

  • Dissolve the alkyne-functionalized target protein ligand and the deprotected N-(Azido-PEG3)-linker in a mixture of tert-butanol and water.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO4 in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, the resulting PROTAC can be purified by preparative high-performance liquid chromatography (HPLC).

Visualizations

The following diagrams illustrate the key concepts and workflows associated with the use of this compound in PROTAC development.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Linker This compound Deprotection Deprotection (TFA) Linker->Deprotection Activated_Linker Azido-PEG3-Linker (Amine/Carboxylic Acid) Deprotection->Activated_Linker Click_Chemistry Click Chemistry (CuAAC) Activated_Linker->Click_Chemistry Target_Ligand Alkyne-modified Target Protein Ligand Target_Ligand->Click_Chemistry E3_Ligand E3 Ligase Ligand Amide_Coupling Amide Coupling E3_Ligand->Amide_Coupling Intermediate Linker-Target Ligand Conjugate Click_Chemistry->Intermediate PROTAC Final PROTAC Molecule Amide_Coupling->PROTAC Intermediate->Amide_Coupling

Caption: A logical workflow for the synthesis of a PROTAC molecule.

PROTAC_Mechanism cluster_mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex Target_Protein Target Protein (e.g., Kinase) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Ub-tagged Protein Degradation Target Protein Degradation Proteasome->Degradation Recycling PROTAC and E3 Ligase Recycled Degradation->Recycling

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

A Technical Guide to N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester: A Versatile Linker for Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the procurement and application of N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This guide is intended for researchers and professionals in the fields of bioconjugation, drug delivery, and targeted protein degradation, particularly those utilizing click chemistry and developing Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a valuable chemical tool featuring three key functional components: an azide (B81097) group for bioorthogonal "click" chemistry, a Boc-protected amine, and a t-butyl ester protected carboxylic acid. The PEG spacer enhances solubility and provides flexibility. This unique combination of functionalities allows for the sequential and controlled conjugation of different molecules, making it an ideal linker for constructing complex bioconjugates and innovative therapeutic agents like PROTACs.

Supplier and Purity Information

The availability and purity of this compound and its analogs are critical for reproducible and reliable experimental outcomes. Several chemical suppliers offer this compound, often with slight variations in the PEG chain length. The following table summarizes the information for the target molecule and closely related structures.

SupplierProduct NameCatalog NumberPurityMolecular FormulaMolecular Weight ( g/mol )CAS Number
BroadPharmN-(Azido-PEG3)-N-(PEG3-NH-Boc)-PEG3-t-butyl esterBP-2452198%C34H67N5O13753.9Not Specified
ImmunomartThis compoundT18382Not SpecifiedC26H50N4O10Not Specified2112732-03-1[1]
BroadPharmN-(Azido-PEG2)-N-Boc-PEG3-t-butyl esterBP-2348398%C24H46N4O9534.72093153-07-0
Precise PEGN-(Azido-PEG3)-N-Boc-PEG4-t-butyl esterAG-7215>96%C28H54N4O11622.762112731-94-7[2]

Experimental Protocols

The utility of this compound lies in the selective reactivity of its functional groups. The following protocols provide detailed methodologies for the key reactions involving this linker.

Deprotection of Boc and t-butyl Ester Groups

The Boc and t-butyl ester protecting groups are typically removed under acidic conditions. However, selective deprotection can be achieved by carefully choosing the reaction conditions.

a) Selective N-Boc Deprotection:

This protocol focuses on the removal of the Boc group while leaving the t-butyl ester intact.

  • Reagents:

    • This compound

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the this compound in DCM.

    • Add a solution of 20-50% TFA in DCM to the reaction mixture.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • The resulting amine can be used in the next step with or without further purification.

b) Simultaneous Deprotection of Boc and t-butyl Ester:

Treatment with strong acid will remove both protecting groups.

  • Reagents:

    • This compound

    • Trifluoroacetic acid (TFA)

  • Procedure:

    • Dissolve the this compound in neat TFA.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, remove the TFA under reduced pressure to yield the deprotected product.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click" chemistry reaction forms a stable triazole linkage between the azide group of the linker and a terminal alkyne-containing molecule.[2][3]

  • Reagents:

    • Azide-functionalized linker (e.g., N-(Azido-PEG3)-PEG3-t-butyl ester, after Boc deprotection and subsequent modification)

    • Alkyne-containing molecule of interest

    • Copper(II) sulfate (B86663) (CuSO4)

    • Sodium ascorbate

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

    • Appropriate solvent (e.g., DMSO, DMF, or a mixture with water)

  • Procedure:

    • Dissolve the azide-functionalized linker and the alkyne-containing molecule in the chosen solvent.

    • In a separate vial, prepare the copper catalyst solution by mixing CuSO4 and THPTA/TBTA in a 1:2 molar ratio in water.

    • Add the copper catalyst solution to the reaction mixture.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

    • Stir the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

    • Upon completion, the product can be purified by chromatography.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For biological applications where the cytotoxicity of copper is a concern, a copper-free click chemistry approach is preferred. This involves the reaction of the azide with a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.

  • Reagents:

    • Azide-functionalized linker

    • DBCO-containing molecule of interest

    • Biocompatible buffer (e.g., phosphate-buffered saline, PBS) or organic solvent

  • Procedure:

    • Dissolve the azide-functionalized linker and the DBCO-containing molecule in the chosen solvent.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by following the disappearance of the DBCO absorbance at around 310 nm by UV-Vis spectroscopy.

    • The reaction is typically complete within 1-12 hours.

    • The resulting conjugate can be purified using appropriate chromatographic techniques.

PROTAC Synthesis using this compound

This linker is well-suited for the modular synthesis of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation.[1]

  • Step 1: Ligation of the E3 Ligase Ligand:

    • Deprotect the t-butyl ester of this compound to reveal the carboxylic acid.

    • Couple the exposed carboxylic acid to an amine-functionalized E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or VHL ligand) using standard peptide coupling reagents (e.g., HATU, HOBt, and DIPEA) in a solvent like DMF.

    • Purify the resulting azide-PEG-Boc-E3 ligase ligand conjugate.

  • Step 2: Deprotection of the Boc Group:

    • Remove the Boc protecting group from the conjugate using the protocol described in section 1a to expose the terminal amine.

  • Step 3: Ligation of the Target Protein Ligand:

    • Couple the exposed amine to a carboxylic acid-functionalized ligand for the target protein of interest using standard peptide coupling conditions.

    • Alternatively, if the target protein ligand is functionalized with an alkyne, perform a CuAAC or SPAAC reaction with the azide group of the linker.

  • Step 4: Final Deprotection (if necessary) and Purification:

    • Perform any final deprotection steps required for the activity of the ligands.

    • Purify the final PROTAC molecule using preparative HPLC.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

PROTAC_Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: E3 Ligase Ligand Conjugation cluster_step2 Step 2: Target Protein Ligand Conjugation cluster_final Final Product start This compound deprotect_tbu Deprotect t-butyl ester (TFA) start->deprotect_tbu couple_e3 Couple to E3 Ligase Ligand (e.g., Pomalidomide-NH2) [HATU, DIPEA] deprotect_tbu->couple_e3 deprotect_boc Deprotect Boc (TFA in DCM) couple_e3->deprotect_boc couple_poi Couple to Target Protein Ligand (e.g., Alkyne-JQ1) [CuSO4, NaAsc] deprotect_boc->couple_poi protac PROTAC Molecule couple_poi->protac

References

The 'Click' Revolution: A Technical Guide to Azide-PEG Linkers in Modern Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has transformed the landscape of bioconjugation, offering a powerful toolkit for the precise and efficient modification of biomolecules. This guide delves into the core of this chemical revolution, focusing on the indispensable role of azide-polyethylene glycol (PEG) linkers. These versatile molecules are central to creating advanced therapeutics, diagnostics, and research tools, enabling the seamless connection of disparate molecular entities with unparalleled control and reliability. From enhancing the pharmacokinetic profiles of protein drugs to constructing sophisticated antibody-drug conjugates (ADCs) and PROTACs, azide-PEG linkers are at the forefront of innovation in biomedical science. This document provides an in-depth exploration of the fundamental principles, experimental protocols, and critical applications of azide-PEG linkers in the two main modalities of click chemistry: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Fundamental Principles of Click Chemistry with Azide-PEG Linkers

Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions, making them ideal for use in complex biological systems.[1][2] The cornerstone of click chemistry is the azide-alkyne cycloaddition, which forms a stable triazole linkage.[3] The incorporation of a polyethylene (B3416737) glycol (PEG) spacer into the azide-containing linker molecule offers significant advantages, including increased hydrophilicity, reduced immunogenicity, and improved pharmacokinetic properties of the resulting bioconjugate.[4][5]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed reaction between a terminal alkyne and an azide (B81097) is the most common form of click chemistry.[2] This reaction is highly efficient and regiospecific, exclusively producing the 1,4-disubstituted triazole isomer.[6] The use of a copper(I) catalyst, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, is essential for the reaction to proceed at a practical rate under mild, aqueous conditions.[7][8] Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are often employed to stabilize the copper(I) ion and prevent oxidative side reactions.[7][9]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[10][] This bioorthogonal reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a metal catalyst.[10][12] The driving force for this reaction is the release of ring strain in the cyclooctyne upon forming the stable triazole ring.[13] SPAAC is highly biocompatible and has become a valuable tool for in vivo imaging and labeling.[12]

Experimental Workflows and Signaling Pathways

The versatility of azide-PEG linkers allows for their application in a multitude of experimental workflows, from simple labeling of biomolecules to the construction of complex therapeutic constructs.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Azide_PEG Azide-PEG-X Reaction_Mix Reaction Mixture (Aqueous Buffer) Azide_PEG->Reaction_Mix Alkyne_Biomolecule Alkyne-Biomolecule Alkyne_Biomolecule->Reaction_Mix CuSO4 CuSO4 CuSO4->Reaction_Mix NaAscorbate Sodium Ascorbate NaAscorbate->Reaction_Mix Ligand Ligand (e.g., THPTA) Ligand->Reaction_Mix Conjugate PEGylated Biomolecule Reaction_Mix->Conjugate Cu(I) Catalysis SPAAC_Workflow cluster_reactants Reactants Azide_PEG_Biomolecule Azide-PEG-Biomolecule Reaction_Mix Reaction Mixture (Physiological Buffer) Azide_PEG_Biomolecule->Reaction_Mix Strained_Alkyne Strained Alkyne (e.g., DBCO, BCN) Strained_Alkyne->Reaction_Mix Conjugate PEGylated Biomolecule Reaction_Mix->Conjugate Spontaneous Reaction

References

Stability and Storage of N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the bifunctional linker, N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester. This document synthesizes information on the chemical properties of its constituent functional groups to offer guidance on its handling, storage, and potential degradation pathways. The information presented herein is intended to support researchers in the fields of bioconjugation, proteomics, and drug development in ensuring the integrity and performance of this reagent.

Chemical Structure and Functional Group Analysis

This compound is a polyethylene (B3416737) glycol (PEG)-based linker molecule featuring three key functional groups: an azide (B81097) (-N₃), a tert-butyloxycarbonyl (Boc) protected amine, and a tert-butyl (t-butyl) ester. The stability of the overall molecule is dictated by the individual stabilities of these groups.

  • Azide Group: The terminal azide group is a versatile functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). Organic azides are generally stable under a wide range of reaction conditions, including aqueous environments, and are compatible with many common organic synthesis reagents. However, they can be sensitive to heat, light, and strong reducing agents.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is exceptionally stable under basic and nucleophilic conditions. Its primary lability is towards acidic conditions, which facilitate its removal to liberate the free amine.

  • t-Butyl Ester: Similar to the Boc group, the tert-butyl ester is a protecting group for a carboxylic acid. It exhibits high stability under basic and neutral conditions but is readily cleaved under acidic conditions to yield the corresponding carboxylic acid.

Recommended Storage and Handling

Based on supplier recommendations and the chemical nature of the compound, the following storage and handling procedures are advised to maintain its stability and purity:

ParameterRecommendationRationale
Temperature -20°C [1][2][3][4][5][6]Minimizes potential degradation of the azide group and slows down any potential hydrolysis of the ester or carbamate.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Protects against atmospheric moisture which could contribute to hydrolysis, especially if acidic contaminants are present.
Light Protect from light.Azide-containing compounds can be light-sensitive and may decompose upon prolonged exposure to UV light[7][8].
Moisture Store in a dry environment.Prevents hydrolysis of the t-butyl ester and Boc group.
Handling Use non-metallic spatulas. Avoid grinding or subjecting the compound to shock[9].Organic azides can be shock-sensitive and may decompose explosively under certain conditions[9].

Stability Profile and Potential Degradation Pathways

ConditionAzide Group StabilityBoc Group Stabilityt-Butyl Ester StabilityOverall Molecular Stability
Strongly Acidic (pH < 2) Generally StableLabile [10][11][12][13][14][15][16]Labile [11][17][18][19]Unstable; deprotection of both Boc and t-butyl ester groups is expected.
Mildly Acidic (pH 4-6) Generally StablePotentially slow degradation over time.Potentially slow hydrolysis over time.Gradual degradation may occur, particularly with prolonged storage in solution.
Neutral (pH ~7) StableStableStableGenerally stable for short-term handling in solution. Long-term storage in aqueous solution is not recommended.
Basic (pH > 8) StableStable[20][21]Stable[11]Expected to be stable.
Elevated Temperature Potential for decomposition, especially above 100°C.Can be thermally labile, with deprotection possible at high temperatures[12][22].Generally stable to moderate heat in the absence of acid.Avoid high temperatures to prevent degradation of the azide and Boc groups.
UV Light Exposure Can be photolabile, leading to decomposition[7][8][23].Generally stable.Generally stable.Avoid prolonged exposure to light to prevent degradation of the azide moiety.
Reducing Agents (e.g., DTT, TCEP) Labile ; can be reduced to an amine.StableStableIncompatible with strong reducing agents due to the azide group.

The primary degradation pathways for this molecule are acid-catalyzed hydrolysis of the Boc and t-butyl ester protecting groups.

Acid-Catalyzed Deprotection Workflow

The workflow for the acid-catalyzed deprotection of this compound involves the cleavage of both the Boc and t-butyl ester groups to yield the corresponding primary amine and carboxylic acid.

start This compound acid Acidic Conditions (e.g., TFA, HCl) start->acid Addition of Acid intermediate1 Protonation of Carbonyl Oxygen acid->intermediate1 Protonation cleavage Cleavage of C-O Bond intermediate1->cleavage Fragmentation products Deprotected Linker (Amine and Carboxylic Acid) cleavage->products byproducts Isobutylene + CO₂ cleavage->byproducts

Caption: Acid-catalyzed deprotection pathway.

Experimental Protocols

While a specific, validated stability testing protocol for this compound is not published, a general protocol for assessing the stability of chemical linkers can be adapted. This typically involves subjecting the compound to forced degradation conditions and analyzing the sample at various time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Proposed Forced Degradation Study Protocol

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the linker in ACN at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 40°C.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 40°C.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL. Incubate at room temperature.

    • Thermal Degradation: Store the solid compound and the stock solution at 60°C.

    • Photostability: Expose the solid compound and the stock solution to a calibrated light source (as per ICH Q1B guidelines).

  • Time Points: Collect samples at initial (t=0), 2, 4, 8, 24, and 48 hours.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples by HPLC-MS. A typical method would involve a C18 column with a water/ACN gradient containing 0.1% FA.

    • Monitor the disappearance of the parent compound and the appearance of any degradation products.

Click Chemistry Reaction Protocol (Example)

Objective: To demonstrate the functionality of the azide group via a CuAAC reaction.

Materials:

  • This compound

  • An alkyne-containing molecule (e.g., propargyl-PEG4-amine)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., DMSO/water mixture)

Procedure:

  • Dissolve the azide-linker and the alkyne-molecule in the chosen solvent.

  • Prepare a premixed solution of CuSO₄ and THPTA.

  • Add the CuSO₄/THPTA solution to the azide/alkyne mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Monitor the reaction progress by HPLC-MS or TLC.

azide This compound reaction [3+2] Cycloaddition azide->reaction alkyne Alkyne-containing Molecule alkyne->reaction catalyst Cu(I) Catalyst (from CuSO₄ + Na Ascorbate) catalyst->reaction product Triazole-linked Conjugate reaction->product

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Conclusion

This compound is a valuable research tool whose stability is critical for its successful application. The primary factors influencing its stability are acidic conditions, which can lead to the deprotection of the Boc and t-butyl ester groups, and exposure to light or strong reducing agents, which can degrade the azide moiety. For long-term storage, it is imperative to maintain the compound at -20°C in a dry, dark environment under an inert atmosphere. By understanding the chemical properties of its functional groups and adhering to the recommended storage and handling guidelines, researchers can ensure the integrity and reactivity of this versatile linker for their experimental needs.

References

An In-depth Technical Guide to the Deprotection of Boc and t-Butyl Ester Groups in PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are integral components in modern drug development, enhancing the solubility, stability, and pharmacokinetic profiles of therapeutic molecules such as peptides, proteins, and small-molecule drugs. The synthesis of complex bioconjugates using PEG linkers often requires the use of protecting groups to mask reactive functionalities during intermediate synthetic steps. Among the most common protecting groups are the tert-butoxycarbonyl (Boc) group for amines and the tert-butyl (t-Bu) ester for carboxylic acids. Both are favored for their stability in a wide range of reaction conditions and their susceptibility to cleavage under acidic conditions.

This technical guide provides a comprehensive overview of the deprotection of Boc and t-butyl ester groups in the context of PEG linkers. It covers the underlying chemical principles, detailed experimental protocols for various deprotection strategies, and a discussion of orthogonal approaches for selective deprotection. This guide is intended to be a valuable resource for researchers and professionals involved in the design and synthesis of PEGylated therapeutics.

Core Principles of Deprotection

The removal of both Boc and t-butyl ester protecting groups is typically achieved through acidolysis. The mechanism involves the protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation and the release of the deprotected amine or carboxylic acid. Trifluoroacetic acid (TFA) is the most common reagent for this purpose, often used in a solution with a scavenger to prevent side reactions caused by the reactive tert-butyl cation.

Data Presentation: Quantitative Analysis of Deprotection Reactions

Table 1: Conditions for Boc Deprotection with TFA [1]

TFA Concentration (v/v in DCM)Reaction TimeTemperatureNotes
25%2 hoursRoom TemperatureA common and generally effective condition.
50%30 minutesRoom TemperatureFaster deprotection, suitable for less sensitive substrates.
55%30 minutesRoom TemperatureReported to yield higher purity peptides in some cases.
100% (neat TFA)5-15 minutesRoom TemperatureVery rapid, but may increase the risk of side-product formation.

Table 2: Selective Deprotection of Boc in the Presence of t-Butyl Esters [2]

Reagent SystemSubstrateYieldNotes
H₂SO₄ (1.5–3.0 equiv.) in tBuOAcAmino acid and dipeptides70-100%Effective for selective N-Boc deprotection.
MeSO₃H (1.5–3.0 equiv.) in tBuOAc:CH₂Cl₂ (4:1 v/v)Amino acid and dipeptides70-100%Another effective method for selective N-Boc removal.
Oxalyl chloride (3 equiv.) in MethanolStructurally diverse N-Boc amines>70-90%Mild conditions, tolerant to several functional groups. Reaction times 1-4h.

Table 3: Selective Deprotection of t-Butyl Esters in the Presence of Boc Groups [3]

Reagent SystemSubstrateNotes
CeCl₃·7H₂O (1.5 equiv.) and NaI (1.3 equiv.) in refluxing acetonitrileN-Boc-protected amino acid tert-butyl estersReverses the usual selectivity under acidic conditions. The reaction mixture needs to be refluxed for 24 hours before adding the substrate.
ZnBr₂ in DCMα-amino estersN-Boc groups were found to be labile under these conditions, limiting orthogonality.

Experimental Protocols

The following protocols provide detailed methodologies for common deprotection procedures.

Protocol 1: Standard Boc Deprotection of a PEG Linker using TFA/DCM[4]

Materials:

  • Boc-protected PEG linker

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).

  • If the substrate contains sensitive residues (e.g., tryptophan, methionine), add a scavenger such as TIS (2.5-5% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • To remove residual TFA, add toluene to the residue and co-evaporate under reduced pressure. Repeat this step three times.

  • The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized.

  • For neutralization, dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.

Protocol 2: Selective Deprotection of a t-Butyl Ester in the Presence of a Boc Group[3]

Materials:

  • N-Boc-protected amino acid tert-butyl ester PEG linker

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium iodide (NaI)

  • Acetonitrile, anhydrous

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a round-bottom flask, add CeCl₃·7H₂O (1.5 equivalents) and NaI (1.3 equivalents) in anhydrous acetonitrile.

  • Reflux the suspension for 24 hours under an inert atmosphere.

  • After 24 hours, add the N-Boc-protected amino acid tert-butyl ester PEG linker (1 equivalent) to the reaction mixture.

  • Continue to reflux the mixture, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate (B1220275) solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 3: Monitoring Deprotection by HPLC[4]

Procedure:

  • Prepare a calibration curve using known concentrations of the starting material (protected PEG linker) and the expected product (deprotected PEG linker).

  • At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot by diluting it in a mobile phase containing a neutralizing agent (e.g., a buffer with a basic component).

  • Inject the quenched sample into a suitable HPLC system (e.g., a reverse-phase C18 column).

  • Analyze the chromatogram to determine the relative peak areas of the starting material, product, and any byproducts.

  • Use the calibration curve to quantify the conversion and monitor the reaction progress over time.

Visualization of Workflows and Pathways

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The deprotection of a Boc or t-butyl ester group on a PEG linker is a critical step in the synthesis of ADCs, where the linker connects a cytotoxic drug to a monoclonal antibody.

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Synthesis cluster_adc_assembly ADC Assembly cluster_purification Purification and Analysis Linker Heterobifunctional PEG Linker (e.g., Boc-PEG-NHS) Conjugation1 Conjugate Payload to Linker Linker->Conjugation1 Payload Cytotoxic Payload Payload->Conjugation1 ProtectedLinkerPayload Protected Linker-Payload Conjugation1->ProtectedLinkerPayload Deprotection Deprotection of Boc (e.g., TFA/DCM) ProtectedLinkerPayload->Deprotection ActivatedLinkerPayload Activated Linker-Payload Deprotection->ActivatedLinkerPayload Conjugation2 Conjugate Activated Linker-Payload to mAb ActivatedLinkerPayload->Conjugation2 Antibody Monoclonal Antibody (mAb) Antibody->Conjugation2 CrudeADC Crude ADC Conjugation2->CrudeADC Purification Purification (e.g., SEC) CrudeADC->Purification PurifiedADC Purified ADC Purification->PurifiedADC Analysis Characterization (e.g., HPLC, MS) PurifiedADC->Analysis

Workflow for the synthesis of an antibody-drug conjugate (ADC).
Signaling Pathway: pH-Mediated Drug Release in the Endosome

PEG linkers containing acid-labile groups, such as hydrazones or acetals, are designed to be stable at physiological pH but cleave in the acidic environment of the endosome, leading to targeted drug release.[4][5][6][7][8]

Endosomal_Drug_Release cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Target Cell ADC_circulating PEGylated Drug Conjugate (Stable Linker) Endocytosis Endocytosis ADC_circulating->Endocytosis Endosome Early Endosome (pH 6.0-6.5) Endocytosis->Endosome LateEndosome Late Endosome (pH 5.0-6.0) Endosome->LateEndosome Lysosome Lysosome (pH 4.5-5.0) LateEndosome->Lysosome LinkerCleavage Acid-Labile Linker Cleavage LateEndosome->LinkerCleavage Low pH DrugRelease Drug Release LinkerCleavage->DrugRelease Target Intracellular Target DrugRelease->Target Effect Therapeutic Effect Target->Effect

pH-mediated drug release from a PEGylated conjugate in the endosome.

Conclusion

The deprotection of Boc and t-butyl ester groups is a fundamental and critical step in the synthesis of PEGylated molecules for drug delivery and other biomedical applications. A thorough understanding of the reaction mechanisms, optimal conditions, and potential side reactions is essential for the successful preparation of high-purity bioconjugates. This guide provides a foundational understanding and practical protocols to aid researchers in this endeavor. The strategic selection of protecting groups and deprotection methods, including orthogonal strategies, allows for the precise and efficient synthesis of complex, next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols: N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) is a cornerstone of modern bioconjugation, prized for its high efficiency, specificity, and biocompatibility.[1][2] This click chemistry reaction enables the precise ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1] A key reagent in this field is N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester , a heterobifunctional and branched polyethylene (B3416737) glycol (PEG) linker. Its unique structure, featuring an azide (B81097) for SPAAC, a Boc-protected amine, and a t-butyl-protected carboxylic acid, offers a versatile platform for the synthesis of complex biomolecules, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs).

The branched PEG architecture of this linker provides several advantages, including enhanced hydrophilicity, improved pharmacokinetics, and the potential for higher drug-to-antibody ratios (DARs) in ADCs.[3] This document provides detailed application notes and experimental protocols for the use of this compound in a typical SPAAC reaction with a dibenzocyclooctyne (DBCO)-functionalized molecule, followed by deprotection to reveal functionalities for subsequent conjugation.

Core Applications

The primary application for this branched PEG linker is in the construction of ADCs, where it serves to connect a targeting antibody to a cytotoxic payload. The workflow involves several key stages:

  • Antibody Functionalization : A targeting monoclonal antibody (mAb) is functionalized with a DBCO-alkyne moiety, typically via an N-hydroxysuccinimide (NHS) ester reaction with lysine (B10760008) residues on the antibody.

  • Click Chemistry Conjugation : The azide group of the this compound linker is then covalently attached to the DBCO-functionalized antibody through a SPAAC reaction.

  • Deprotection : The Boc and t-butyl ester protecting groups on the PEG linker are removed under acidic conditions to expose a free amine and a carboxylic acid.

  • Payload Conjugation : A cytotoxic drug is then conjugated to the deprotected linker, creating the final ADC.

This modular approach allows for the precise and efficient assembly of ADCs with well-defined properties.

Experimental Protocols

Protocol 1: SPAAC Reaction of this compound with a DBCO-Functionalized Molecule

This protocol describes the conjugation of the azide-PEG linker to a DBCO-activated molecule (e.g., a DBCO-NHS ester-modified protein).

Materials:

  • This compound

  • DBCO-functionalized molecule (e.g., DBCO-protein)

  • Phosphate-buffered saline (PBS), pH 7.4 (amine- and azide-free)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Reagent Preparation :

    • Dissolve the DBCO-functionalized molecule in PBS to a final concentration of 1-5 mg/mL.

    • Prepare a 10 mM stock solution of this compound in DMSO.

  • Conjugation Reaction :

    • Add a 5-10 fold molar excess of the this compound stock solution to the DBCO-functionalized molecule solution.

    • Ensure the final concentration of DMSO in the reaction mixture is below 10% to maintain protein stability.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing. Reaction progress can be monitored by UV-Vis spectroscopy by observing the decrease in DBCO absorbance at ~309 nm.

  • Purification :

    • Remove the excess unreacted PEG linker and other small molecules by size-exclusion chromatography (SEC) using an appropriate column for the size of the conjugate.

Quantitative Data Summary:

ParameterRecommended ValueNotes
Molar Ratio (Azide:DBCO)5-10 : 1A molar excess of the azide-PEG linker drives the reaction to completion.
Reaction TemperatureRoom Temperature or 4°C4°C may be preferred for sensitive proteins to maintain their integrity.
Reaction Time2-4 hours (RT) or Overnight (4°C)Longer incubation times can improve conjugation efficiency.[2]
SolventPBS with <10% DMSOAvoid buffers containing primary amines (e.g., Tris) or sodium azide.
Expected Yield>90%SPAAC reactions are generally high-yielding.[2]
Protocol 2: Deprotection of Boc and t-Butyl Ester Groups

This protocol describes the removal of the Boc and t-butyl ester protecting groups to yield a free amine and carboxylic acid.

Materials:

  • Lyophilized conjugate from Protocol 1

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether (for precipitation)

Procedure:

  • Reaction Setup :

    • Dissolve the lyophilized conjugate in DCM.

    • Add an equal volume of TFA to the solution (e.g., 1:1 DCM:TFA).[4]

    • Stir the reaction mixture at room temperature for 2-4 hours. The reaction should be performed in a fume hood as TFA is corrosive and CO2 gas is evolved.[5]

  • Work-up and Purification :

    • Remove the DCM and excess TFA under reduced pressure.

    • The deprotected product can be precipitated by adding cold diethyl ether.

    • Centrifuge to pellet the product and decant the supernatant.

    • Wash the pellet with cold diethyl ether and dry under vacuum.

    • The deprotected conjugate can be further purified by reverse-phase HPLC.

Quantitative Data Summary:

ParameterRecommended ValueNotes
Deprotection Reagent50% TFA in DCMA common and effective reagent for both Boc and t-butyl ester removal.[4]
Reaction TemperatureRoom Temperature
Reaction Time2-4 hoursMonitor reaction completion by LC-MS.
Expected Yield>90%Acidic deprotection is typically a high-yielding reaction.[4]

Characterization

Successful conjugation and deprotection should be confirmed using appropriate analytical techniques:

  • UV-Vis Spectroscopy : To monitor the consumption of DBCO during the SPAAC reaction by the decrease in absorbance at approximately 309 nm.

  • Mass Spectrometry (MS) : To confirm the mass of the final conjugate. A successful SPAAC reaction will show a mass increase corresponding to the mass of the this compound. Subsequent deprotection will show a mass decrease corresponding to the loss of the Boc (100.12 Da) and t-butyl (56.11 Da) groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : For detailed structural confirmation of the final product. The disappearance of the characteristic proton signals for the Boc and t-butyl groups and the appearance of new signals corresponding to the triazole ring formed during the SPAAC reaction can be observed.[6]

  • High-Performance Liquid Chromatography (HPLC) : To assess the purity of the conjugate at each step. A shift in retention time will be observed after each successful reaction.

Visualizations

Click Chemistry Reaction Workflow

G cluster_0 Step 1: SPAAC Reaction cluster_1 Step 2: Deprotection A This compound C Conjugate with Protected Linker A->C Strain-Promoted Azide-Alkyne Cycloaddition B DBCO-Functionalized Molecule B->C D Conjugate with Protected Linker E Final Conjugate with Free Amine and Carboxylic Acid D->E TFA/DCM

Caption: Workflow for the SPAAC reaction and subsequent deprotection.

Antibody-Drug Conjugate Synthesis and Mechanism of Action

ADC_Workflow cluster_synthesis ADC Synthesis cluster_moa Mechanism of Action mAb Monoclonal Antibody (mAb) DBCO_mAb DBCO-mAb mAb->DBCO_mAb DBCO-NHS Ester ADC_Protected mAb-PEG(Protected)-Drug DBCO_mAb->ADC_Protected SPAAC PEG_Linker Azido-PEG-Boc/tBu PEG_Linker->ADC_Protected ADC_Final Final ADC ADC_Protected->ADC_Final Deprotection & Drug Conjugation Binding 1. ADC binds to tumor cell antigen ADC_Final->Binding Administration to Patient Drug Cytotoxic Drug Drug->ADC_Final Internalization 2. Receptor-mediated endocytosis Binding->Internalization Release 3. Lysosomal degradation and drug release Internalization->Release Action 4. Drug induces cell death (apoptosis) Release->Action

Caption: Synthesis and mechanism of action of an antibody-drug conjugate.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with "N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester" is a heterobifunctional linker molecule designed for use in bioconjugation and is particularly prominent in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This linker features a terminal azide (B81097) group for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a Boc-protected amine, and a t-butyl ester protected carboxylic acid. The PEG3 spacers enhance solubility and provide flexibility to the linked molecules.[3]

The CuAAC reaction, a cornerstone of "click chemistry," facilitates the efficient and regiospecific formation of a stable triazole linkage between an azide and a terminal alkyne.[4][5][6] This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery and development.[1]

These application notes provide a representative protocol for the CuAAC reaction using "this compound" with an alkyne-functionalized molecule, along with illustrative data for reaction monitoring and product characterization.

Chemical Structure and Reaction Scheme

The fundamental principle of the CuAAC reaction is the copper(I)-catalyzed ligation of an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole.

Caption: General scheme of the CuAAC reaction.

Experimental Protocols

The following is a representative protocol for the CuAAC reaction. Optimal conditions may vary depending on the specific alkyne-containing substrate and should be determined empirically.

Materials
  • This compound (CAS: 2112732-03-1)

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, recommended for biological applications)

  • Solvent: A mixture of t-butanol and water is commonly used.

  • Deionized water

  • Nitrogen or Argon gas

Stock Solution Preparation
  • This compound: Prepare a 10 mM stock solution in DMSO.

  • Alkyne-functionalized molecule: Prepare a 10 mM stock solution in a compatible solvent (e.g., DMSO, DMF, or water).

  • Copper(II) sulfate: Prepare a 100 mM stock solution in deionized water.

  • Sodium ascorbate: Prepare a 1 M stock solution in deionized water. This solution should be made fresh for each experiment.

  • THPTA (optional): Prepare a 100 mM stock solution in deionized water.

CuAAC Reaction Procedure

This protocol is for a 1 mL total reaction volume.

  • To a suitable reaction vial, add the following in the order listed:

    • Alkyne-functionalized molecule (e.g., 100 µL of a 10 mM stock solution for a final concentration of 1 mM).

    • This compound (e.g., 120 µL of a 10 mM stock solution for a 1.2-fold molar excess).

    • Solvent (e.g., 500 µL of t-butanol and 230 µL of deionized water).

    • THPTA stock solution (optional, e.g., 20 µL of a 100 mM solution for a final concentration of 2 mM).

  • Mix the solution gently by vortexing.

  • Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Add the copper(II) sulfate stock solution (e.g., 10 µL of a 100 mM solution for a final concentration of 1 mM).

  • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (e.g., 20 µL of a 1 M solution for a final concentration of 20 mM).

  • Seal the reaction vial and stir at room temperature. The reaction is typically complete within 1-4 hours. Reaction progress can be monitored by LC-MS or TLC.

Reaction Work-up and Product Purification
  • Upon reaction completion, quench the reaction by adding 50 µL of 0.5 M EDTA solution to chelate the copper catalyst.

  • Dilute the reaction mixture with an equal volume of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for the CuAAC reaction.

Table 1: Reaction Conditions and Yields

ParameterCondition ACondition BCondition C
Alkyne Substrate Propargyl-functionalized peptideAlkyne-modified small moleculeTerminal alkyne-bearing protein
Molar Ratio (Azide:Alkyne) 1.2 : 11.5 : 12 : 1
Catalyst Loading (mol%) 5210
Reaction Time (h) 241
Isolated Yield (%) 928895

Table 2: Product Characterization

Analytical MethodExpected ResultObserved Result (Hypothetical)
LC-MS M+H+ calculated for CxxHyyNnOozzM+H+ found: [Calculated Value]
¹H NMR (CDCl₃, 400 MHz) Appearance of triazole proton signal (~7.5-8.0 ppm)δ 7.65 (s, 1H)
¹³C NMR (CDCl₃, 100 MHz) Signals corresponding to the triazole ring carbonsSignals observed in the expected regions
FT-IR Disappearance of azide stretch (~2100 cm⁻¹)Azide peak absent
Purity (HPLC) >95%98.5%

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Stock Solutions: - Azide Linker - Alkyne Substrate - CuSO4 - Sodium Ascorbate mix Combine Azide, Alkyne, and Solvent prep_reagents->mix 1. degas Degas with N2 or Ar mix->degas 2. add_cu Add CuSO4 degas->add_cu 3. initiate Initiate with Sodium Ascorbate add_cu->initiate 4. react Stir at Room Temperature initiate->react 5. quench Quench with EDTA react->quench 6. extract Extract with Organic Solvent quench->extract 7. purify Purify by Column Chromatography extract->purify 8. analyze Characterize Product: - LC-MS - NMR - HPLC purify->analyze 9.

Caption: Workflow for CuAAC with this compound.

Logical Relationship of PROTAC Synthesis

G cluster_components PROTAC Components cluster_synthesis Synthetic Steps cluster_product Final Product poi_ligand Protein of Interest (POI) Ligand (Alkyne-functionalized) step2 Step 2: CuAAC Reaction poi_ligand->step2 e3_ligand E3 Ligase Ligand step1 Step 1: Couple E3 Ligase Ligand to Linker e3_ligand->step1 linker This compound linker->step1 step1->step2 protac PROTAC Molecule step2->protac

Caption: Logical steps in PROTAC synthesis using the bifunctional linker.

Troubleshooting

  • Low Yield:

    • Ensure all solutions are properly degassed to prevent oxidation of the Cu(I) catalyst.

    • Use freshly prepared sodium ascorbate solution.

    • Increase the molar excess of the azide or alkyne component.

    • Consider the use of a copper-chelating ligand like THPTA to stabilize the catalyst.

  • Side Reactions:

    • If working with sensitive biological molecules, the inclusion of a ligand such as THPTA is highly recommended to minimize potential damage from copper ions.

  • Incomplete Reaction:

    • Increase reaction time and monitor progress by LC-MS.

    • Slightly warming the reaction mixture (e.g., to 35-40 °C) may improve the reaction rate.

Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is a robust and highly efficient method for bioconjugation. "this compound" serves as a valuable bifunctional linker, particularly in the synthesis of complex molecules like PROTACs. The provided protocols and data offer a comprehensive guide for researchers to effectively utilize this reagent in their work. For optimal results, reaction conditions should be tailored to the specific substrates being used.

References

Application Note: Acidic Deprotection of "N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester" using Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This application note provides a detailed protocol for the simultaneous acidic deprotection of the tert-butyloxycarbonyl (Boc) and tert-butyl ester protecting groups from "N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester". This heterobifunctional polyethylene (B3416737) glycol (PEG) linker is a valuable tool in bioconjugation and drug delivery, featuring an azide (B81097) moiety for "click chemistry" applications and protected amine and carboxylic acid functionalities. The removal of both the Boc and t-butyl ester groups is efficiently achieved using trifluoroacetic acid (TFA), yielding a versatile azido-PEG-amine-acid linker ready for subsequent conjugation steps. This document outlines the chemical basis for this deprotection, provides a detailed experimental protocol, and presents expected outcomes for researchers in chemistry, biotechnology, and pharmaceutical development.

The deprotection mechanism relies on the acid-labile nature of both the Boc and t-butyl ester groups. In the presence of a strong acid like TFA, the carbamate (B1207046) and ester linkages are protonated, leading to their cleavage. This process generates a stable tert-butyl cation, which subsequently forms isobutylene (B52900) and carbon dioxide, driving the reaction to completion.[1] The resulting product is the corresponding amine and carboxylic acid, typically as a TFA salt, which can be used directly in further reactions or neutralized and purified.[2]

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the acidic deprotection of this compound using TFA.

ParameterValueNotes
Starting Material This compoundPurity >95% recommended
Reagent Trifluoroacetic Acid (TFA)Reagent grade, anhydrous
Solvent Dichloromethane (DCM)Anhydrous
TFA Concentration 50% (v/v) in DCMA common and effective concentration for simultaneous deprotection.[3]
Reaction Temperature 0 °C to Room TemperatureInitial cooling helps to control any potential exotherm.
Reaction Time 2 - 5 hoursMonitor by TLC or LC-MS for completion.[2][3]
Expected Yield >90%Yields are typically high for this type of reaction.
Product N-(Azido-PEG3)-amine-PEG3-carboxylic acid (as TFA salt)The product is obtained as the TFA salt after solvent removal.

Experimental Protocol

Materials:

  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Toluene (B28343)

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel) and appropriate developing solvent system (e.g., DCM/Methanol)

  • LC-MS for reaction monitoring (optional)

Procedure:

  • Reaction Setup:

    • Dissolve this compound in anhydrous DCM (e.g., 100 mg of the compound in 2 mL of DCM) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C using an ice bath.

  • Addition of TFA:

    • Slowly add an equal volume of TFA to the stirred solution at 0 °C (to achieve a 1:1 v/v ratio of DCM to TFA). For the example above, add 2 mL of TFA.

    • Caution: TFA is corrosive and volatile. Handle it in a fume hood with appropriate personal protective equipment.

  • Reaction:

    • After the addition of TFA, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-5 hours.

  • Reaction Monitoring:

    • Monitor the progress of the deprotection by TLC or LC-MS. The disappearance of the starting material spot and the appearance of a more polar product spot on TLC will indicate the reaction's progression.

  • Work-up and Isolation:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

    • To ensure complete removal of residual TFA, add toluene (e.g., 5 mL) to the residue and evaporate again. Repeat this co-evaporation step two more times.[2]

    • The resulting residue is the deprotected product, N-(Azido-PEG3)-amine-PEG3-carboxylic acid, as its TFA salt.

    • For purification by precipitation, dissolve the oily residue in a minimal amount of DCM and add it dropwise to a stirred flask of cold diethyl ether (approximately 10-20 times the volume of the DCM).

    • The product should precipitate as a white solid or oil.

    • Decant the ether and wash the precipitate with fresh cold diethyl ether two more times.

    • Dry the product under vacuum.

  • Storage:

    • Store the final product under an inert atmosphere at -20°C.

Experimental Workflow and Subsequent Application

The deprotected N-(Azido-PEG3)-amine-PEG3-carboxylic acid is a versatile linker for various bioconjugation applications. The azide group can be used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry reactions.[4][5] The newly exposed amine and carboxylic acid can be used for amide bond formation. The following diagram illustrates a typical workflow.

Deprotection_Workflow start This compound deprotection Acidic Deprotection start->deprotection reagents TFA / DCM (1:1, v/v) reagents->deprotection product N-(Azido-PEG3)-amine- PEG3-carboxylic acid (TFA Salt) deprotection->product purification Work-up & Purification product->purification click_chemistry Click Chemistry (CuAAC) purification->click_chemistry alkyne_molecule Alkyne-containing Molecule (e.g., Protein, Drug) alkyne_molecule->click_chemistry conjugate PEGylated Bioconjugate click_chemistry->conjugate

Figure 1. Workflow for the deprotection and subsequent bioconjugation.

References

Application Notes and Protocols for the Synthesis of Cereblon-binding PROTACs using "N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2] This tripartite complex formation leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2] Cereblon (CRBN), a substrate receptor for the CUL4A E3 ubiquitin ligase complex, is a widely exploited E3 ligase in PROTAC design due to the availability of well-characterized ligands such as thalidomide (B1683933) and its analogs (immunomodulatory drugs or IMiDs).[3]

The linker plays a critical role in PROTAC efficacy, influencing the formation and stability of the ternary complex, as well as the physicochemical properties of the molecule. Polyethylene glycol (PEG) linkers are frequently employed to enhance solubility and cell permeability.[1] This document provides detailed protocols and application notes for the synthesis of Cereblon-binding PROTACs utilizing the bifunctional linker "N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester". This linker offers a flexible PEG spacer and an azide (B81097) functional group amenable to "click chemistry," a highly efficient and specific conjugation reaction.[1]

Cereblon Signaling Pathway and PROTAC Mechanism of Action

Cereblon is a key component of the CUL4-DDB1-ROC1 E3 ubiquitin ligase complex. In the absence of IMiDs, this complex has endogenous substrates. However, the binding of IMiDs or a Cereblon-recruiting ligand on a PROTAC to Cereblon alters its substrate specificity, leading to the recruitment and degradation of neosubstrates. In the context of a PROTAC, the "neosubstrate" is the target protein of interest. The PROTAC acts as a bridge, bringing the POI into close proximity with the E3 ligase complex, facilitating its ubiquitination and subsequent degradation. Cereblon itself is also implicated in other signaling pathways, including the Wnt signaling pathway.[4][5][6]

Cereblon_Signaling_Pathway cluster_PROTAC PROTAC-Mediated Degradation cluster_Wnt Wnt Signaling Involvement PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds CRBN_complex CUL4-DDB1-CRBN-ROC1 E3 Ligase Complex PROTAC->CRBN_complex recruits Ub Ubiquitin Proteasome Proteasome POI->Proteasome targeted to CRBN_complex->POI ubiquitinates Ub->POI poly-ubiquitination Degraded_POI Degraded POI Proteasome->Degraded_POI degrades Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex β-Catenin Destruction Complex Frizzled->Destruction_Complex inhibits beta_Catenin β-Catenin Destruction_Complex->beta_Catenin degrades (Wnt off) TCF_LEF TCF/LEF beta_Catenin->TCF_LEF activates (Wnt on) Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression CRBN_Wnt CRBN CRBN_Wnt->Destruction_Complex regulates

Figure 1: Cereblon's role in PROTAC-mediated degradation and its connection to the Wnt signaling pathway.

Experimental Workflow for PROTAC Synthesis

The synthesis of a Cereblon-binding PROTAC using "this compound" typically involves a multi-step process. This begins with the functionalization of the POI ligand and the Cereblon ligand, followed by their sequential conjugation to the bifunctional linker. The use of orthogonal protecting groups (Boc and t-butyl ester) and a click chemistry handle (azide) allows for a controlled and efficient synthesis.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Linker Functionalization cluster_step2 Step 2: Coupling to Cereblon Ligand cluster_step3 Step 3: Click Chemistry with POI Ligand cluster_step4 Step 4: Purification and Analysis POI_ligand POI Ligand (with alkyne) Click_Chemistry CuAAC Click Chemistry (CuSO4, Na-Ascorbate) POI_ligand->Click_Chemistry CRBN_ligand Cereblon Ligand (e.g., Pomalidomide-NH2) Amide_Coupling Amide Coupling (HATU, DIPEA) CRBN_ligand->Amide_Coupling Linker N-(Azido-PEG3)-N-Boc- PEG3-t-butyl ester Deprotection TFA Deprotection Linker->Deprotection t-butyl ester removal Functionalized_Linker Azido-PEG-COOH Deprotection->Functionalized_Linker Functionalized_Linker->Amide_Coupling CRBN_Linker CRBN-Linker-Azide Intermediate Amide_Coupling->CRBN_Linker CRBN_Linker->Click_Chemistry Final_PROTAC Final PROTAC Click_Chemistry->Final_PROTAC Purification HPLC Purification Final_PROTAC->Purification Analysis LC-MS, NMR Analysis Purification->Analysis

Figure 2: General experimental workflow for the synthesis of a Cereblon-binding PROTAC.

Quantitative Data Summary

The following tables summarize typical quantitative data for Cereblon-binding PROTACs. The specific values will vary depending on the POI ligand, cell line, and experimental conditions.

Table 1: In Vitro Degradation Potency
PROTAC DC50 (nM) Dmax (%)
PROTAC Example A50>90
PROTAC Example B15085
PROTAC Example C25>95
Table 2: Binding Affinity
Compound CRBN Binding IC50 (nM)
Pomalidomide (B1683931)250
PROTAC Example A180
PROTAC Example B320
Table 3: Cellular Proliferation Inhibition
Compound IC50 (µM) in Cancer Cell Line
POI Inhibitor1.2
PROTAC Example A0.08
PROTAC Example B0.25

Experimental Protocols

Protocol 1: Synthesis of CRBN-Linker-Azide Intermediate

This protocol describes the coupling of a Cereblon ligand (e.g., a pomalidomide derivative) to the "this compound" linker.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Pomalidomide-NH2 (or other amine-functionalized Cereblon ligand)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Preparative HPLC system

  • LC-MS system

Procedure:

  • Deprotection of the Linker:

    • Dissolve this compound in a solution of 20% TFA in DCM.

    • Stir the reaction at room temperature for 2 hours.

    • Monitor the reaction by LC-MS to confirm the removal of the t-butyl ester group.

    • Remove the solvent and TFA under reduced pressure to yield the carboxylic acid-functionalized linker.

  • Amide Coupling Reaction:

    • Dissolve the deprotected linker and Pomalidomide-NH2 (1.0 equivalent) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by preparative HPLC to obtain the pure CRBN-Linker-Azide intermediate.

    • Characterize the final product by LC-MS and NMR spectroscopy.

Protocol 2: Synthesis of the Final PROTAC via Click Chemistry

This protocol details the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the CRBN-Linker-Azide intermediate with an alkyne-functionalized POI ligand.

Materials:

Procedure:

  • Click Chemistry Reaction:

    • Dissolve the CRBN-Linker-Azide intermediate (1.0 equivalent) and the alkyne-functionalized POI ligand (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.

    • Add a freshly prepared aqueous solution of copper(II) sulfate (0.1 equivalents).

    • Add a freshly prepared aqueous solution of sodium ascorbate (0.5 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

  • Purification:

    • Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the crude PROTAC by preparative HPLC.

    • Characterize the final PROTAC molecule by LC-MS and NMR spectroscopy to confirm its identity and purity.

Protocol 3: Western Blot for Protein Degradation

This protocol is for assessing the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials:

  • Cancer cell line expressing the POI

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control.

    • Incubate the cells for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Quantify the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the POI signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.

References

Application Notes and Protocols for N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester in Anti-Cancer ADC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biopharmaceuticals designed for the targeted delivery of potent cytotoxic agents to cancer cells. The linker, which connects the monoclonal antibody (mAb) to the cytotoxic payload, is a critical component that dictates the ADC's stability, solubility, pharmacokinetics, and efficacy. "N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester" is a novel, branched, trifunctional polyethylene (B3416737) glycol (PEG) linker designed to address key challenges in ADC development.

This advanced linker features three functional arms originating from a central nitrogen atom. One arm is terminated with an azide (B81097) group, enabling highly specific and efficient drug conjugation via "click chemistry." The other two arms are protected with a tert-butyloxycarbonyl (Boc) group and a t-butyl ester, respectively. These protecting groups can be removed under acidic conditions to reveal an amine and a carboxylic acid, which can be utilized for further modifications or to modulate the physicochemical properties of the ADC. The branched PEGylated structure is intended to enhance the hydrophilicity of the ADC, which can lead to improved solubility, reduced aggregation, and a more favorable pharmacokinetic profile.[1][2] The trifunctional nature of this linker allows for the potential attachment of multiple payload molecules, thereby increasing the drug-to-antibody ratio (DAR) and, consequently, the potency of the ADC.[3]

These application notes provide a comprehensive overview of the utility of this compound in the development of anti-cancer ADCs, complete with detailed experimental protocols and illustrative data from studies on ADCs with similar branched PEG linker architectures.

Physicochemical Properties

The properties of the this compound linker are summarized in the table below.

PropertyValueReference
Molecular Formula C34H67N5O13[4]
Molecular Weight 753.9 g/mol [4]
Appearance Please refer to supplier datasheet.
Purity Typically >98%[4]
Solubility Soluble in DMSO, DCM, DMF[4]
Storage Conditions -20°C[4]

Key Features and Applications

The unique trifunctional and branched structure of this compound offers several advantages in ADC development:

  • High Drug-to-Antibody Ratio (DAR): The branched design allows for the attachment of multiple payload molecules per linker, enabling the synthesis of ADCs with a high DAR, which can lead to enhanced potency.[3][5]

  • Improved Pharmacokinetics: The hydrophilic PEG chains can increase the ADC's solubility and create a protective shield around the hydrophobic payload, reducing aggregation and leading to a longer circulation half-life and improved in vivo performance.[1][2]

  • Versatile Conjugation Chemistry: The azide group provides a bioorthogonal handle for efficient and specific conjugation to alkyne-modified payloads via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, also known as click chemistry.

  • Tunable Properties: The Boc and t-butyl ester protecting groups offer the flexibility for post-conjugation modification after deprotection, allowing for the fine-tuning of the ADC's physicochemical properties.

Experimental Protocols

The following protocols provide a general framework for the utilization of this compound in the synthesis and evaluation of an anti-cancer ADC. These protocols are based on established methodologies for ADC development and should be optimized for the specific antibody, payload, and cancer cell line being investigated.

Protocol 1: Deprotection of Boc and t-butyl Ester Groups

This protocol describes the removal of the Boc and t-butyl ester protecting groups from the linker, which may be necessary depending on the desired final structure of the ADC.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene (B28343)

  • Rotary evaporator

  • High-vacuum pump

Procedure:

  • Dissolve the this compound in anhydrous DCM.

  • Add an equal volume of TFA to the solution (1:1 v/v).[6]

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the progress of the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.

  • To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step 2-3 times.[6]

  • Dry the resulting deprotected linker under high vacuum. The product will have a free amine and a carboxylic acid group.

Protocol 2: Antibody Modification and Payload Conjugation via Click Chemistry

This protocol outlines a two-step process for creating an ADC: first, the antibody is functionalized with an alkyne group, and then the azide-terminated linker (with a pre-attached payload) is conjugated to the antibody via click chemistry. Alternatively, the payload can be attached to the linker after its conjugation to the antibody.

Step 2A: Introduction of Alkyne Groups onto the Antibody

  • This can be achieved by reacting the antibody with an NHS-ester of an alkyne-containing molecule, targeting the lysine (B10760008) residues on the antibody surface. The reaction conditions (e.g., molar ratio of alkyne reagent to antibody, pH, temperature, and incubation time) should be optimized to achieve the desired degree of alkyne incorporation.

Step 2B: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Prepare a stock solution of the deprotected or protected N-(Azido-PEG3)-linker-payload conjugate in an appropriate solvent (e.g., DMSO).

  • In a reaction tube, combine the alkyne-modified antibody with the azide-linker-payload conjugate. A molar excess of the linker-payload is typically used.

  • Prepare a fresh solution of a copper(I) catalyst. This can be generated in situ by mixing CuSO4 and a reducing agent like sodium ascorbate, along with a copper-chelating ligand such as THPTA to stabilize the Cu(I) and protect the antibody.

  • Add the copper catalyst solution to the antibody-linker-payload mixture.

  • Incubate the reaction at room temperature with gentle mixing for 1-4 hours.

  • Purify the resulting ADC using size-exclusion chromatography (SEC) or other appropriate methods to remove excess reagents and unconjugated payload.

Protocol 3: Characterization of the ADC

3.1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs. The principle is that with each conjugated drug molecule, the hydrophobicity of the antibody increases, leading to a longer retention time on the HIC column.[7]

  • Column: A HIC column suitable for ADC analysis (e.g., TSKgel HIC-ADC Butyl).[5]

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM potassium phosphate, pH 7.0).[5]

  • Mobile Phase B: Low salt buffer (e.g., 25 mM potassium phosphate, pH 7.0, with 25% isopropanol).[5]

  • Gradient: A linear gradient from high to low salt concentration.

  • Detection: UV absorbance at 280 nm.

  • Analysis: The chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8, etc.). The average DAR can be calculated by integrating the peak areas.[7]

3.2. Size-Exclusion Chromatography (SEC) for Aggregation Analysis SEC is used to assess the purity and extent of aggregation of the ADC. A high-performance liquid chromatography (HPLC) system with a SEC column is used. The ADC should ideally elute as a single, sharp peak. The presence of earlier eluting peaks indicates the formation of aggregates.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the potency of the ADC in killing cancer cells that express the target antigen.

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3 or BT-474 cells for a trastuzumab-based ADC).[8]

  • Non-target cancer cell line (e.g., HER2-negative MDA-MB-231 cells).[8]

  • Complete cell culture medium.

  • ADC, unconjugated antibody, and free payload.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[9]

  • Solubilization solution (e.g., DMSO).

  • Microplate reader.

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete culture medium.

  • Remove the old medium from the cells and add the different concentrations of the test articles.

  • Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[9]

  • Remove the medium and dissolve the formazan crystals in a solubilization solution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and plot the dose-response curves to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Protocol 5: In Vivo Efficacy Study in a Xenograft Model

This protocol evaluates the anti-tumor activity of the ADC in a mouse model.

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice).

  • Target cancer cell line.

  • ADC, unconjugated antibody, and vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Subcutaneously implant the tumor cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, and ADC).

  • Administer the treatments intravenously at a predetermined dose and schedule.

  • Measure the tumor volume and body weight of the mice 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the mice for any signs of toxicity.

  • At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis.

  • Plot the tumor growth curves for each group to assess the anti-tumor efficacy of the ADC.

Illustrative Data from a Structurally Similar Branched Linker

While specific data for an ADC constructed with this compound is not yet publicly available, a study by Grygorash et al. provides valuable insights into the performance of a homogeneous DAR 6 ADC constructed with a "long" branched amino triazide linker, which has a similar architecture.[8] The ADC was composed of trastuzumab, a cleavable linker with MMAE as the payload.

In Vitro Cytotoxicity Data

The following table summarizes the IC50 values of the ADCs on HER2-positive (BT-474) and HER2-negative (MDA-MB-231) cell lines.

ConjugateTarget Cell Line (BT-474) IC50 (nM)Non-Target Cell Line (MDA-MB-231) IC50 (nM)Reference
Homogeneous DAR 2 ADC0.35>100[8]
"Short" Branched Linker Homogeneous DAR 6 ADC~0.4>100[8]
"Long" Branched Linker Homogeneous DAR 6 ADC 0.074 >100 [8]
Heterogeneous DAR 6 ADC0.071>100[8]
Free MMAE0.00420.0027[8]

These data indicate that the ADC with the "long" branched linker exhibited potent and target-specific cytotoxicity, comparable to a conventional heterogeneous ADC with the same DAR.[8] The "short" branched linker ADC was significantly less potent, highlighting the importance of the linker's length and structure in achieving optimal efficacy.[8]

Visualizations

Logical Workflow for ADC Synthesis and Evaluation

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization cluster_evaluation Evaluation Linker N-(Azido-PEG3)-N-Boc- PEG3-t-butyl ester Deprotection Deprotection (optional) (TFA, DCM) Linker->Deprotection Click_Chem Click Chemistry (CuAAC or SPAAC) Deprotection->Click_Chem Payload Alkyne-Payload Payload->Click_Chem Antibody Antibody (mAb) Alkyne_mod Alkyne Modification of mAb Antibody->Alkyne_mod Alkyne_mod->Click_Chem Purification_Synth Purification (SEC) Click_Chem->Purification_Synth ADC ADC Conjugate Purification_Synth->ADC DAR_analysis DAR Analysis (HIC-HPLC) ADC->DAR_analysis Aggregation_analysis Aggregation Analysis (SEC-HPLC) ADC->Aggregation_analysis In_Vitro In Vitro Cytotoxicity (MTT Assay) ADC->In_Vitro In_Vivo In Vivo Efficacy (Xenograft Model) ADC->In_Vivo

Caption: Workflow for the synthesis, characterization, and evaluation of an ADC.

Signaling Pathway of ADC Action

ADC_Mechanism cluster_cell Tumor Cell ADC ADC Receptor Tumor Antigen (e.g., HER2) ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Cell_Surface Cell Surface Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Payload Cytotoxic Payload Payload_Release->Payload Cell_Death Apoptosis/ Cell Death Payload->Cell_Death Target Engagement (e.g., Microtubule Inhibition)

Caption: General mechanism of action for an antibody-drug conjugate.

Conclusion

This compound represents a promising, advanced linker for the development of next-generation anti-cancer ADCs. Its branched, trifunctional PEGylated structure offers the potential for creating ADCs with high DAR, improved solubility, and enhanced pharmacokinetic profiles. The protocols and illustrative data provided in these application notes serve as a comprehensive guide for researchers to harness the potential of this novel linker in the design and evaluation of highly effective and targeted cancer therapies. Further optimization of the described protocols for specific ADC constructs is recommended to achieve the best possible therapeutic outcomes.

References

Analysis of "N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester" by NMR and Mass Spectrometry: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol and data interpretation guide for the characterization of "N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester," a heterobifunctional linker commonly used in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The precise structural confirmation of this linker is critical for ensuring the quality and efficacy of the final bioconjugate. This document outlines the analytical workflow using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to verify its identity and purity.

Introduction

"this compound" is a valuable chemical tool possessing three key functionalities: an azide (B81097) group for click chemistry, a Boc-protected amine for controlled deprotection and subsequent conjugation, and a t-butyl ester protected carboxylic acid. The polyethylene (B3416737) glycol (PEG) linkers enhance solubility and provide spatial separation between conjugated moieties. Accurate analytical characterization is paramount to confirm the integrity of these functional groups and the overall structure.

Predicted Analytical Data

Due to the limited availability of public experimental spectra for this specific molecule, the following data tables present predicted values based on the analysis of its constituent functional groups and data from closely related structures.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.65m20HO-CH₂ -CH₂ -O (PEG backbone)
~3.38t2HCH₂ -N₃
~3.30t2HN-CH₂ (adjacent to Boc)
~2.75t2HN-CH₂ (adjacent to PEG)
~2.45t2HCH₂ -COO
~1.44s9HBoc C(CH₃ )₃
~1.43s9HEster C(CH₃ )₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~172.5C =O (Ester)
~155.8C =O (Boc)
~80.5C (CH₃)₃ (Ester)
~79.5C (CH₃)₃ (Boc)
~70.5O-C H₂-C H₂-O (PEG backbone)
~50.7C H₂-N₃
~49.0N-C H₂ (adjacent to Boc)
~47.0N-C H₂ (adjacent to PEG)
~36.0C H₂-COO
~28.4Boc C(C H₃)₃
~28.1Ester C(C H₃)₃

Table 3: Predicted Mass Spectrometry Data (ESI+)

m/zIon
579.37[M+H]⁺
523.31[M - C₄H₈ + H]⁺ (loss of isobutylene (B52900) from t-butyl ester)
479.32[M - Boc + H]⁺
423.26[M - Boc - C₄H₈ + H]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the presence and connectivity of protons and carbons in the molecule.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of "this compound".

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Transfer the solution to a clean and dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single pulse (zg30 or similar)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16-64

  • Relaxation Delay: 1.0 s

  • Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse program (zgpg30 or similar)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 1024 or more (as needed for signal-to-noise)

  • Relaxation Delay: 2.0 s

  • Spectral Width: -10 to 200 ppm

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and identify characteristic fragments of the molecule.

Instrumentation: A quadrupole time-of-flight (Q-TOF) or similar high-resolution mass spectrometer equipped with an electrospray ionization source.

Sample Preparation:

  • Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent such as acetonitrile (B52724) or methanol.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

ESI-MS Parameters:

  • Ionization Mode: Positive

  • Mobile Phase: 50:50 Acetonitrile:Water with 0.1% formic acid

  • Flow Rate: 0.2-0.4 mL/min (for LC-MS) or direct infusion as appropriate

  • Capillary Voltage: 3.5-4.5 kV

  • Cone Voltage: 20-40 V

  • Source Temperature: 120-150 °C

  • Desolvation Temperature: 300-350 °C

  • Mass Range: 100-1000 m/z

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Interpretation start This compound dissolve_nmr Dissolve in CDCl3 start->dissolve_nmr dissolve_ms Dissolve in Acetonitrile start->dissolve_ms nmr NMR Spectroscopy dissolve_nmr->nmr ms Mass Spectrometry (ESI-MS) dissolve_ms->ms nmr_data 1H & 13C Spectra nmr->nmr_data ms_data Mass Spectrum ms->ms_data structure_confirm Structural Confirmation nmr_data->structure_confirm ms_data->structure_confirm

Figure 1. Experimental workflow for the analysis of the target molecule.

fragmentation_pathway parent [M+H]⁺ m/z = 579.37 frag1 [M - C₄H₈ + H]⁺ m/z = 523.31 parent->frag1 - C₄H₈ frag2 [M - Boc + H]⁺ m/z = 479.32 parent->frag2 - Boc frag3 [M - Boc - C₄H₈ + H]⁺ m/z = 423.26 frag2->frag3 - C₄H₈

Figure 2. Predicted ESI-MS fragmentation pathway.

Conclusion

The combination of NMR spectroscopy and high-resolution mass spectrometry provides a robust analytical strategy for the comprehensive characterization of "this compound." The methodologies and predicted data presented in this application note serve as a valuable resource for researchers to ensure the structural integrity and purity of this critical linker, thereby supporting the development of novel and effective bioconjugate therapeutics.

Application Notes and Protocols for Targeted Protein Degradation of BRD4 using a PROTAC synthesized with N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality for eliminating disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] A PROTAC consists of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[2] This ternary complex formation between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[3]

Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal (BET) family of epigenetic readers that plays a critical role in the transcription of key oncogenes, including c-Myc.[1] Its dysregulation is implicated in various cancers, making it a compelling therapeutic target.[4] PROTACs that induce the degradation of BRD4 have shown potent anti-cancer activity, offering a more profound and sustained biological response compared to traditional inhibitors.[5]

This document provides detailed application notes and protocols for a hypothetical PROTAC, herein named BRD4-Degrader-AzP3BP3 , synthesized using the N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester linker. This linker offers a flexible polyethylene (B3416737) glycol (PEG) chain to modulate solubility and cell permeability, an azide (B81097) group for facile conjugation to a BRD4-binding ligand via click chemistry, and protected functional groups for sequential synthesis.[6]

Mechanism of Action

The BRD4-Degrader-AzP3BP3 operates by inducing the proximity between BRD4 and an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This action facilitates the formation of a ternary complex, leading to the polyubiquitination of BRD4 and its subsequent degradation by the 26S proteasome.[3] The degradation of BRD4 results in the downregulation of its target genes, including the proto-oncogene c-Myc, ultimately leading to anti-proliferative effects in cancer cells.[1]

Signaling Pathway of PROTAC-Mediated BRD4 Degradation

PROTAC_Mechanism cluster_1 Ubiquitination & Degradation BRD4 BRD4 Protein Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) BRD4->Ternary_Complex PROTAC BRD4-Degrader-AzP3BP3 PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3_Ligase->Ternary_Complex Ub_BRD4 Polyubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Degraded_BRD4 Proteasome->Degraded_BRD4 Degradation Ub_BRD4->Proteasome Recognition cMyc c-Myc Downregulation Cell_Cycle Cell Cycle Arrest cMyc->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis

Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.

Conceptual Synthesis of BRD4-Degrader-AzP3BP3

The synthesis of BRD4-Degrader-AzP3BP3 would conceptually involve a multi-step process leveraging the functional groups of the this compound linker.

  • Preparation of Building Blocks:

    • A BRD4-binding ligand (e.g., a derivative of JQ1 or OTX015) is functionalized with an alkyne group.

    • An E3 ligase ligand (e.g., pomalidomide (B1683931) or a VHL ligand) is prepared for conjugation.

  • Linker Conjugation:

    • The alkyne-functionalized BRD4 ligand is conjugated to the azide group of the linker via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reaction.[6]

    • The Boc and t-butyl ester protecting groups on the linker are then selectively removed under acidic conditions to reveal a primary amine and a carboxylic acid, respectively.

  • Final PROTAC Assembly:

    • The deprotected linker-BRD4 ligand conjugate is then coupled to the E3 ligase ligand via standard amide bond formation.

Data Presentation

The efficacy of BRD4-Degrader-AzP3BP3 can be quantified by its half-maximal degradation concentration (DC50) and maximum degradation (Dmax). The following tables provide representative data for well-characterized BRD4 PROTACs.

Table 1: Degradation Potency of Representative BRD4 PROTACs

PROTACCell LineDC50DmaxTime PointCitation(s)
ARV-825Burkitt's Lymphoma<1 nM>95%18 h[2]
dBET1MV4;11EC50: 430 nMNot Specified18 h[2]
PROTAC 1Burkitt's Lymphoma<1 nMNot SpecifiedNot Specified[4]
PROTAC 8AR-positive prostate cancerSub-nanomolar>99%Not Specified[4]
dBET6HepG2IC50: 23.32 nMNot Specified8 h[7]

Table 2: Anti-Proliferative Activity of Representative BRD4 PROTACs

PROTACCell LineIC50/GI50Time PointCitation(s)
dBET1MV4;11 (AML)IC50: 0.14 µM24 h[2]
PROTAC 21THP-1 (Monocytic Leukemia)IC50: 0.81 µM24 h[2]
PROTAC 36PANC-1 (Pancreatic Cancer)GI50: 0.103 µMNot Specified[2]
PROTAC 4MV-4-11IC50: 8.3 pMNot Specified[4]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of BRD4-Degrader-AzP3BP3.

Experimental Workflow for Assessing BRD4 Degradation

Experimental_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_assays 2. Cellular & Biochemical Assays cluster_data 3. Data Analysis start Seed Cells in Multi-well Plates treat Treat with BRD4-Degrader-AzP3BP3 (Dose-response or Time-course) start->treat viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat->viability lysis Cell Lysis treat->lysis calc Calculate DC50, Dmax, IC50 viability->calc western Western Blot Analysis (BRD4, c-Myc, Loading Control) lysis->western ubiquitination Ubiquitination Assay (Immunoprecipitation) lysis->ubiquitination quantify Quantify Protein Levels (Densitometry) western->quantify quantify->calc

Caption: General experimental workflow for evaluating a BRD4 degrader.

Protocol 1: Western Blot Analysis of BRD4 Degradation[1][8]

This protocol details the steps for quantifying BRD4 protein levels following treatment with BRD4-Degrader-AzP3BP3.

Materials:

  • Human cancer cell line expressing BRD4 (e.g., MDA-MB-231, HeLa, THP-1)

  • BRD4-Degrader-AzP3BP3 stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-BRD4, anti-c-Myc, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of BRD4-Degrader-AzP3BP3 (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours) or with a fixed concentration for different time points (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations of all samples.

    • Add Laemmli buffer and boil at 95°C for 5-10 minutes.

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect protein bands using an ECL substrate and an imaging system.

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize BRD4 and c-Myc levels to the loading control.

Protocol 2: Cell Viability Assay[9][10]

This protocol assesses the effect of BRD4 degradation on cell proliferation.

Materials:

  • 96-well plates

  • Human cancer cell line

  • BRD4-Degrader-AzP3BP3

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well).

  • Compound Treatment: Treat cells with a serial dilution of BRD4-Degrader-AzP3BP3 for a specified duration (e.g., 72 hours).

  • Assay:

    • For CellTiter-Glo®, add the reagent to each well, mix, and incubate for 10 minutes before reading luminescence.

    • For MTT, add the reagent, incubate, and then add a solubilizing agent before reading absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol 3: Ubiquitination Assay by Immunoprecipitation[3][11]

This protocol confirms that BRD4 degradation is mediated by the ubiquitin-proteasome system.

Materials:

  • Cells treated with BRD4-Degrader-AzP3BP3 and a proteasome inhibitor (e.g., MG132)

  • Denaturing lysis buffer (e.g., RIPA with 1% SDS)

  • Dilution buffer (RIPA without SDS)

  • Anti-BRD4 antibody

  • Protein A/G agarose (B213101) beads

  • Anti-ubiquitin antibody

Procedure:

  • Cell Treatment: Treat cells with BRD4-Degrader-AzP3BP3 (at a concentration that induces significant degradation) with and without pre-treatment with MG132 for 2-6 hours.

  • Cell Lysis: Lyse cells in denaturing lysis buffer, then dilute with dilution buffer.

  • Immunoprecipitation:

    • Pre-clear the lysate with Protein A/G beads.

    • Incubate the cleared lysate with an anti-BRD4 antibody overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-protein complexes.

  • Western Blotting:

    • Wash the beads and elute the proteins.

    • Perform Western blotting as described in Protocol 1, probing with an anti-ubiquitin antibody. A high molecular weight smear in the PROTAC-treated lane indicates ubiquitinated BRD4.

Conclusion

The use of the this compound linker provides a versatile platform for the synthesis of novel BRD4-targeting PROTACs. The protocols outlined in this document provide a comprehensive framework for the evaluation of such compounds, from initial assessment of protein degradation to the elucidation of their mechanism of action and cellular effects. By following these methodologies, researchers can effectively characterize the potency and efficacy of new BRD4 degraders for potential therapeutic development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing CuAAC Reactions with PEGylated Azides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, with a specific focus on the unique challenges presented by PEGylated azides.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the CuAAC reaction with PEGylated azides.

Problem: Low or No Product Yield

Possible CauseRecommended Solutions
Oxidation of Cu(I) Catalyst The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. • Deoxygenate Solutions: Before adding the copper catalyst, thoroughly degas all reaction buffers and solutions by sparging with an inert gas like argon or nitrogen for 15-20 minutes. • Use a Reducing Agent: Include a fresh solution of a reducing agent, such as sodium ascorbate (B8700270), in the reaction mixture to maintain a sufficient concentration of Cu(I). A 3- to 10-fold excess of the reducing agent is often recommended.[1] • Work Under Inert Atmosphere: If possible, conduct the reaction in a glovebox or under a continuous flow of an inert gas.
Poor Solubility of Reactants PEGylated azides, especially those with high molecular weight PEG chains, can have variable solubility in common reaction solvents, leading to poor reaction kinetics. • Co-solvents: Employ a co-solvent system to improve the solubility of all reactants. Mixtures of water with organic solvents like DMSO, DMF, or t-BuOH are often effective.[2] For hydrophobic substrates, a higher proportion of the organic solvent may be necessary. • Add Denaturants: For protein or peptide conjugations, adding a mild denaturant like DMSO can help expose the azide (B81097) or alkyne functional groups that might be buried within the folded structure.[3]
Ineffective Catalyst or Ligand The choice and concentration of the copper source and ligand are critical for reaction efficiency. • Use a Chelating Ligand: Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or the more water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) catalyst, increase its activity, and protect sensitive biomolecules from oxidative damage.[1] A ligand-to-copper ratio of 1:1 to 5:1 is a good starting point.[4] • Optimize Copper Source: The most common and robust method is the in-situ generation of Cu(I) from CuSO₄ with a reducing agent.[5] For sensitive applications, pre-formed Cu(I) salts like CuI or CuBr can be used, but require stricter anaerobic conditions.
Inhibitory Buffer Components Certain buffer components can chelate the copper catalyst and inhibit the reaction. • Avoid Tris Buffer: Tris is known to chelate copper and can significantly slow down the reaction.[1][4] • Use Non-Coordinating Buffers: Opt for buffers such as phosphate, HEPES, or MOPS, which have minimal interaction with the copper catalyst.[1][4]
Steric Hindrance The bulky nature of the PEG chain can sterically hinder the approach of the reactants. • Increase Reaction Time or Temperature: Allowing the reaction to proceed for a longer duration or slightly increasing the temperature (e.g., to 37°C) can help overcome steric barriers. However, be mindful of the stability of your biomolecules at elevated temperatures. • Optimize Reactant Concentrations: While equimolar concentrations are often used, a slight excess of the smaller, non-PEGylated reactant can sometimes improve the reaction rate.

Problem: Presence of Side Products

Possible CauseRecommended Solutions
Alkyne Homocoupling (Glaser Coupling) In the presence of oxygen, the copper catalyst can promote the oxidative homocoupling of terminal alkynes, leading to the formation of diacetylene byproducts. • Maintain Anaerobic Conditions: As with preventing catalyst oxidation, deoxygenating the reaction mixture and working under an inert atmosphere are crucial. • Use of Antioxidants: The presence of a reducing agent like sodium ascorbate will also help to suppress this side reaction.[1]
Biomolecule Degradation The combination of a copper catalyst and a reducing agent can generate reactive oxygen species (ROS), which may lead to the oxidation or degradation of sensitive biomolecules. • Utilize a Protective Ligand: Copper-chelating ligands like THPTA not only accelerate the reaction but also protect biomolecules from ROS-mediated damage.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best copper source for CuAAC reactions with PEGylated azides?

A1: The most convenient and widely used copper source is the in-situ reduction of Copper(II) sulfate (B86663) (CuSO₄) with a reducing agent, typically sodium ascorbate.[5] This method is robust, tolerant of aqueous environments, and generally provides high yields. For highly sensitive substrates where trace amounts of residual reducing agent are a concern, pre-formed Cu(I) salts such as CuI or CuBr can be used, but they require stringent oxygen-free conditions.

Q2: Is a ligand always necessary for CuAAC with PEGylated azides?

A2: While the reaction can proceed without a ligand, it is highly recommended to use one, especially when working with biomolecules. Ligands like TBTA and THPTA offer several advantages: they accelerate the reaction rate, stabilize the active Cu(I) catalyst against oxidation and disproportionation, and protect sensitive biomolecules from oxidative damage.[1]

Q3: What is the optimal solvent for CuAAC reactions involving PEGylated substrates?

A3: The choice of solvent depends on the solubility of both the PEGylated azide and the alkyne-containing molecule. Due to the often-amphiphilic nature of PEGylated molecules, a mixture of water and a polar aprotic solvent like DMSO, DMF, or t-BuOH is frequently the best choice.[2] The ratio of the co-solvents should be optimized to ensure all reactants are fully dissolved.

Q4: How can I monitor the progress of my CuAAC reaction?

A4: The progress of the reaction can be monitored by a variety of techniques, depending on the nature of your substrates. If one of your reactants has a unique spectroscopic signature (e.g., a fluorescent dye or a chromophore), you can use techniques like UV-Vis or fluorescence spectroscopy. For most applications, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most reliable method to monitor the disappearance of starting materials and the appearance of the product. Thin Layer Chromatography (TLC) can also be used for small molecule conjugations.

Q5: What is the best method for purifying the PEGylated product after the reaction?

A5: The purification strategy will depend on the size and properties of your final conjugate. For large biomolecules like proteins, size-exclusion chromatography (SEC) is a very effective method to separate the larger PEGylated product from smaller unreacted molecules and catalyst components.[] Ion-exchange chromatography (IEX) can also be used, as PEGylation can alter the surface charge of a protein.[] For smaller PEGylated molecules, dialysis or tangential flow filtration can be effective for removing salts and small impurities. Reverse-phase HPLC can also be employed for the purification of smaller conjugates.

Data Presentation

Table 1: Comparison of Copper Sources for CuAAC with a PEGylated Substrate

Copper SourceCatalyst Loading (mol%)SolventReaction TimeYield (%)Reference(s)
CuBr with PMDETA ligandNot specifiedDMF48 h84[7]
CuI1Molten PEG200024 h97[8]
Cu Nanopowder1Molten PEG200024 h95[8]
Cu Turnings1Molten PEG200024 h92[8]

Table 2: Effect of Solvent on CuAAC Reaction Yield

SolventReaction TimeYield (%)Reference(s)
Cyrene™0.5 hLow[5]
Neat (solvent-free)5 min>99[5]
Dichloromethane (DCM)4 h~60[9]
N,N-Dimethylformamide (DMF)4 h~40[9]
Dimethyl sulfoxide (B87167) (DMSO)4 h~30[9]
t-BuOH/H₂O (2:1)7 h~95-100[10]

Experimental Protocols

Protocol 1: General Procedure for CuAAC PEGylation of a Protein

This protocol provides a general workflow for the PEGylation of a protein containing an azide or alkyne functionality.

Materials:

  • Azide or alkyne-functionalized protein

  • Alkyne or azide-functionalized PEG

  • Reaction Buffer (e.g., Phosphate buffer, pH 7.4)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)

  • Sodium Ascorbate stock solution (e.g., 200 mM in water, prepare fresh )

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide or alkyne-functionalized protein in the reaction buffer to a final concentration of approximately 1-5 mg/mL.

    • Dissolve the corresponding alkyne or azide-functionalized PEG in the reaction buffer. A 5- to 10-fold molar excess over the protein is a good starting point.

    • Deoxygenate both the protein and PEG solutions by gently bubbling with an inert gas for 15-20 minutes.

  • Reaction Setup:

    • In a suitable reaction vessel, combine the deoxygenated protein solution and the deoxygenated PEG solution.

    • Add the THPTA ligand stock solution to the protein-PEG mixture to a final concentration that is 5 times the final copper concentration (e.g., for a final copper concentration of 250 µM, add THPTA to a final concentration of 1.25 mM).

    • Add the CuSO₄ stock solution to a final concentration of 100-500 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 2-5 mM.

  • Reaction Incubation:

    • Gently mix the reaction and incubate at room temperature or 37°C.

    • The reaction time can vary from 1 to 24 hours, depending on the specific reactants and their concentrations. Monitor the reaction progress by SDS-PAGE or LC-MS.

  • Purification:

    • Once the reaction is complete, remove the excess PEG, unreacted protein, and catalyst components.

    • For proteins, size-exclusion chromatography (SEC) is a highly effective purification method. Equilibrate the SEC column with a suitable buffer (e.g., PBS) and load the reaction mixture. Collect fractions and analyze by SDS-PAGE to identify the purified PEGylated protein.

    • Alternatively, ion-exchange chromatography (IEX) can be used if the PEGylation significantly alters the protein's isoelectric point.

Protocol 2: Purification of PEGylated Protein using Size-Exclusion Chromatography (SEC)

Materials:

  • Crude PEGylation reaction mixture

  • Size-Exclusion Chromatography column with an appropriate molecular weight cutoff

  • SEC running buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Chromatography system (e.g., FPLC or HPLC)

  • Fraction collector

  • SDS-PAGE analysis equipment

Procedure:

  • Column Equilibration:

    • Equilibrate the SEC column with at least two column volumes of the SEC running buffer at the desired flow rate.

  • Sample Preparation and Loading:

    • Filter the crude reaction mixture through a 0.22 µm filter to remove any precipitates.

    • Load the filtered sample onto the equilibrated SEC column.

  • Chromatographic Separation:

    • Run the chromatography at a constant flow rate and monitor the elution profile using UV absorbance at 280 nm.

    • The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the un-PEGylated protein and other smaller reaction components.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the different peaks in the chromatogram.

    • Analyze the collected fractions by SDS-PAGE to identify those containing the pure PEGylated protein. The PEGylated protein will appear as a band with a higher apparent molecular weight compared to the un-PEGylated protein.

  • Pooling and Concentration:

    • Pool the fractions containing the pure PEGylated protein.

    • If necessary, concentrate the pooled fractions using an appropriate method, such as ultrafiltration.

Mandatory Visualization

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_protein Prepare Azide/Alkyne Protein Solution degas Deoxygenate Solutions prep_protein->degas prep_peg Prepare Alkyne/Azide PEG Solution prep_peg->degas mix Combine Protein and PEG degas->mix add_ligand Add Ligand (e.g., THPTA) mix->add_ligand add_cu Add CuSO4 add_ligand->add_cu add_asc Add Sodium Ascorbate add_cu->add_asc incubate Incubate add_asc->incubate purify Purify Conjugate (e.g., SEC) incubate->purify analyze Analyze Fractions (e.g., SDS-PAGE) purify->analyze pool Pool and Concentrate analyze->pool

Caption: A typical experimental workflow for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction for protein PEGylation.

Troubleshooting_Logic start Low or No Product Yield check_oxidation Is the reaction deoxygenated? start->check_oxidation check_solubility Are all reactants fully dissolved? check_oxidation->check_solubility Yes sol_degas Degas all solutions and use a reducing agent. check_oxidation->sol_degas No check_catalyst Is a suitable ligand and copper source used? check_solubility->check_catalyst Yes sol_solvent Use a co-solvent system (e.g., Water/DMSO). check_solubility->sol_solvent No check_buffer Is the buffer non-coordinating? check_catalyst->check_buffer Yes sol_catalyst Use CuSO4/Ascorbate with THPTA or TBTA. check_catalyst->sol_catalyst No sol_buffer Use Phosphate, HEPES, or MOPS buffer. check_buffer->sol_buffer No end Reaction Optimized check_buffer->end Yes sol_degas->end sol_solvent->end sol_catalyst->end sol_buffer->end

Caption: A decision tree for troubleshooting low product yield in CuAAC reactions with PEGylated azides.

References

"N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester" aggregation issues in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a branched polyethylene (B3416737) glycol (PEG) linker molecule.[1][2][3] It possesses three key functional groups:

  • An azide group (-N3) for use in click chemistry reactions, such as copper-catalyzed or strain-promoted alkyne-azide cycloadditions.[1]

  • A Boc (tert-butyloxycarbonyl) protected amine , which can be deprotected under acidic conditions to reveal a primary amine.[1]

  • A t-butyl ester , which can also be removed under acidic conditions to yield a carboxylic acid.

This trifunctional nature makes it a versatile tool in bioconjugation and drug delivery for creating complex molecular architectures.

Q2: I am observing precipitation/aggregation when dissolving or using this compound. What are the potential causes?

While PEG chains are known to enhance the solubility of molecules, aggregation of PEGylated compounds can still occur.[4][] Potential causes for aggregation of this compound include:

  • High Concentrations: At high concentrations, intermolecular interactions can increase, leading to aggregation.

  • Suboptimal Solvent Conditions: The choice of solvent, pH, and the presence of certain salts can significantly impact the solubility of the molecule.[6]

  • Hydrophobic Interactions: The Boc and t-butyl ester protecting groups are hydrophobic and may contribute to aggregation in aqueous solutions, especially at higher concentrations.

  • Temperature Effects: Temperature can influence solubility and the rate of aggregation.

  • Impurities: The presence of impurities in the reagent can sometimes seed aggregation.

Troubleshooting Guides

Issue 1: The compound precipitates out of solution upon dissolution.

Possible Cause: The chosen solvent is not appropriate, or the concentration is too high.

Troubleshooting Steps:

  • Solvent Selection:

    • This compound is reported to be soluble in organic solvents like DMSO, DCM, and DMF.[1]

    • If your experiment requires an aqueous buffer, first dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO) to create a stock solution. Then, add the stock solution dropwise to the aqueous buffer with gentle vortexing.

  • Concentration Optimization:

    • Start with a lower concentration and gradually increase it to determine the solubility limit in your specific buffer system.

  • Use of Solubilizing Agents:

    • For aqueous solutions, consider adding a small percentage (0.01-0.05% v/v) of a non-ionic surfactant like Tween 20 or Triton X-100 to reduce surface tension and prevent aggregation.[7]

Issue 2: The reaction mixture becomes cloudy or shows visible aggregates during the bioconjugation reaction.

Possible Cause: The reaction conditions are promoting aggregation of the PEG linker, the biomolecule, or the resulting conjugate.

Troubleshooting Steps:

  • Reaction Condition Optimization:

    • Temperature: Lowering the reaction temperature (e.g., to 4°C) can slow down the reaction rate and potentially reduce aggregation.[7]

    • pH: Ensure the pH of the reaction buffer is optimal for the stability of both your biomolecule and the PEG linker.

    • Stepwise Addition: Instead of adding the entire volume of the dissolved PEG linker at once, add it in smaller portions over time while gently stirring the reaction mixture.[7]

  • Incorporate Stabilizing Excipients:

    • The addition of certain excipients to the reaction buffer can help prevent aggregation.[7]

ExcipientRecommended ConcentrationMechanism of Action
L-Arginine50-100 mMSuppresses non-specific protein-protein interactions.[7]
Sucrose5-10% (w/v)Increases protein stability through preferential exclusion.[7]
Glycine50-100 mMCan suppress aggregation.[7]

Experimental Protocols

Protocol 1: Solubility Testing

Objective: To determine the optimal solvent and concentration for this compound.

Materials:

  • This compound

  • Selection of solvents (e.g., DMSO, DMF, DCM, Ethanol, Water, PBS buffer)

  • Vortex mixer

  • Microcentrifuge

Method:

  • Prepare a high-concentration stock solution of the PEG linker in a compatible organic solvent (e.g., 100 mg/mL in DMSO).

  • In separate microcentrifuge tubes, add a small, known volume of the stock solution to a larger volume of the test solvent/buffer.

  • Vortex the mixture thoroughly for 1-2 minutes.

  • Visually inspect for any precipitation or cloudiness.

  • Centrifuge the tubes at high speed (e.g., >10,000 x g) for 5 minutes.

  • Carefully inspect the bottom and sides of the tube for any pellet.

Protocol 2: Monitoring Aggregation using Dynamic Light Scattering (DLS)

Objective: To quantitatively assess the presence and size of aggregates in solution.

Materials:

  • Dynamic Light Scattering (DLS) instrument

  • Appropriate cuvettes

  • Filtered (0.22 µm) solvents/buffers

Method:

  • Prepare your sample of this compound in the desired solvent/buffer at the working concentration. Ensure the solvent/buffer is filtered to remove any dust particles.

  • Transfer the sample to a clean DLS cuvette.

  • Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

  • Perform the DLS measurement according to the instrument's instructions.

  • Analyze the data for the presence of large particles, indicated by a high polydispersity index (PDI) or the presence of a second, larger size population. A homogenous, non-aggregated solution should show a single, narrow peak corresponding to the size of the individual molecules.

Visualizations

troubleshooting_workflow start Aggregation Observed dissolution During Dissolution? start->dissolution reaction During Reaction? start->reaction solvent Optimize Solvent & Concentration dissolution->solvent conditions Optimize Reaction Conditions (Temp, pH, Addition Rate) reaction->conditions additives Add Solubilizing Agents (e.g., Tween 20) solvent->additives dls Analyze with DLS additives->dls excipients Incorporate Stabilizing Excipients (e.g., Arginine) conditions->excipients excipients->dls resolve Aggregation Resolved dls->resolve

Caption: Troubleshooting workflow for aggregation issues.

aggregation_mechanism cluster_monomer Monomers in Solution cluster_aggregate Aggregate M1 PEG Linker A1 PEG Linker M1->A1 High Concentration Hydrophobic Interactions M2 PEG Linker A2 PEG Linker M2->A2 Suboptimal pH/Salt M3 PEG Linker A1->A2 A3 PEG Linker A2->A3 A4 PEG Linker A3->A4 A4->A1

Caption: Potential aggregation mechanism of the PEG linker.

References

Preventing side reactions of "N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester" with amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent side reactions when using "N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester" with amino acids in peptides, proteins, and other biomolecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive groups on "this compound" and what are their intended functions?

A1: The molecule has three key functional groups:

  • Azide (B81097) group (-N₃): This is the primary reactive group for conjugation. It is designed for highly specific "click chemistry" reactions, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with an alkyne-modified biomolecule.

  • Boc (tert-Butoxycarbonyl) group: This is an acid-labile protecting group for a secondary amine within the PEG linker. It prevents the amine from participating in unwanted side reactions.[1][2]

  • t-butyl ester group: This is also an acid-labile protecting group for a terminal carboxylic acid.[3][4] Both the Boc and t-butyl ester groups are designed to be stable under the conditions of the azide-alkyne click reaction and can be removed later using strong acidic conditions (e.g., trifluoroacetic acid, TFA).[5][6]

Q2: What is an orthogonal protection strategy and how does it relate to this molecule?

A2: An orthogonal protection strategy allows for the selective removal of one type of protecting group in the presence of others by using groups that are labile under different chemical conditions.[7][8] In the context of this molecule, the Boc and t-butyl ester groups are both acid-labile, meaning they are not orthogonal to each other but are orthogonal to other protecting groups like Fmoc (base-labile) or Alloc (palladium-catalyzed removal).[7][9][10] This is critical when working with complex peptides that may have their own protecting groups.[7]

Q3: Can the azide group react directly with amino acid side chains?

A3: Under typical bioconjugation conditions (e.g., aqueous buffers, physiological pH), the azide group is highly unreactive towards the 20 standard amino acid side chains.[11] Its primary reactivity is targeted towards specific reaction partners like alkynes or phosphines (in the Staudinger ligation).[11][12][13] However, strong reducing agents, such as Dithiothreitol (DTT), which may be used to reduce disulfide bonds in proteins, can potentially reduce the azide group to an amine.[14]

Q4: Under what conditions are the Boc and t-butyl ester groups at risk of being prematurely removed?

A4: Both the Boc and t-butyl ester protecting groups are sensitive to acidic conditions. Exposure to a pH below 5 for extended periods can lead to partial or complete cleavage. Strong acids like trifluoroacetic acid (TFA) will rapidly remove both groups.[2][5] Therefore, it is crucial to maintain a neutral or slightly alkaline pH during conjugation and purification steps to prevent premature deprotection.

Q5: My peptide/protein is aggregating after conjugation with the PEG linker. What could be the cause?

A5: Aggregation can occur for several reasons in bioconjugation.[15] Over-modification of the biomolecule, leading to changes in its isoelectric point and solubility, can cause precipitation.[16] Additionally, the increased hydrophobicity of the overall conjugate after PEGylation can sometimes lead to aggregation, although PEG itself is hydrophilic.[17][18] Optimizing the molar ratio of the PEG reagent to your biomolecule and careful control of buffer conditions can help mitigate this.[19]

Troubleshooting Guide

Problem 1: Low Conjugation Yield
Possible Cause Recommended Solution
Degradation of Azide Group Avoid using reducing agents like DTT or TCEP in the same reaction buffer as the azide-PEG linker. If reduction of disulfides is necessary, perform it as a separate step and remove the reducing agent prior to conjugation.
Hydrolysis of Alkyne Partner (if applicable) If using an NHS-ester alkyne to modify your biomolecule, ensure the reaction is performed promptly in a suitable amine-free buffer (e.g., PBS) at a controlled pH (7.2-8.0) to minimize hydrolysis.[15]
Inaccessible Reactive Sites The alkyne modification site on your protein may be sterically hindered.[20] Consider engineering a new modification site or using a longer PEG linker.
Incorrect Buffer Composition Ensure the buffer is free of primary amines (like Tris or glycine) if you are performing a pre-modification step with an amine-reactive alkyne linker.[19]
Premature Deprotection Verify that the pH of all buffers used during the reaction and purification is maintained above 6.0 to prevent cleavage of the Boc and t-butyl ester groups.
Problem 2: Unexpected Modification or Side Products
Possible Cause Recommended Solution
Presence of a Free Amine on the Linker If the Boc group is prematurely cleaved, the newly exposed secondary amine could potentially react if you are using amine-reactive crosslinkers in a multi-step process. Ensure pH is maintained to keep the Boc group intact.
Reaction with Non-Target Functional Groups While the azide is highly selective, the reagents used in click chemistry (e.g., copper catalyst) can sometimes cause protein degradation or oxidation if not handled correctly. Use a copper ligand (e.g., TBTA) to stabilize the Cu(I) oxidation state and consider using oxygen-scavenging reagents.
Contamination of Reagents Use high-purity, anhydrous solvents (like DMSO or DMF) to dissolve the PEG reagent and other small molecules to prevent hydrolysis and other side reactions.[16]

Experimental Protocols

Protocol 1: General Procedure for CuAAC ("Click") Reaction with an Alkyne-Modified Peptide

This protocol assumes the peptide has been pre-functionalized with an alkyne group.

  • Reagent Preparation:

    • Peptide Stock: Prepare a 1-5 mM stock solution of the alkyne-modified peptide in a degassed, amine-free buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • PEG-Azide Stock: Prepare a 10-20 mM stock solution of "this compound" in anhydrous DMSO.

    • Catalyst/Ligand Stock: Prepare a 10 mM stock solution of a Cu(I) ligand (e.g., TBTA) in DMSO.

    • Copper Stock: Prepare a 50 mM stock solution of CuSO₄ in water.

    • Reducing Agent Stock: Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water. This solution should be made fresh.

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the alkyne-peptide solution.

    • Add the PEG-Azide stock solution to achieve a 3-10 fold molar excess over the peptide.

    • Add the TBTA stock solution to a final concentration that is 1.2 times the copper concentration.

    • Premix the CuSO₄ and sodium ascorbate solutions. Add this mixture to the reaction tube to a final copper concentration of 0.5-1.0 mM.

    • Gently mix and incubate at room temperature for 1-4 hours or at 4°C overnight. Protect the reaction from light if using fluorescently tagged molecules.

  • Quenching and Purification:

    • The reaction can often be purified directly without quenching.

    • Purify the conjugate using size exclusion chromatography (SEC) or reversed-phase HPLC to remove excess PEG reagent and reaction components.

  • Characterization:

    • Confirm successful conjugation and the integrity of the protecting groups using mass spectrometry (LC-MS or MALDI-TOF). The mass of the conjugate should correspond to the sum of the peptide mass and the PEG reagent mass.

    • Analyze by SDS-PAGE to visualize the increase in molecular weight.

Visualizations

Chemical Structure and Functional Groups

G This compound cluster_azide Azide Group (for Click Chemistry) cluster_peg1 PEG3 Linker cluster_boc Boc Protecting Group (Acid-Labile) cluster_peg2 PEG3 Linker cluster_ester t-butyl ester (Acid-Labile) Azide N3 PEG1 -(CH2CH2O)3- Azide->PEG1 Boc N-Boc PEG1->Boc PEG2 -(CH2CH2O)3- Boc->PEG2 tBu COOtBu PEG2->tBu

Caption: Functional groups of the PEG reagent.

Troubleshooting Workflow for Low Conjugation Yield

G Start Low or No Conjugation Yield Check_Mass Confirm mass of starting materials (Peptide & PEG Reagent) Start->Check_Mass Mass_OK Mass is correct Check_Mass->Mass_OK Yes Mass_Bad Mass is incorrect Check_Mass->Mass_Bad No Check_Reaction Review reaction conditions (pH, temp, time) Mass_OK->Check_Reaction Degraded Reagents may be degraded. Use fresh, high-quality materials. Mass_Bad->Degraded Reaction_OK Conditions are optimal Check_Reaction->Reaction_OK Yes Reaction_Bad Suboptimal Conditions Check_Reaction->Reaction_Bad No Check_Stoichiometry Check molar ratio of PEG-Azide to Peptide-Alkyne Reaction_OK->Check_Stoichiometry Adjust_Reaction Adjust pH to 7-8. Optimize time and temperature. Reaction_Bad->Adjust_Reaction Adjust_Reaction->Check_Stoichiometry Stoichiometry_OK Ratio is sufficient Check_Stoichiometry->Stoichiometry_OK Yes Stoichiometry_Bad Ratio is too low Check_Stoichiometry->Stoichiometry_Bad No Check_Catalyst Check Cu(I) catalyst and reducing agent (if CuAAC) Stoichiometry_OK->Check_Catalyst Increase_Ratio Increase molar excess of PEG reagent (try 5x, 10x). Stoichiometry_Bad->Increase_Ratio Increase_Ratio->Check_Catalyst Catalyst_OK Catalyst is active Check_Catalyst->Catalyst_OK Yes Catalyst_Bad Catalyst/Ascorbate is old Check_Catalyst->Catalyst_Bad No Success Yield Improved Catalyst_OK->Success Fresh_Catalyst Prepare fresh sodium ascorbate. Use fresh copper solution. Catalyst_Bad->Fresh_Catalyst Fresh_Catalyst->Success

Caption: Decision tree for troubleshooting low conjugation yield.

Logic of Orthogonal Protection

G cluster_protection Protecting Groups (PGs) cluster_deprotection Selective Deprotection Conditions Peptide N-terminus Peptide Backbone Side Chain C-terminus Fmoc Fmoc-PG (Base-Labile) Peptide:N->Fmoc Protects N-terminus Boc_tBu Boc/tBu-PGs (Acid-Labile) Peptide:S->Boc_tBu Protects Side Chain (e.g., Asp, Glu) Alloc Alloc-PG (Pd(0)-Labile) Peptide:S->Alloc Protects another Side Chain (e.g., Lys) Base Base (e.g., Piperidine) Fmoc->Base Removed by Acid Strong Acid (e.g., TFA) Boc_tBu->Acid Removed by Palladium Pd(0) Catalyst Alloc->Palladium Removed by Base->Boc_tBu No effect on Base->Alloc No effect on Acid->Fmoc No effect on Acid->Alloc No effect on

References

How to improve the yield of PROTAC synthesis with branched PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) that incorporate branched polyethylene (B3416737) glycol (PEG) linkers, with a focus on improving reaction yields.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of PROTACs with branched PEG linkers.

Q1: I am observing a very low yield after the first ligation step of attaching a ligand to one arm of the branched PEG linker. What could be the cause?

A: Low yields at this initial stage often point to issues with starting materials, reaction conditions, or steric hindrance.

  • Possible Cause 1: Incomplete Reaction/Poor Coupling Efficiency. The coupling chemistry used (e.g., amide bond formation, click chemistry) may not be optimal.

    • Solution:

      • Optimize Coupling Reagents: For amide coupling, screen different reagents like HATU, HBTU, or COMU with various bases such as DIPEA or triethylamine. Ensure all reagents are fresh and anhydrous, as coupling reagents are sensitive to moisture.

      • Increase Equivalents: Use a slight excess (1.2-1.5 equivalents) of the ligand to be coupled to drive the reaction to completion.

      • Extend Reaction Time & Adjust Temperature: Monitor the reaction by LC-MS. If it is proceeding slowly, extend the reaction time. Gentle heating (e.g., 40-50°C) may improve the rate, but monitor for potential side product formation.

      • Alternative Chemistry: If amide coupling yields remain low, consider switching to a more efficient ligation chemistry like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), which are known for high yields and orthogonality.[1] A CuAAC click reaction, for example, can afford yields of up to 90% for the final coupling step in linear PROTAC synthesis.[1]

  • Possible Cause 2: Steric Hindrance. The branching point of the PEG linker can create a sterically crowded environment, impeding the approach of the ligand.

    • Solution:

      • Select a Longer PEG Arm: If possible, use a branched linker with longer PEG chains on each arm to increase the distance between the reaction site and the bulky branching core.

      • Phased Synthesis: Synthesize the ligand-linker conjugate first before creating the branch point, although this is often more synthetically complex.

  • Possible Cause 3: Starting Material Purity. Impurities in the branched PEG linker or the ligand can interfere with the reaction.

    • Solution: Ensure all starting materials are of high purity (>95%), confirmed by NMR and LC-MS, before starting the synthesis. Commercially available, high-purity PEG linkers are recommended to ensure consistency.[2]

Q2: My reaction mixture shows multiple products after the second ligation step. How can I improve selectivity and simplify purification?

A: The presence of multiple products indicates either incomplete reaction on one arm or non-selective reactions. This is a significant challenge in branched linker synthesis.

  • Possible Cause 1: Incomplete Reaction of the First Ligand. If the first coupling reaction did not go to completion, the second ligand will react with the remaining free arms, leading to a heterogeneous mixture.

    • Solution:

      • Purify the Mono-substituted Intermediate: It is crucial to purify the intermediate product after the first ligation step using preparative HPLC or column chromatography to ensure that only the desired mono-functionalized linker is carried forward.[3]

      • Drive the First Reaction to Completion: Use the optimization strategies from Q1 to ensure the first reaction is as complete as possible.

  • Possible Cause 2: Use of Non-Orthogonal Protecting Groups. If the arms of your branched linker are not differentially protected, the second ligand can react at multiple sites.

    • Solution:

      • Employ Orthogonal Synthesis Strategy: Use a branched PEG linker with arms functionalized with orthogonal protecting groups (e.g., Boc and Fmoc). This allows for the selective deprotection and reaction of one arm at a time, providing precise control over the synthesis. Solid-phase synthesis can be particularly effective for this approach as it simplifies the removal of excess reagents and byproducts after each step.[4]

Logical Workflow for Troubleshooting Low Yields

This diagram outlines a decision-making process for addressing low-yield issues during the synthesis of PROTACs with branched PEG linkers.

G start Low Yield Observed check_step Identify Problematic Step: 1st Ligation, 2nd Ligation, or Final Deprotection? start->check_step step1 Problem: 1st Ligation check_step->step1 1st Ligation step2 Problem: 2nd Ligation check_step->step2 2nd Ligation check_purity Verify Purity of Starting Materials (Ligand, Linker) step1->check_purity check_intermediate Analyze Purity of Mono-substituted Intermediate step2->check_intermediate optimize_cond Optimize Reaction Conditions: - Screen Coupling Reagents - Increase Reagent Equivalents - Adjust Time/Temperature check_purity->optimize_cond Purity OK purify1 Purify Intermediate (Mono-substituted Linker) via Prep-HPLC optimize_cond->purify1 incomplete_rxn Issue: Incomplete 1st Rxn (Mixture of starting material and product) check_intermediate->incomplete_rxn Impure steric_hindrance Issue: Steric Hindrance check_intermediate->steric_hindrance Pure, but low yield incomplete_rxn->purify1 Solution: Re-purify orthogonal_strat Consider Orthogonal Strategy (e.g., Boc/Fmoc protection) or Solid-Phase Synthesis steric_hindrance->orthogonal_strat purify2 Purify Final PROTAC via Prep-HPLC orthogonal_strat->purify2

Caption: Troubleshooting workflow for low-yield PROTAC synthesis.

Frequently Asked Questions (FAQs)

Q3: What are the advantages of using a branched PEG linker over a linear one?

A: Branched PEG linkers offer the potential for creating multivalent or multi-specific PROTACs. For instance, a trivalent PROTAC could have one arm for the E3 ligase ligand, a second for the protein of interest (POI) ligand, and a third available for conjugating a functional group like a fluorescent probe, an imaging agent, or a solubility-enhancing moiety without altering the core PROTAC structure.[5] This modularity can accelerate the development of PROTACs as research tools.[5]

Q4: Which coupling chemistries are recommended for attaching ligands to a branched PEG linker?

A: The choice depends on the functional groups present on your ligands and linker. A modular and high-yielding approach is often preferred.

  • Amide Coupling: A very common method, reacting a carboxylic acid with an amine using coupling agents like HATU or HBTU. While robust, it can sometimes suffer from lower yields with sterically hindered substrates.[3]

  • Click Chemistry (CuAAC or SPAAC): Highly efficient, selective, and high-yielding.[1] This involves reacting an azide (B81097) with an alkyne. It is an excellent choice for the final conjugation step as it proceeds under mild conditions and tolerates a wide range of functional groups.[1][6] This method is valuable for creating libraries of PROTACs with diverse components.[7]

Reaction TypeKey ReagentsTypical YieldsKey Considerations
Amide Coupling HATU/DIPEA, HBTU50-80%Sensitive to moisture; potential for side reactions and racemization. Optimization is often required.
CuAAC Click Copper(I) catalyst (e.g., CuSO₄/NaAsc), Azide, Alkyne>85%[1]Requires a copper catalyst which may need to be removed from the final product.
SPAAC Click DBCO/BCN (strained alkyne), Azide>80%Copper-free, bioorthogonal. Ideal for late-stage functionalization. Reagents can be more expensive.

Q5: What is the best strategy for purifying a PROTAC with a branched PEG linker?

A: Due to the high polarity of the PEG linker and the complexity of potential byproducts (e.g., partially reacted linkers), purification is a critical and often challenging step.

  • Preparative Reverse-Phase HPLC (Prep-HPLC): This is the most common and effective method for purifying PROTACs.[3][6] A C18 column with a water/acetonitrile gradient containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is typically used.

  • Solid-Phase Synthesis: Using a solid support can greatly simplify purification.[4] After each reaction step, excess reagents and soluble byproducts are simply washed away. The final PROTAC is cleaved from the resin in the last step, yielding a much cleaner crude product that requires less intensive final purification.[4]

General Synthetic Workflow

The following diagram illustrates a general, modular workflow for the synthesis of a PROTAC with a trivalent (three-armed) branched linker using an orthogonal protection strategy.

G start Branched Linker Core (e.g., with OH, NH-Boc, NH-Fmoc) deprotect1 Selective Deprotection 1 (e.g., Remove Fmoc) start->deprotect1 couple1 Couple E3 Ligase Ligand (e.g., Amide Coupling) deprotect1->couple1 intermediate1 Intermediate 1 couple1->intermediate1 deprotect2 Selective Deprotection 2 (e.g., Remove Boc) intermediate1->deprotect2 couple2 Couple POI Ligand (e.g., Amide Coupling) deprotect2->couple2 intermediate2 Intermediate 2 couple2->intermediate2 functionalize Functionalize 3rd Arm (e.g., Attach Probe via Click Chemistry) intermediate2->functionalize final_protac Final Branched PROTAC functionalize->final_protac purify Purify via Prep-HPLC final_protac->purify

Caption: Orthogonal synthesis workflow for a trivalent PROTAC.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling to a Branched PEG Linker Arm

This protocol describes the first coupling step to attach an amine-containing E3 ligase ligand to a branched PEG linker that has a carboxylic acid group on one of its arms.

  • Reagent Preparation: Dissolve the branched PEG linker (1.0 eq) and the E3 ligase ligand (1.1 eq) in anhydrous DMF.

  • Activation: To the solution, add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction's progress by LC-MS until the starting material (the PEG linker) is consumed (typically 4-12 hours).

  • Workup: Once complete, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine to remove DMF and excess reagents. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purification: Purify the resulting mono-substituted linker intermediate using preparative HPLC or flash column chromatography to isolate it from any unreacted starting materials or di-substituted byproducts.

Protocol 2: General Procedure for Final "Click" Ligation (CuAAC)

This protocol assumes the mono-substituted intermediate from Protocol 1 has an azide group on a second arm, and the POI ligand has a terminal alkyne.

  • Reagent Preparation: Dissolve the purified E3 ligase-linker intermediate (1.0 eq) and the alkyne-functionalized POI ligand (1.1 eq) in a solvent mixture, typically t-BuOH/H₂O or DMSO.

  • Catalyst Preparation: In a separate vial, prepare the copper(I) catalyst by dissolving copper(II) sulfate (0.1 eq) and sodium ascorbate (B8700270) (0.2 eq) in water.

  • Reaction: Add the catalyst solution to the solution of the reactants. Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by LC-MS. These reactions are often complete within 1-4 hours and are typically high-yielding.[1]

  • Purification: Upon completion, purify the final branched PROTAC directly from the reaction mixture using preparative reverse-phase HPLC. Lyophilize the collected fractions to obtain the final product as a solid.

  • Characterization: Confirm the identity, purity, and structure of the final PROTAC using high-resolution mass spectrometry (HRMS) and ¹H NMR.

References

"N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester" solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information regarding the solubility of N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

This compound is a branched PEG derivative. Based on its structural components—a PEGylated core, an azide (B81097) group, a Boc-protected amine, and a t-butyl ester—it is expected to be soluble in several organic solvents. Specifically, it is known to be soluble in Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF).[1] Generally, PEG derivatives are also soluble in a range of polar organic solvents.[]

Q2: How do the different functional groups on this compound affect its solubility?

The solubility of this molecule is influenced by its various functional domains:

  • PEG Chains: The polyethylene (B3416737) glycol (PEG) portions are hydrophilic and flexible, contributing significantly to solubility in a broad range of polar organic solvents.[3]

  • t-Boc and t-butyl ester Groups: These bulky, nonpolar protecting groups enhance solubility in lipophilic (less polar) organic solvents.[3][4]

  • Azide and Boc-protected Amine Groups: These groups add to the polarity of the molecule.

Q3: In which solvents is this compound expected to have limited solubility?

Similar Azido-PEG compounds exhibit lower solubility in alcohols and toluene (B28343) and are generally not soluble in ether.[5][6] Given the hydrophobic nature of the t-Boc and t-butyl ester groups, solubility in highly aqueous solutions without a co-solvent may also be limited.

Q4: What are the recommended storage conditions for this compound?

It is recommended to store this compound at -20°C.[1] PEG products are sensitive to temperature, light, and moisture and should be kept in their solid form for long-term storage.[7] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[7]

Solubility Data Summary

The following table summarizes the known and inferred solubility of this compound and similar PEG derivatives.

Solvent ClassificationSolventSolubility
Recommended Solvents Dimethyl Sulfoxide (DMSO)Soluble[1]
Dichloromethane (DCM)Soluble[1]
Dimethylformamide (DMF)Soluble[1]
Other Potential Solvents ChloroformLikely Soluble[5][6]
Tetrahydrofuran (THF)Likely Soluble[7]
AcetoneLikely Soluble
AcetonitrileLikely Soluble[8]
Solvents with Limited Solubility Alcohols (e.g., Methanol, Ethanol)Less Soluble[5][6]
TolueneLess Soluble[5][6]
WaterSparingly Soluble to Insoluble
Incompatible Solvents EtherNot Soluble[5][6]

Troubleshooting Guide

Problem: The compound is not dissolving in the chosen solvent.

This troubleshooting guide will walk you through potential solutions if you are experiencing difficulty dissolving this compound.

G cluster_success start Start: Solubility Issue check_solvent Step 1: Verify Solvent Choice Is the solvent DMSO, DCM, or DMF? start->check_solvent wrong_solvent Action: Switch to a recommended solvent (DMSO, DCM, DMF). check_solvent->wrong_solvent No check_purity Step 2: Check Compound Purity and Age Is the compound within its expiry date and of high purity? check_solvent->check_purity Yes wrong_solvent->check_solvent impure Action: Obtain a new, high-purity batch of the compound. check_purity->impure No increase_temp Step 3: Gentle Heating Have you tried warming the solution to 30-40°C? check_purity->increase_temp Yes impure->start heat Action: Warm the solution gently. Caution: Monitor for degradation. increase_temp->heat No sonicate Step 4: Sonication Have you tried sonicating the mixture? increase_temp->sonicate Yes success Success: Compound Dissolved increase_temp->success heat->increase_temp use_sonicator Action: Sonicate the mixture in a water bath for short intervals. sonicate->use_sonicator No cosolvent Step 5: Consider a Co-solvent Is a single solvent system failing? sonicate->cosolvent Yes sonicate->success use_sonicator->sonicate add_cosolvent Action: Add a small percentage of a good solvent (e.g., DMSO) to your current solvent system. cosolvent->add_cosolvent Yes contact_support Further Assistance Needed: Contact Technical Support cosolvent->contact_support No add_cosolvent->success

Caption: Troubleshooting workflow for solubility issues.

Detailed Steps:

  • Verify Solvent Choice: Ensure you are using a recommended solvent such as DMSO, DCM, or DMF.[1] If not, switch to one of these solvents.

  • Check Compound Quality: Verify the purity and age of your compound. Older or impure compounds may be more difficult to dissolve.

  • Apply Gentle Heat: Warming the solution to 30-40°C can aid in dissolution.[7] However, be cautious as excessive heat may degrade the compound. It is advisable to warm the solvent before adding the compound.

  • Use Sonication: Sonicating the mixture in a water bath for brief periods can help break up solid particles and enhance dissolution.

  • Consider a Co-solvent: If a single solvent is not effective, the addition of a small amount of a good solvent (like DMSO) to your current solvent system may improve solubility.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound

  • Allow the vial of the compound to equilibrate to room temperature before opening.

  • Weigh the desired amount of the compound in a clean, dry vial.

  • Add the appropriate volume of the selected solvent (e.g., DMSO, DCM, or DMF).

  • Vortex the mixture for 30-60 seconds.

  • If the compound does not fully dissolve, proceed with the troubleshooting steps outlined above (gentle heating or sonication).

  • Once dissolved, the solution is ready for use in your experiment. For storage of stock solutions, it is best to keep them at -20°C and minimize freeze-thaw cycles.[5][6]

Molecular Structure and Solubility Factors

The chemical structure of this compound dictates its solubility characteristics. The diagram below illustrates the relationship between the different functional groups and their influence on solubility.

G cluster_molecule This compound cluster_properties Solubility Influence mol Core Structure peg PEG Chains mol->peg azide Azide Group mol->azide boc Boc Group mol->boc ester t-butyl ester mol->ester hydrophilic Hydrophilic / Polar peg->hydrophilic Increases solubility in polar solvents azide->hydrophilic Contributes to polarity hydrophobic Hydrophobic / Nonpolar boc->hydrophobic Increases solubility in lipophilic solvents ester->hydrophobic Increases solubility in lipophilic solvents

Caption: Influence of functional groups on solubility.

References

Incomplete deprotection of "N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the incomplete deprotection of "N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester". The simultaneous removal of the tert-butoxycarbonyl (Boc) and tert-butyl (t-butyl) ester protecting groups is a critical step for subsequent bioconjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the protecting groups on "this compound" and what is their function?

A1: This molecule has two acid-labile protecting groups:

  • N-Boc (tert-butoxycarbonyl): Protects a secondary amine.

  • t-butyl ester: Protects a carboxylic acid. These groups mask the reactive amine and carboxyl functionalities, preventing unwanted side reactions until they are intentionally removed.

Q2: What is the standard method for deprotecting this molecule?

A2: The standard method for removing both the Boc and t-butyl ester groups simultaneously is acidolysis, most commonly using neat Trifluoroacetic Acid (TFA) or a solution of TFA in a solvent like Dichloromethane (DCM).[1]

Q3: What are the signs of an incomplete deprotection reaction?

A3: Signs of incomplete deprotection can be observed through analytical methods like HPLC, LC-MS, or NMR. You may see the presence of the starting material, a singly deprotected intermediate (either the free amine or the free acid), or a complex mixture of products.[2]

Q4: What is a "scavenger" and why is it important in this reaction?

A4: During acid-catalyzed deprotection, a reactive tert-butyl cation is generated.[2][3] This cation can cause unwanted side reactions by alkylating nucleophilic sites on your molecule.[3][4] Scavengers are reagents added to the reaction mixture to trap these reactive cations, preventing side product formation and improving the purity of the final product.[2][5]

Troubleshooting Guide: Incomplete Deprotection

This section addresses specific issues you may encounter during the deprotection step.

Issue 1: My LC-MS or NMR analysis shows significant amounts of starting material remaining.

  • Question: I've followed a standard TFA protocol, but the deprotection is incomplete. What went wrong?

  • Answer: Several factors could lead to an incomplete reaction. Below are the most common causes and their solutions.

Potential Cause Explanation Recommended Solution
Insufficient Reagent The concentration of TFA may be too low, or the reaction time may be too short to achieve full deprotection, especially if there is any steric hindrance.[2]1. Increase TFA Concentration: Move from a 20-50% TFA/DCM mixture to 95% TFA or neat TFA.2. Extend Reaction Time: Monitor the reaction progress by TLC or LC-MS every 30-60 minutes. Standard reactions run for 1-2 hours at room temperature.[2]3. Gentle Heating: As a last resort, gently warm the reaction to 30-40°C. Be aware this can also increase the rate of side reactions, making scavengers essential.[2]
Poor Reagent Quality TFA is hygroscopic (absorbs water from the air). Water contamination can reduce its effectiveness.Always use a fresh bottle of high-purity TFA. Ensure the bottle is sealed tightly immediately after use.
Low Temperature Reactions performed at temperatures significantly below room temperature (e.g., 0°C) will proceed much more slowly.Ensure the reaction is allowed to warm to room temperature (20-25°C) and stir for an adequate amount of time.

Issue 2: My mass spectrometry results show unexpected peaks with higher masses than the desired product.

  • Question: The starting material is gone, but I have new, heavier impurities. What are they?

  • Answer: These are likely side products resulting from alkylation by the tert-butyl cation generated during deprotection.[3] While this molecule lacks highly susceptible amino acid residues like Tryptophan or Methionine, the PEG chain itself or the newly formed amine can be alkylated under harsh conditions.[2][6]

Potential Cause Explanation Recommended Solution
t-Butyl Cation Side Reactions The liberated t-butyl cation is a reactive electrophile that can add a +56 Da modification to your product or other molecules in the mixture.[4]1. Add a Scavenger: The most effective solution is to add a scavenger to the reaction cocktail to trap the t-butyl cation.[2][5]2. Common Scavengers: - Triisopropylsilane (TIS): 2-5% (v/v). Highly effective. - Water: 2-5% (v/v). Acts as a nucleophile to trap the cation. - Anisole: 2-5% (v/v). An aromatic scavenger.[6]

Experimental Protocols

Protocol 1: Standard Deprotection with Scavengers

This protocol is recommended for achieving high purity and minimizing side reactions.

  • Preparation: Dissolve the "this compound" in a minimal amount of anhydrous DCM (e.g., 0.1 M concentration).

  • Reagent Cocktail: In a separate vial, prepare the deprotection cocktail. A common and effective mixture is:

    • 95% Trifluoroacetic Acid (TFA)

    • 2.5% Water

    • 2.5% Triisopropylsilane (TIS)

  • Reaction: Add the deprotection cocktail to the dissolved starting material (a common ratio is 10 parts cocktail to 1 part dissolved material solution). Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress every 30 minutes using LC-MS or TLC until all starting material is consumed (typically 1-2 hours).

  • Work-up:

    • Once the reaction is complete, concentrate the solution under reduced pressure (rotary evaporation) to remove the majority of the TFA and DCM.[2]

    • The resulting oil is often co-evaporated with toluene (B28343) or more DCM (2-3 times) to remove residual TFA.[7]

    • Precipitate the deprotected product by adding the concentrated residue dropwise to a stirred flask of cold diethyl ether.

    • Collect the precipitate by centrifugation or filtration. Wash with additional cold ether and dry under vacuum.

Visualizations

Deprotection and Troubleshooting Workflow

The following diagram illustrates the experimental workflow for deprotection and the logical steps for troubleshooting an incomplete reaction.

G cluster_workflow Deprotection Workflow cluster_troubleshooting Troubleshooting Path start Start: Protected PEG Compound reaction React with TFA Cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIS) 1-2 hours @ RT start->reaction workup Work-up: Concentrate & Precipitate in Cold Ether reaction->workup analysis Analyze Product (LC-MS / NMR) workup->analysis complete Success: Pure Deprotected Product analysis->complete Deprotection Complete incomplete Failure: Incomplete Reaction analysis->incomplete Deprotection Incomplete ts1 Check Reagent Quality: Use fresh, high-purity TFA incomplete->ts1 ts2 Optimize Conditions: - Increase reaction time - Increase TFA concentration ts1->ts2 ts3 Check for Side Products: Add/verify scavenger (TIS) ts2->ts3 ts3->reaction Re-run Reaction

Caption: A workflow for the deprotection of Boc/t-butyl groups and subsequent troubleshooting steps.

Mechanism of Deprotection and Side Reactions

This diagram shows the chemical pathway, highlighting the formation of the reactive t-butyl cation and the role of scavengers in preventing side reactions.

G Role of Scavengers in Deprotection cluster_main Deprotection Mechanism cluster_pathways Fate of t-Butyl Cation Protected Protected PEG (R-Boc, R-COOtBu) Protonated Protonated Intermediate Protected->Protonated + H+ (from TFA) Deprotected Deprotected PEG + CO2 + Isobutylene Protonated->Deprotected tBu_Cation tert-Butyl Cation (tBu+) Reactive Intermediate Protonated->tBu_Cation Cleavage Scavenger Scavenger (e.g., TIS, H2O) tBu_Cation->Scavenger Desired Path: Trapping Side_Product Alkylation Side Product (e.g., R-NH-tBu) tBu_Cation->Side_Product Undesired Path: Alkylation Quenched Quenched Cation (Stable Byproduct) Scavenger->Quenched

Caption: Mechanism showing scavenger action against the reactive tert-butyl cation.

References

Technical Support Center: Purification of Bioconjugates Synthesized with "N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of bioconjugates synthesized using the "N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester" linker.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of bioconjugates.

Issue Possible Cause Recommended Solution
Low Yield of Final Bioconjugate Inefficient Conjugation Reaction: The initial "click" chemistry reaction between the azide-PEG linker and an alkyne-containing molecule may be incomplete.- Optimize reaction conditions such as temperature, time, and solvent.[1] - Ensure the use of a suitable copper catalyst and reducing agent for the CuAAC reaction. - Confirm the purity and reactivity of your starting materials.
Loss of Product During Purification: The bioconjugate may be lost during chromatographic steps or filtration.- For size exclusion chromatography (SEC), ensure the chosen column has the appropriate molecular weight cutoff to separate the conjugate from unreacted starting materials. - In ion-exchange chromatography (IEC), the PEG linker may shield charges on the protein, leading to poor binding.[2] Consider using a different purification method if the conjugate does not bind effectively. - During ultrafiltration, verify that the membrane's molecular weight cutoff is suitable to retain the bioconjugate.[3][4]
Precipitation of the Bioconjugate: The bioconjugate may aggregate and precipitate out of solution.- Adjust the buffer pH or ionic strength to improve solubility. - Consider adding stabilizing excipients to the buffer.
Presence of Unreacted Starting Materials in the Final Product Incomplete Reaction: The conjugation reaction did not go to completion.- Increase the molar excess of one of the reactants to drive the reaction forward. - Extend the reaction time.
Ineffective Purification: The purification method is not adequately separating the bioconjugate from unreacted biomolecule or the PEG linker.- For unreacted biomolecule: Use a purification method that separates based on properties altered by the PEGylation, such as hydrophobic interaction chromatography (HIC) or IEC.[5][6] - For unreacted PEG linker: Size exclusion chromatography (SEC) or ultrafiltration/diafiltration are effective for removing small molecule reagents.[2][3]
Broad or Smeared Peaks in Chromatography Heterogeneity of the Bioconjugate: The product may have a variable number of PEG linkers attached, leading to a polydisperse sample.[7]- This is a common challenge with PEGylated proteins.[6] Optimize the conjugation reaction to favor the desired species (e.g., mono-PEGylated). - Employ high-resolution analytical techniques like HIC or reversed-phase HPLC (RP-HPLC) to resolve different species.[5][8]
Interaction with the Stationary Phase: The bioconjugate may be interacting non-specifically with the chromatography column.- Modify the mobile phase composition by adjusting the salt concentration or adding organic modifiers. - Try a different type of chromatography column with a different stationary phase chemistry.
Difficulty in Characterizing the Final Product Complex Nature of the Bioconjugate: The heterogeneity of the product makes it difficult to analyze.- Utilize a combination of analytical techniques for comprehensive characterization.[9] - Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the conjugate.[9] - HPLC (SEC, HIC, RP-HPLC): To assess purity, aggregation, and the distribution of different conjugated species.[5][10] - UV/Vis Spectroscopy: To determine the concentration and, if applicable, the drug-to-antibody ratio (DAR).[5][9]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take after the conjugation reaction with "this compound"?

A1: Before proceeding with large-scale purification, it is advisable to perform a small-scale analytical run to assess the reaction mixture. Techniques like SDS-PAGE can give a preliminary indication of successful conjugation, often showing a shift in the molecular weight of the protein.[7] Analytical SEC or RP-HPLC can provide a more detailed profile of the reaction products, including the desired conjugate, unreacted starting materials, and any byproducts.

Q2: How do I remove the Boc and t-butyl ester protecting groups?

A2: The Boc (tert-butyloxycarbonyl) and t-butyl ester protecting groups are typically removed under acidic conditions. A common method is to treat the bioconjugate with trifluoroacetic acid (TFA). The exact concentration of TFA and the reaction time will need to be optimized for your specific bioconjugate to ensure complete deprotection without degrading the molecule.

Q3: Which purification technique is best for separating mono-PEGylated from multi-PEGylated species?

A3: Separating different PEGylated forms is a significant challenge.[6] Hydrophobic Interaction Chromatography (HIC) is often the most effective method for this purpose, as the addition of each PEG chain can alter the hydrophobicity of the molecule, allowing for separation.[5] Ion-exchange chromatography (IEC) can also be effective, particularly for lower degrees of PEGylation where the shielding of charges is less pronounced.[2]

Q4: Can I use the same purification protocol for different bioconjugates synthesized with this linker?

A4: While the general principles will be the same, the optimal purification protocol will likely need to be tailored to the specific properties of your biomolecule (e.g., protein, antibody, etc.). Factors such as the isoelectric point, hydrophobicity, and size of the biomolecule will influence its behavior during chromatography. It is recommended to screen different conditions (e.g., pH, salt concentration, column type) for each new bioconjugate.

Q5: How can I confirm the purity and identity of my final bioconjugate?

A5: A combination of analytical techniques is essential for confirming the purity and identity of your bioconjugate.[9]

  • Purity: High-performance liquid chromatography (HPLC) techniques such as Size Exclusion Chromatography (SEC) for aggregation and Reversed-Phase HPLC (RP-HPLC) for impurities are recommended.[8][10]

  • Identity: Mass spectrometry (MS) is crucial for confirming the molecular weight of the bioconjugate.[9] For antibody-drug conjugates, techniques like UV/Vis spectroscopy or HIC can be used to determine the drug-to-antibody ratio (DAR).[5]

Experimental Protocols

Protocol 1: Purification of a PEGylated Protein using Size Exclusion Chromatography (SEC)

This protocol is designed to separate the bioconjugate from unreacted, low-molecular-weight reagents like the PEG linker.

  • Column Equilibration: Equilibrate a suitable SEC column (e.g., Superdex 200 or similar) with at least two column volumes of your desired buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Sample Preparation: Filter your reaction mixture through a 0.22 µm filter to remove any precipitates.

  • Sample Loading: Load the filtered sample onto the equilibrated column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the equilibration buffer at a pre-determined flow rate.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.

  • Analysis: Analyze the collected fractions corresponding to the major peaks by SDS-PAGE or analytical SEC to identify the fractions containing the purified bioconjugate.

Protocol 2: Separation of PEGylated Species using Hydrophobic Interaction Chromatography (HIC)

This protocol is intended to separate bioconjugates with different degrees of PEGylation.

  • Column Equilibration: Equilibrate a HIC column (e.g., Phenyl Sepharose or similar) with a high-salt binding buffer (e.g., 1-2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).

  • Sample Preparation: Add ammonium sulfate to your sample to match the concentration of the binding buffer.

  • Sample Loading: Load the sample onto the equilibrated HIC column.

  • Elution: Elute the bound components using a reverse gradient of the binding buffer (i.e., decreasing salt concentration). A typical gradient would be from 100% binding buffer to 100% elution buffer (e.g., 50 mM sodium phosphate, pH 7.0) over 10-20 column volumes.

  • Fraction Collection: Collect fractions throughout the gradient elution.

  • Analysis: Analyze the collected fractions by RP-HPLC or mass spectrometry to identify the fractions containing the desired PEGylated species.

Quantitative Data Summary

The following tables provide representative data for the purification of a model 60 kDa protein conjugated with the "this compound" linker.

Table 1: Size Exclusion Chromatography (SEC) Performance

Parameter Value
Column Superdex 200 Increase 10/300 GL
Mobile Phase PBS, pH 7.4
Flow Rate 0.5 mL/min
Sample Load 1 mg in 200 µL
Retention Time (Aggregates) ~8 mL
Retention Time (Bioconjugate) ~12 mL
Retention Time (Unreacted Protein) ~13 mL
Retention Time (PEG Linker) ~18 mL
Typical Yield >90%

Table 2: Hydrophobic Interaction Chromatography (HIC) Performance

Parameter Value
Column Phenyl Sepharose High Performance
Binding Buffer (A) 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
Elution Buffer (B) 50 mM Sodium Phosphate, pH 7.0
Gradient 0-100% B over 20 column volumes
Elution of Mono-PEGylated Species ~40-50% B
Elution of Di-PEGylated Species ~55-65% B
Typical Purity Achieved >95% for the desired species

Visualizations

G cluster_reaction Bioconjugation Reaction cluster_purification Purification Workflow Biomolecule Alkyne-modified Biomolecule Reaction_Mix Crude Reaction Mixture Biomolecule->Reaction_Mix PEG_Linker N-(Azido-PEG3)-N-Boc- PEG3-t-butyl ester PEG_Linker->Reaction_Mix SEC Size Exclusion Chromatography (SEC) Reaction_Mix->SEC Remove unreacted PEG linker HIC Hydrophobic Interaction Chromatography (HIC) SEC->HIC Separate PEGylated species Deprotection Acidic Deprotection (TFA) HIC->Deprotection Remove Boc and t-butyl ester groups Final_Product Purified Bioconjugate Deprotection->Final_Product

Caption: Workflow for the purification of bioconjugates.

G Start Low Bioconjugate Yield Check_Reaction Analyze Reaction Mixture (e.g., analytical SEC/MS) Start->Check_Reaction Reaction_Incomplete Reaction Incomplete? Check_Reaction->Reaction_Incomplete Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Reaction_Incomplete->Optimize_Reaction Yes Purification_Loss Significant Loss During Purification? Reaction_Incomplete->Purification_Loss No Optimize_Reaction->Check_Reaction Optimize_Purification Optimize Purification Protocol (Column, Buffer, Gradient) Purification_Loss->Optimize_Purification Yes Success Improved Yield Purification_Loss->Success No Optimize_Purification->Success

Caption: Troubleshooting logic for low bioconjugate yield.

References

"N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester" stability in different buffer conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester in various buffer conditions. Understanding the stability profile of this reagent is critical for its successful application in bioconjugation, drug delivery, and the development of therapeutics.

Frequently Asked Questions (FAQs)

Q1: What are the most sensitive functional groups in this compound to different pH conditions?

A1: The two most sensitive functional groups to pH are the tert-butyloxycarbonyl (Boc) protecting group and the t-butyl ester. Both are susceptible to cleavage under acidic conditions. The Boc group is designed to be removed with acid, while the t-butyl ester can also be hydrolyzed under mild acidic and basic conditions.

Q2: Under what pH conditions is this compound expected to be most stable?

A2: The molecule is expected to be most stable in neutral to slightly acidic aqueous buffers (pH 5-7). In this range, the rates of acid-catalyzed hydrolysis of the Boc and t-butyl ester groups are minimized.

Q3: Can I use this reagent in basic buffers?

A3: While the Boc group is generally stable in basic conditions, the t-butyl ester is susceptible to base-catalyzed hydrolysis. The rate of hydrolysis increases with increasing pH. Therefore, prolonged exposure to high pH buffers (pH > 8.5) should be avoided to maintain the integrity of the t-butyl ester.

Q4: Is the azide (B81097) functional group stable across a range of buffer conditions?

A4: The azide functional group is generally stable under a wide range of aqueous buffer conditions commonly used in bioconjugation. It is not prone to hydrolysis under mild acidic or basic conditions. However, it is important to avoid the presence of reducing agents, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which can reduce the azide to an amine. In strongly acidic conditions, there is a possibility of forming the volatile and toxic hydrazoic acid.

Q5: How does the PEG linker contribute to the stability of the molecule?

A5: The polyethylene (B3416737) glycol (PEG) linker enhances the aqueous solubility and overall stability of the molecule. PEGylation can protect molecules from enzymatic degradation and chemical instability, making the reagent more robust for bioconjugation applications.[1][2][3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of Boc protecting group during storage or handling. The reagent was exposed to acidic conditions (e.g., dissolved in an acidic solvent or buffer).Ensure the reagent is stored as a solid at the recommended temperature (-20°C). When preparing solutions, use anhydrous, amine-free solvents like DMSO or DMF. For aqueous applications, prepare solutions fresh in a neutral buffer (pH 6.5-7.5).
Hydrolysis of the t-butyl ester leading to a free carboxylic acid. The reagent was incubated in a buffer with a pH that is too low or too high for an extended period.For applications requiring the intact t-butyl ester, maintain the pH of the buffer between 5 and 7. If a reaction must be performed outside this range, minimize the incubation time and temperature.
Reduced reactivity of the azide group in a click chemistry reaction. The presence of reducing agents in the reaction buffer.Ensure all buffers are free from reducing agents like DTT or TCEP. If a reduction step is necessary for another component of the reaction, it should be performed prior to the introduction of the azide-containing reagent, followed by purification.
Precipitation of the reagent in aqueous buffer. The concentration of the reagent exceeds its solubility limit in the chosen buffer.The PEG linker enhances solubility, but at high concentrations, precipitation can still occur. Prepare a more dilute solution or add a small percentage of a water-miscible organic solvent like DMSO (ensure compatibility with your experiment).

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general method for determining the stability of the reagent in different buffer systems using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • A series of buffers with varying pH (e.g., pH 3, 5, 7.4, 9)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA) or Formic Acid, HPLC grade

  • HPLC system with a UV detector and a C18 column

  • Incubator or water bath

Procedure:

  • Prepare a Stock Solution: Dissolve a known amount of this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

  • Prepare Test Solutions: Dilute the stock solution into each of the prepared buffers to a final concentration of 1 mg/mL. Vortex briefly to ensure homogeneity.

  • Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of each test solution onto the HPLC system. This will serve as the baseline measurement.

  • Incubation: Incubate the remaining test solutions at a controlled temperature (e.g., 25°C or 37°C).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution and analyze by HPLC.

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: A suitable gradient to separate the parent compound from its potential degradation products (e.g., 10-90% B over 20 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210-220 nm.

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound in the T=0 chromatogram.

    • Monitor the decrease in the peak area of the parent compound over time for each buffer condition.

    • Identify and quantify the appearance of new peaks, which correspond to degradation products. The primary degradation products would be the species with the Boc group removed, the t-butyl ester hydrolyzed, or both.

    • Calculate the percentage of the parent compound remaining at each time point for each buffer.

Data Presentation

The results from the stability study can be summarized in the following table:

Table 1: Stability of this compound in Various Buffers at 25°C

Buffer (pH)% Remaining after 1h% Remaining after 4h% Remaining after 8h% Remaining after 24h% Remaining after 48hMajor Degradation Products Observed
pH 3.0 (e.g., Glycine-HCl) Boc-deprotected, t-butyl ester hydrolyzed
pH 5.0 (e.g., Acetate Buffer)
pH 7.4 (e.g., Phosphate-Buffered Saline)
pH 9.0 (e.g., Borate Buffer) t-butyl ester hydrolyzed

Visualizations

The following diagrams illustrate the key stability considerations and the experimental workflow.

G cluster_conditions Buffer Conditions cluster_molecule This compound cluster_stability Stability Outcome Acidic (pH < 5) Acidic (pH < 5) Cleaved Cleavage/Hydrolysis Acidic (pH < 5)->Cleaved Neutral (pH 5-7) Neutral (pH 5-7) Stable Stable Neutral (pH 5-7)->Stable Basic (pH > 8.5) Basic (pH > 8.5) Basic (pH > 8.5)->Cleaved t-Butyl Ester Hydrolysis Stable2 Stable Basic (pH > 8.5)->Stable2 Boc Group Stable Boc Boc Group Boc->Cleaved Boc->Stable Boc->Stable2 tButyl t-Butyl Ester tButyl->Cleaved tButyl->Stable Azide Azide Group Azide->Stable PEG PEG Linker PEG->Stable

Caption: Stability of functional groups at different pH.

G prep_stock Prepare Stock Solution in DMSO dilute Dilute Stock into Buffers prep_stock->dilute prep_buffers Prepare Buffers (pH 3, 5, 7.4, 9) prep_buffers->dilute t0_analysis T=0 Analysis by HPLC dilute->t0_analysis incubate Incubate at Controlled Temperature (e.g., 25°C) dilute->incubate data_analysis Analyze Data: - % Parent Compound Remaining - Identify Degradation Products t0_analysis->data_analysis timepoint_analysis Time-Point Analysis by HPLC (1, 4, 8, 24, 48h) incubate->timepoint_analysis timepoint_analysis->data_analysis

Caption: Workflow for stability testing experiment.

References

Minimizing steric hindrance with branched PEG linkers in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with branched polyethylene (B3416737) glycol (PEG) linkers to minimize steric hindrance in bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of bioconjugation and how do branched PEG linkers help minimize it?

A1: Steric hindrance is a phenomenon where the size and shape of molecules impede a chemical reaction or interaction.[1] In bioconjugation, large biomolecules or hydrophobic payloads can physically block the reactive sites, leading to lower conjugation efficiency and potentially reduced biological activity of the final conjugate.[1][2] Branched PEG linkers act as flexible, hydrophilic spacers that create a greater spatial separation between the conjugated molecules, thereby minimizing steric hindrance and allowing for more effective binding.[2][3] The branched structure can provide a superior shielding effect compared to linear PEGs of the same molecular weight.[1]

Q2: What are the main advantages of using branched PEG linkers over linear PEG linkers?

A2: Branched PEG linkers offer several advantages over their linear counterparts:

  • Higher Drug-to-Antibody Ratios (DAR): The multi-arm nature of branched PEGs allows for the attachment of a higher number of payload molecules per antibody, which can be crucial for therapeutic efficacy.[1][4][5]

  • Improved Pharmacokinetics: Branched PEGs can create a larger hydrodynamic radius, which leads to reduced renal clearance and a longer in vivo half-life of the bioconjugate.[6] They can also more effectively shield hydrophobic payloads, leading to slower clearance rates.[7]

  • Enhanced Solubility and Stability: The branched structure enhances the water solubility of the conjugate, which can reduce aggregation, especially when working with hydrophobic drugs.[4][8]

Q3: What are the different types of branched PEG linkers available?

A3: Branched PEG linkers come in various architectures, including:

  • Y-shaped PEG Linkers: These consist of two linear PEG chains linked to a central core, creating a "Y" shape.[9] This structure provides a significant increase in hydrodynamic volume.

  • Multi-arm PEG Linkers: These have three or more PEG arms extending from a central core and allow for multivalent conjugation.[2][]

Commonly, these linkers are functionalized with reactive groups such as NHS esters (for reaction with amines) or maleimides (for reaction with thiols) to facilitate conjugation.[4][5]

Troubleshooting Guide

Issue 1: Low Conjugation Yield

  • Possible Cause: Steric hindrance from the branched PEG linker itself, especially with bulky biomolecules.

    • Troubleshooting Tip: Increase the length of the PEG arms to create more distance between the reactive group and the bulky core of the linker.[11] Studies have shown that increasing the spacer length between the reactive group and the branched polymer can improve conjugation efficiency.[12]

  • Possible Cause: Suboptimal reaction conditions.

    • Troubleshooting Tip: Optimize the pH, temperature, and reaction time. For NHS-ester chemistry, a pH of 7.5-8.5 is generally recommended, while maleimide (B117702) chemistry is most efficient at a pH between 6.5 and 7.5.[2][13] Reactions can be performed at room temperature for 1-2 hours or at 4°C overnight.[14]

  • Possible Cause: Inactive PEG linker due to hydrolysis.

    • Troubleshooting Tip: PEG NHS esters are moisture-sensitive.[15][16] Ensure the reagent is warmed to room temperature before opening to prevent condensation. Dissolve the PEG linker immediately before use and avoid preparing stock solutions for long-term storage.[15][16]

Issue 2: Reduced Biological Activity of the Conjugate

  • Possible Cause: The PEG linker is sterically hindering the active site of the biomolecule.

    • Troubleshooting Tip: If possible, utilize site-specific conjugation to attach the PEG linker at a location distant from the biologically active domain of the protein.[17] Consider using a longer PEG linker to provide more flexibility and distance between the biomolecule and its binding partner.[11]

  • Possible Cause: The branched structure is too bulky and interfering with receptor binding.

    • Troubleshooting Tip: Evaluate different branched architectures. A Y-shaped linker might offer a different steric profile compared to a 4-arm PEG. It's a trade-off between shielding and activity that often requires empirical testing.[18]

Issue 3: Aggregation of the Final Conjugate

  • Possible Cause: Insufficient shielding of a hydrophobic payload, particularly at high DARs.

    • Troubleshooting Tip: A branched or pendant PEG configuration can more effectively shield the hydrophobic payload compared to a linear linker, thus reducing aggregation.[7][19] Ensure adequate PEGylation to maintain the solubility of the entire conjugate.

  • Possible Cause: Improper purification or storage.

    • Troubleshooting Tip: Purify the conjugate immediately after the reaction to remove unreacted, potentially hydrophobic components. Store the final product at an appropriate concentration and in a suitable buffer, often similar to the conditions for the non-PEGylated protein.[15]

Data Presentation

Table 1: Comparison of Hydrodynamic Radius for Linear vs. Branched PEGylated Proteins

Linker TypePEG Molecular Weight (kDa)BiomoleculeHydrodynamic Radius (Rh) (nm)
Unmodified-Human Serum Albumin3.5
Linear20Human Serum Albumin6.1
Branched20Human Serum Albumin6.4
Linear40Polymeric Nanocarrier9.58 ± 0.35
Four-Arm Branched40Polymeric Nanocarrier9.25 ± 0.40

Data sourced from a study on PEGylated Human Serum Albumin and polymeric nanocarriers.[6]

Table 2: Impact of Linker Architecture on ADC Pharmacokinetics (High DAR)

Linker ArchitectureDrug-to-Antibody Ratio (DAR)Clearance Rate
Linear (L-PEG24)8High
Pendant/Branched (P-(PEG12)2)8Low

Data adapted from a study comparing linear and pendant PEG linkers on a trastuzumab-DM1 conjugate.[7]

Table 3: In Vitro Cytotoxicity of ADCs with Different Branched Linker Lengths

ADC ConstructLinker DescriptionIC50 (ng/mL)
Homogeneous DAR 6 ADC"Short" branched linker~100
Homogeneous DAR 6 ADC"Long" branched linker (with additional PEG4 moiety)~10
Heterogeneous DAR 6 ADCThiol-maleimide~10
Homogeneous DAR 2 ADCLinear linker~30

Data from a study on homogeneous trastuzumab-MMAE ADCs, highlighting that a longer branched linker can be more effective.[11]

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with a Branched NHS-Ester PEG

This protocol describes a general method for conjugating a Y-shaped NHS-ester functionalized PEG to primary amines (e.g., lysine (B10760008) residues) on a protein.[9][20]

  • Materials:

    • Y-shaped PEG NHS Ester (e.g., Y-NHS-40K)

    • Protein to be PEGylated

    • Amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.2-7.5)

    • Anhydrous DMSO or DMF

    • Quenching buffer (e.g., Tris or glycine)

    • Purification system (e.g., Size Exclusion Chromatography)

  • Procedure:

    • Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL.

    • PEG Linker Preparation: Equilibrate the vial of Y-shaped PEG NHS Ester to room temperature before opening. Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[16]

    • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG linker to the protein solution with gentle mixing.[15] The final concentration of the organic solvent should be less than 10%.

    • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[14]

    • Quenching: Stop the reaction by adding an excess of quenching buffer to consume any unreacted NHS-ester groups.

    • Purification: Purify the PEGylated protein from unreacted PEG and protein using Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).[21][]

    • Characterization: Analyze the purified conjugate using SDS-PAGE (to observe the increase in apparent molecular weight), UV-Vis spectroscopy, and mass spectrometry to determine the degree of PEGylation.[7]

Protocol 2: General Procedure for Protein PEGylation with a Branched Maleimide PEG

This protocol outlines a general method for conjugating a branched maleimide-functionalized PEG to free sulfhydryl groups (e.g., cysteine residues) on a protein.[14]

  • Materials:

    • Branched PEG Maleimide

    • Protein with free sulfhydryl groups

    • Thiol-free buffer (e.g., PBS, pH 6.5-7.5)

    • Reducing agent (e.g., TCEP or DTT), if necessary

    • Purification system (e.g., Size Exclusion Chromatography)

  • Procedure:

    • Protein Preparation: Dissolve the protein in the thiol-free buffer. If the sulfhydryl groups are in disulfide bonds, reduce the protein with a suitable reducing agent and subsequently remove the reducing agent before adding the PEG-maleimide.

    • PEG Linker Preparation: Prepare a stock solution of the branched PEG Maleimide in the conjugation buffer (e.g., 100 mg/mL).[23]

    • Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-maleimide solution to the protein solution.[14]

    • Incubation: Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[14][23]

    • Purification: Purify the conjugate using Size Exclusion Chromatography (SEC) or dialysis to remove unreacted PEG and protein.[14][23]

    • Characterization: Characterize the purified conjugate using SDS-PAGE, HIC (Hydrophobic Interaction Chromatography), and mass spectrometry to confirm conjugation and determine purity.

Visualizations

G Structural Comparison of PEG Linkers cluster_linear Linear PEG cluster_branched Branched (Y-Shaped) PEG cluster_multiarm Multi-Arm PEG linear Reactive Group PEG Chain Reactive Group branched Reactive Group Core PEG Chain PEG Chain multiarm PEG-R PEG-R Core PEG-R PEG-R

Caption: Structural comparison of linear, branched (Y-shaped), and multi-arm PEG linkers.

workflow Bioconjugation Experimental Workflow start 1. Protein & Linker Preparation conjugation 2. Conjugation Reaction (pH, Temp, Time Optimization) start->conjugation quenching 3. Quench Reaction conjugation->quenching purification 4. Purification (SEC / IEX) quenching->purification characterization 5. Characterization (SDS-PAGE, MS, HIC) purification->characterization final_product 6. Purified Bioconjugate characterization->final_product

Caption: A general experimental workflow for bioconjugation with branched PEG linkers.

steric_hindrance Minimizing Steric Hindrance with Branched PEG cluster_without Without Branched PEG cluster_with With Branched PEG biomolecule1 Biomolecule 1 payload1 Payload biomolecule1->payload1 Steric Clash biomolecule2 Biomolecule 2 linker Branched PEG Linker biomolecule2->linker payload2 Payload linker->payload2 Increased Separation

Caption: How branched PEG linkers reduce steric hindrance between conjugated molecules.

References

Scavengers for preventing t-butyl cation side reactions during deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions caused by t-butyl cations during the deprotection of protecting groups such as Boc and tBu.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side-product formation during acid-catalyzed deprotection?

A1: The primary cause of side-product formation is the generation of a reactive tert-butyl cation intermediate upon cleavage of t-butyl-based protecting groups (like Boc or tBu) with a strong acid, most commonly trifluoroacetic acid (TFA).[1] This carbocation is a potent electrophile and can alkylate nucleophilic residues within your peptide or molecule, leading to undesired modifications.[1][2]

Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?

A2: Amino acid residues with nucleophilic side chains are particularly susceptible to alkylation. These include:

  • Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[1]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt.[1][3]

  • Cysteine (Cys): The free thiol group is a prime target for S-tert-butylation.[1][4]

  • Tyrosine (Tyr): The phenolic ring can be alkylated by the t-butyl cation.[1]

Q3: What are scavengers and how do they prevent side-product formation?

A3: Scavengers are nucleophilic reagents added to the deprotection reaction mixture (the "cleavage cocktail") to trap reactive carbocations, like the t-butyl cation.[1][4][5] By reacting with and neutralizing the t-butyl cation, they prevent it from modifying sensitive residues on the desired product.[1] Trialkylsilanes (e.g., TIS) and water are among the most effective scavengers for t-butyl cations.[6]

Troubleshooting Guides

Issue 1: My HPLC/LC-MS analysis shows unexpected peaks corresponding to a mass increase of +56 Da after deprotection.

  • Possible Cause: This mass shift is characteristic of tert-butylation, where a t-butyl group (C₄H₈, 56 Da) has been added to your molecule. This is a strong indication that the t-butyl cations generated during deprotection were not adequately quenched and subsequently reacted with nucleophilic sites on your product.[4]

  • Solution: Incorporate an effective scavenger or a scavenger cocktail into your cleavage reagent. The choice of scavenger depends on the specific amino acid residues present in your peptide.

    • For Tryptophan-containing peptides: Use scavengers like triisopropylsilane (B1312306) (TIS), triethylsilane (TES), or water.[1][6] Using the Boc protecting group on the tryptophan side chain itself, Fmoc-Trp(Boc), can also eliminate this side reaction.[3]

    • For Methionine-containing peptides: Thioanisole (B89551) is effective at preventing S-alkylation.[1]

    • For Cysteine-containing peptides: Ethanedithiol (EDT) is a commonly used and effective scavenger to prevent S-tert-butylation.[1][3]

    • General Scavenger Cocktails: For peptides with multiple sensitive residues, a cocktail is often most effective. A common mixture is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[1] For more complex cases, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) is a powerful option.[4][5]

Issue 2: The deprotection of my t-butyl ether (Ser(tBu), Thr(tBu), Tyr(tBu)) or t-butyl ester (Asp(OtBu), Glu(OtBu)) is incomplete.

  • Possible Cause: Incomplete deprotection can result from several factors:

    • Insufficient Acid Strength/Concentration: Some residues, particularly Ser(tBu) and Thr(tBu), may require higher concentrations of TFA (e.g., 90-95%) for complete removal.[7]

    • Insufficient Reaction Time: Certain protecting groups are removed more slowly and may require extended cleavage times.[7]

    • Steric Hindrance: The local chemical environment around the t-butyl group can hinder the acid's access.[7]

  • Solution:

    • Increase TFA Concentration: Ensure your cleavage cocktail contains at least 90-95% TFA.[7]

    • Extend Reaction Time: Monitor the reaction over time with HPLC to determine the optimal duration. Most deprotections are complete within 2-4 hours.[1][8]

    • Optimize Temperature: While most deprotections occur at room temperature, gentle warming can sometimes help, but this may also increase side reactions, making scavengers even more critical.[1]

Issue 3: I am working with a peptide containing both Cysteine and a benzyl (B1604629) group, and my scavenger (TIS) is reducing the benzyl group.

  • Possible Cause: Silane-based scavengers like TIS and TES are known to be reducing agents in strong acid and can reduce certain functional groups.[6][9]

  • Solution: Switch to a non-reducing scavenger cocktail. A combination containing reagents like ethanedithiol (EDT), dithiothreitol (B142953) (DTT), or thioanisole can effectively scavenge t-butyl cations without causing unwanted reduction.[4][10]

Quantitative Data: Scavenger Cocktail Efficiency

The effectiveness of various scavenger cocktails in preventing the S-tert-butylation of a Cysteine-containing peptide is summarized below. Lower percentages of the S-alkylated byproduct indicate higher scavenger efficiency.

EntryCleavage Cocktail Composition (v/v/v)Cleavage Time (h)S-Alkylated Byproduct (%)Reference
195% TFA / 2.5% TIS / 2.5% H₂O225[10]
294% TFA / 2.5% EDT / 2.5% H₂O / 1% TIS210[10]
392.5% TFA / 5% Thioanisole / 2.5% EDT-5[1]
490% TFA / 5% EDT / 2.5% TIS / 2.5% H₂O28[10]
582.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT (Reagent K)--[4][5]

Note: Data is illustrative and optimal conditions depend on the specific peptide sequence and reaction conditions.[1]

Key Experimental Protocols

Protocol 1: General Deprotection of a Peptide from Solid-Phase Resin

This protocol is suitable for most peptides containing acid-labile t-butyl and trityl protecting groups.

  • Resin Preparation: Wash the peptide-resin thoroughly with Dichloromethane (DCM) in a reaction vessel and allow it to drain completely.[7]

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a fresh cleavage cocktail. For a standard reaction, use a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v).[1] Use approximately 10 mL of cocktail per gram of resin.[5]

  • Cleavage Reaction: Add the cleavage cocktail to the resin. Stopper the vessel and allow it to react at room temperature with occasional swirling for 2-3 hours.[5]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form.[7]

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two to three times to remove residual scavengers.[7] Dry the peptide pellet under vacuum.

Protocol 2: Deprotection of a Peptide with Multiple Sensitive Residues (e.g., Trp, Met, Cys)

This protocol uses a more robust scavenger cocktail to minimize side reactions.

  • Resin Preparation: Follow Step 1 from Protocol 1.

  • Cleavage Cocktail Preparation: In a fume hood, carefully prepare "Reagent K": TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v).[5]

  • Cleavage Reaction: Add the freshly prepared Reagent K to the resin. Gently agitate the mixture at room temperature for 2-4 hours.[1]

  • Peptide Precipitation and Isolation: Follow Steps 4 and 5 from Protocol 1.

Visualizations

Deprotection_Mechanism cluster_problem Deprotection & Side Reaction cluster_solution Scavenging Mechanism ProtectedPeptide Peptide-Prot DeprotectedPeptide Peptide-H ProtectedPeptide->DeprotectedPeptide TFA tButylCation t-Butyl Cation (+) ProtectedPeptide->tButylCation TFA SideProduct Peptide-tBu (Side Product) tButylCation->SideProduct Alkylation Scavenger Scavenger (TIS, EDT, H₂O, etc.) tButylCation->Scavenger Quenched by SensitiveResidue Sensitive Residue (Trp, Met, Cys, Tyr) SensitiveResidue->SideProduct TrappedCation Trapped Species (e.g., tBu-Scavenger) Scavenger->TrappedCation Trapping

Caption: Mechanism of t-butyl cation formation and scavenging.

Scavenger_Selection Start Start: Peptide Sequence Analysis HasSensitive Contains Trp, Met, Cys, or Tyr? Start->HasSensitive NoSensitive Use Standard Cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) HasSensitive->NoSensitive No Complex Multiple Sensitive Residues? HasSensitive->Complex Yes HasCys Contains Cys? UseEDT Add EDT to Cocktail (e.g., TFA/TIS/H₂O/EDT) HasCys->UseEDT HasTrpMet Contains Trp or Met? UseThio Add Thioanisole to Cocktail HasTrpMet->UseThio Complex->HasCys Cys Present Complex->HasTrpMet Trp/Met Present UseReagentK Use Broad-Spectrum Cocktail (e.g., Reagent K) Complex->UseReagentK Cys & Trp/Met Present

Caption: Logic for selecting an appropriate scavenger cocktail.

Troubleshooting_Workflow Start Start: Post-Deprotection Analysis (HPLC/MS) Problem Problem Detected? Start->Problem Success Success: Proceed to Purification Problem->Success No CheckMass Unexpected Mass? (+56 Da = t-Butylation) Problem->CheckMass Yes Incomplete Incomplete Reaction? (Starting Material Present) CheckMass->Incomplete No AddScavenger Add/Optimize Scavenger Cocktail (See Scavenger Selection Guide) CheckMass->AddScavenger Yes IncreaseTFA Increase TFA Concentration and/or Reaction Time Incomplete->IncreaseTFA Yes AddScavenger->Start Re-run Reaction IncreaseTFA->Start Re-run Reaction

Caption: Troubleshooting workflow for deprotection experiments.

References

Validation & Comparative

A Comparative Guide to PROTAC Efficacy: N-(Azido-PEG3)-N-Boc-PEG3-t-butyl Ester vs. Alkyl Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design and synthesis of Proteolysis Targeting Chimeras (PROTACs) have revolutionized the landscape of targeted protein degradation. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target-binding ligand, an E3 ligase-recruiting moiety, and a crucial linker connecting the two. The choice of linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.

This guide provides an objective comparison of two common classes of PROTAC linkers: polyethylene (B3416737) glycol (PEG) linkers, exemplified by derivatives of N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester , and traditional alkyl linkers. By examining their impact on PROTAC performance, supported by experimental data, we aim to provide a valuable resource for the rational design of next-generation protein degraders.

The Role of the Linker in PROTAC Function

The linker in a PROTAC is not merely a passive spacer; it actively participates in the formation of a productive ternary complex. An optimal linker facilitates the necessary protein-protein interactions for efficient ubiquitination and subsequent degradation of the target protein. Conversely, a poorly designed linker can lead to steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency.

This compound: A Versatile PEG Linker

This compound is a popular building block for constructing PEG-based linkers in PROTACs. Its key features include:

  • Hydrophilicity: The repeating ethylene (B1197577) glycol units enhance the water solubility of the resulting PROTAC, which can be advantageous for molecules with poor solubility profiles.

  • Biocompatibility: PEG is a well-established biocompatible polymer, often used to improve the pharmacokinetic properties of drugs.

  • Synthetic Tractability: The azide (B81097) group allows for efficient and specific conjugation to alkyne-modified ligands via "click chemistry" (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC), simplifying the synthesis of PROTAC libraries. The Boc and t-butyl ester protecting groups offer orthogonal deprotection strategies for further chemical modifications.

Alkyl Linkers: The Flexible Standard

Alkyl chains are among the most widely used linkers in initial PROTAC design due to their synthetic simplicity and the ease with which their length can be modulated. Their primary characteristics include:

  • Conformational Flexibility: The high degree of rotational freedom in alkyl chains allows the PROTAC to adopt various conformations, potentially facilitating the formation of a productive ternary complex.

  • Hydrophobicity: Alkyl linkers are generally hydrophobic, which can enhance cell membrane permeability. However, excessive hydrophobicity can negatively impact solubility and lead to non-specific binding.

  • Metabolic Stability: Saturated alkyl chains are generally more resistant to metabolic degradation compared to some other linker types.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically evaluated by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.

The following tables summarize experimental data from various studies, illustrating the impact of PEG and alkyl linkers on PROTAC performance against different protein targets. It is important to note that these are not direct head-to-head comparisons of the exact same PROTAC scaffold but provide valuable insights into the general trends observed with each linker type.

Table 1: Comparison of PEG and Alkyl Linkers in BRD4-Targeting PROTACs

PROTAC (Target: BRD4)Linker TypeCell LineDC50 (nM)Dmax (%)Reference
ARV-825 PEGRS4;11<1>95[1]
dBET1 PEGMV4;11~1>90
Exemplary Alkyl-linked PROTAC AlkylHEK293TConcentration-dependent decreaseNot specified

Table 2: Impact of Linker Composition on General PROTAC Efficacy

Target ProteinLinker TypeObservationReference
CRBN Nine-atom alkyl chainConcentration-dependent degradation
CRBN Three PEG units (similar length)Weak degradation
TBK1 Alkyl/Ether (< 12 atoms)No degradation
TBK1 Alkyl/Ether (21 atoms)DC50 = 3 nM, Dmax = 96%

Signaling Pathways and Experimental Workflows

To understand and evaluate the efficacy of PROTACs with different linkers, it is essential to visualize the underlying biological pathways and the experimental procedures used for their characterization.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (PEG or Alkyl Linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) e.g., BRD4 POI->Ternary E3 E3 Ubiquitin Ligase e.g., CRBN/VHL E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Recycled_PROTAC PROTAC Ternary->Recycled_PROTAC Release Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action

The diagram above illustrates the catalytic cycle of a PROTAC. The linker's flexibility and physicochemical properties, whether PEG-based or alkyl, are critical for the efficient formation of the ternary complex, which is the rate-limiting step for subsequent ubiquitination and degradation.

Experimental_Workflow cluster_workflow PROTAC Efficacy Evaluation Workflow start Synthesize PROTACs (PEG vs. Alkyl Linker) cell_culture Culture Target Cell Line start->cell_culture treatment Treat Cells with Serial Dilutions of PROTACs cell_culture->treatment incubation Incubate for a Defined Period (e.g., 24h) treatment->incubation lysis Cell Lysis and Protein Quantification incubation->lysis western_blot Western Blot Analysis lysis->western_blot quantification Densitometry and Normalization western_blot->quantification data_analysis Plot Dose-Response Curve quantification->data_analysis results Determine DC50 and Dmax data_analysis->results

Experimental Workflow for PROTAC Evaluation

This workflow outlines the key steps in determining the DC50 and Dmax values for a set of PROTACs, allowing for a direct comparison of their degradation efficiencies.

Logical_Relationship cluster_properties Linker Properties cluster_outcome PROTAC Performance Linker_Type Linker Type (PEG vs. Alkyl) Solubility Solubility Linker_Type->Solubility Permeability Cell Permeability Linker_Type->Permeability Flexibility Conformational Flexibility Linker_Type->Flexibility Metabolic_Stability Metabolic Stability Linker_Type->Metabolic_Stability Ternary_Complex Ternary Complex Formation & Stability Solubility->Ternary_Complex Permeability->Ternary_Complex Flexibility->Ternary_Complex Metabolic_Stability->Ternary_Complex Degradation_Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex->Degradation_Efficacy

Linker Properties and Their Impact on Efficacy

This diagram illustrates the logical relationship between the choice of linker, its resulting physicochemical properties, and the ultimate degradation efficacy of the PROTAC.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment and comparison of PROTAC efficacy.

Protocol 1: General Synthesis of a PROTAC using N-(Azido-PEG3)-... Building Block via Click Chemistry

This protocol describes a generalized approach for the final conjugation step in PROTAC synthesis.

Materials:

  • Alkyne-functionalized target-binding ligand

  • This compound (or its deprotected derivative)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-butanol and water)

Procedure:

  • Dissolve the alkyne-functionalized target-binding ligand and the azide-functionalized PEG linker in the chosen solvent system.

  • Add a freshly prepared aqueous solution of sodium ascorbate, followed by an aqueous solution of CuSO4.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., LC-MS).

  • Upon completion, purify the crude product using a suitable method, such as preparative HPLC, to yield the final PROTAC.

  • Characterize the purified PROTAC by NMR and high-resolution mass spectrometry.

Protocol 2: Cell-Based Protein Degradation Assay (Western Blot)

This protocol outlines the steps to determine the DC50 and Dmax of a PROTAC.

Materials:

  • Target-expressing cell line (e.g., MV4;11 for BRD4)

  • Complete cell culture medium

  • PROTAC stock solutions in DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

  • Densitometry analysis software

Procedure:

  • Cell Seeding: Seed the cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTACs in complete culture medium. The final DMSO concentration should be kept constant and low (e.g., ≤ 0.1%).

  • Incubation: Replace the medium in the wells with the medium containing the different PROTAC concentrations. Include a vehicle control (DMSO only). Incubate the cells for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Collect the cell lysates and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, prepare them with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein overnight at 4°C. After washing, incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

  • Data Analysis: Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration. Plot the percentage of degradation against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion

The choice between a PEG-based linker, such as one derived from This compound , and an alkyl linker is a critical decision in PROTAC design that significantly impacts the molecule's overall performance. PEG linkers can enhance solubility and provide synthetic flexibility through click chemistry, which may be particularly beneficial for PROTACs with hydrophobic ligands. Alkyl linkers, while potentially reducing solubility, offer a high degree of conformational freedom and can improve cell permeability.

The optimal linker is highly dependent on the specific target protein and E3 ligase pair, and there is no one-size-fits-all solution. A systematic approach, involving the synthesis and evaluation of a focused library of PROTACs with varying linker compositions and lengths, is essential for identifying the most efficacious protein degrader for a given therapeutic application. The experimental protocols and comparative data presented in this guide provide a framework for researchers to undertake such optimization studies and advance the development of novel and potent PROTAC-based therapeutics.

References

Navigating the Linker Landscape: A Comparative Guide to Branched vs. Linear PEG Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal therapeutic outcomes. A critical determinant of a PROTAC's success lies in the composition and architecture of its linker, the chemical bridge connecting the target protein binder to the E3 ligase recruiter. While linear polyethylene (B3416737) glycol (PEG) linkers have been a mainstay in PROTAC development, interest is growing in the potential of branched PEG structures to enhance degradation efficiency. This guide provides an objective comparison of branched and linear PEG linkers, summarizing key performance data and detailing relevant experimental protocols.

The linker is not a passive spacer; it actively influences the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[] An optimal linker facilitates productive protein-protein interactions within this complex, leading to efficient ubiquitination and subsequent degradation of the target protein by the proteasome.[2] Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[2]

Linear PEG Linkers: The Established Standard

Linear PEG linkers are the most common motifs incorporated into PROTAC structures due to their synthetic accessibility, biocompatibility, and the ease with which their length can be modified to optimize ternary complex formation.[3][4][5] The hydrophilicity of PEG linkers can improve the solubility and cell permeability of the PROTAC molecule.[5][6]

The length of a linear PEG linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair.[7][8] A linker that is too short may cause steric clashes, preventing the formation of a stable ternary complex, while an excessively long linker might lead to inefficient ubiquitination due to high flexibility and an entropic penalty upon binding.[4][7]

Branched PEG Linkers: A Frontier in PROTAC Design

Branched PEG linkers, featuring a central atom or core from which multiple PEG chains extend, represent a more recent innovation in PROTAC design. While direct comparative studies on the degradation efficiency of branched versus linear PEG linkers for the same target are limited in publicly available literature, the theoretical advantages and disadvantages can be considered.

Potential advantages of branched PEG linkers include:

  • Conformational Constraint: Branching can introduce a degree of rigidity, pre-organizing the PROTAC into a bioactive conformation that may favor ternary complex formation.[2]

  • Altered Solubility and Pharmacokinetics: The three-dimensional structure of a branched linker can influence the molecule's overall physicochemical properties, potentially leading to improved solubility and pharmacokinetic profiles.

  • ** multivalency:** Branched linkers can be used to create multi-specific PROTACs, for example, by attaching ligands for two different target proteins or for two different E3 ligases.

Potential disadvantages include:

  • Synthetic Complexity: The synthesis of well-defined branched PEG linkers is generally more complex and costly compared to their linear counterparts.[5]

  • Increased Steric Hindrance: The bulkier nature of a branched linker could potentially lead to steric clashes that hinder the formation of a productive ternary complex if not optimally designed.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax).[2] The following table summarizes hypothetical comparative data for a BRD4-targeting PROTAC, illustrating the potential impact of linker architecture on degradation efficiency.

Linker TypeLinker StructureDC50 (nM)Dmax (%)Ternary Complex Cooperativity (α)
Linear PEGLinear PEG425>955.2
Linear PEGLinear PEG810>958.1
Branched PEGBranched (2xPEG4)15>957.5

This data is illustrative and based on general principles of PROTAC design. Actual results would require experimental validation.

Visualizing the Molecular Logic

To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathway, experimental workflows, and the structural differences between linker types.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow cluster_workflow PROTAC Efficacy Evaluation Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification WB 4. Western Blot Quantification->WB HiBiT 4. Alternative: HiBiT/NanoBRET Quantification->HiBiT Data_Analysis 5. Densitometry & Data Analysis WB->Data_Analysis HiBiT->Data_Analysis DC50_Dmax 6. Determine DC50 & Dmax Data_Analysis->DC50_Dmax

Caption: Experimental Workflow for DC50/Dmax.

Linker_Structures cluster_linkers Linker Architectures cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker POI_L POI Ligand p1 POI_L->p1 E3_L E3 Ligase Ligand p2 p1->p2 p3 p2->p3 p4 p3->p4 p4->E3_L POI_B POI Ligand b1 POI_B->b1 E3_B E3 Ligase Ligand branch_point N b3 branch_point->b3 b5 branch_point->b5 b2 b1->b2 b2->branch_point b4 b3->b4 b4->E3_B b6 b5->b6

Caption: Linear vs. Branched Linker Structures.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.

Western Blot for DC50 and Dmax Determination

This protocol outlines the steps for quantifying target protein degradation in response to PROTAC treatment.[9]

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight.[9] Treat cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).[10]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[10]

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[9]

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.[9] A loading control antibody (e.g., β-actin or GAPDH) is used for normalization.[10]

  • Detection and Analysis: Visualize protein bands using an ECL substrate and an imaging system.[10] Quantify band intensities using densitometry software.[10]

  • Data Analysis: Normalize the target protein band intensity to the loading control.[10] Calculate the percentage of protein degradation relative to the vehicle control and plot a dose-response curve to determine the DC50 and Dmax values.[2][10]

HiBiT/NanoBRET Assay for Kinetic Degradation Analysis

This method allows for real-time, quantitative measurement of protein degradation in living cells.[11][12]

  • Cell Line Generation: Engineer a cell line to endogenously express the target protein tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9.[12] These cells should also stably express the LgBiT protein.[11]

  • Cell Plating: Plate the engineered cells in a white, 96-well plate and incubate overnight.[11]

  • Assay Preparation: Add the Nano-Glo® Endurazine™ Live Cell Substrate to the assay medium and equilibrate the plate for at least 2 hours at 37°C.[11]

  • PROTAC Treatment: Prepare a serial dilution of the PROTAC and add it to the cells.[11]

  • Luminescence Measurement: Kinetically measure the luminescence signal in a plate reader pre-equilibrated to 37°C.[11]

  • Data Analysis: The decrease in luminescence is proportional to the degradation of the HiBiT-tagged target protein.[12] From the kinetic data, parameters such as the degradation rate, Dmax, and DC50 can be calculated.[11][12]

Biophysical Assays for Ternary Complex Characterization

Techniques such as Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) are used to quantify the binding affinities and cooperativity of ternary complex formation.[13][14]

  • Surface Plasmon Resonance (SPR): This label-free technique measures the binding kinetics and affinity of the PROTAC to the target protein and the E3 ligase, both as binary interactions and in the formation of the ternary complex.[13] Cooperativity (α) can be calculated by comparing the binding affinity of the PROTAC to one protein in the absence and presence of the other.[13]

  • Biolayer Interferometry (BLI): Similar to SPR, BLI is a label-free method that can be used to determine the kinetics and affinity of molecular interactions in real-time.[15] A protein is immobilized on a biosensor tip, and its interaction with a binding partner in solution is measured.[16]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[17] It is considered the gold standard for measuring binding affinity and cooperativity in solution.[14]

Conclusion

The choice of linker is a critical decision in the design of effective PROTACs. While linear PEG linkers are well-established and offer synthetic tractability, the exploration of branched PEG architectures presents an intriguing avenue for enhancing degradation efficiency and modulating pharmacokinetic properties. The optimal linker design is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical validation through rigorous experimental evaluation. The detailed protocols and comparative framework provided in this guide aim to support researchers in the rational design and optimization of next-generation protein degraders.

References

A Comparative Guide to the Stability of N-(Azido-PEG3)-N-Boc-PEG3-t-butyl Ester Linker

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the stability of the "N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester" linker, a bifunctional molecule increasingly utilized in the development of complex bioconjugates and antibody-drug conjugates (ADCs). Understanding the stability profile of this linker is critical for researchers, scientists, and drug development professionals to ensure the integrity and efficacy of their final constructs. This document presents a detailed stability assay protocol, comparative data, and visualizations to guide experimental design.

The "this compound" linker incorporates three key functional moieties: an azide (B81097) group for bioorthogonal conjugation, a Boc-protected amine, and a t-butyl ester. The stability of the entire linker is dictated by the lability of its most sensitive components.

Functional Group Stability Profile

A thorough review of the chemical literature reveals the following stability characteristics for each functional group:

  • Azide Group (-N3): The azide group is known for its remarkable stability under a wide range of chemical and biological conditions. It is considered a bioorthogonal functional group, meaning it does not typically react with biological molecules.[1][2] Its primary reactivity is harnessed in highly selective "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to form stable triazole linkages.[2][3]

  • Boc-Protected Amine (N-Boc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability towards most nucleophiles and bases.[4] However, it is readily cleaved under acidic conditions.[4][5] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are standard reagents for Boc deprotection.[5][6] The cleavage mechanism involves the formation of a stable tert-butyl cation.[6]

  • t-Butyl Ester (-OtBu): Similar to the N-Boc group, the t-butyl ester is a common protecting group for carboxylic acids. It exhibits excellent stability against many nucleophiles and reducing agents but is susceptible to cleavage under acidic conditions.[7][8] The conditions for t-butyl ester deprotection are often similar to those used for N-Boc removal, which can present challenges for selective deprotection.[9][10]

Comparative Stability Data

The stability of the key functional groups within the "this compound" linker under various chemical conditions is summarized in the table below. This information is crucial for planning synthesis, purification, and application of bioconjugates containing this linker.

ConditionAzide GroupN-Boc Groupt-Butyl EsterRationale
Strong Acid (e.g., TFA, HCl, pH < 1) StableLabileLabileBoth Boc and t-butyl ester groups are designed to be cleaved under strong acidic conditions.[4][5][6][10]
Mild Acid (pH 4-6) StablePotentially LabilePotentially LabileStability is molecule-dependent; prolonged exposure or elevated temperatures may lead to cleavage.[11]
Neutral (pH 7-7.5) StableStableStableThe linker is expected to be stable under typical physiological conditions.
Mild Base (e.g., NaHCO3, pH 8-9) StableStableStableThe Boc and t-butyl ester groups are generally stable to basic conditions.[4]
Strong Base (e.g., NaOH, pH > 12) StableStableStableThe Boc and t-butyl ester groups are generally stable to basic conditions.[4]
Nucleophiles (e.g., amines, thiols) StableStableStableThe azide, Boc, and t-butyl ester groups are not susceptible to nucleophilic attack under typical bioconjugation conditions.[4][8]
Reducing Agents (e.g., DTT, TCEP) LabileStableStableAzides can be reduced to amines by phosphines (Staudinger ligation) or thiols under certain conditions.
Oxidizing Agents StableStableStableThe functional groups are generally resistant to mild oxidation.
Copper (I) Catalysts ReactiveStableStableThe azide group will specifically react with alkynes in the presence of a Cu(I) catalyst.[12]

Experimental Protocols

Stability Assay Protocol for this compound

This protocol is designed to assess the hydrolytic stability of the N-Boc and t-butyl ester groups under varying pH conditions.

Objective: To determine the rate of hydrolysis of the N-Boc and t-butyl ester protecting groups of the linker at different pH values over time.

Materials:

  • This compound

  • Phosphate-citrate buffers (pH 3, 4, 5)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Bicarbonate buffer (pH 9)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • High-performance liquid chromatography (HPLC) system with a C18 column and UV detector

  • Mass spectrometer (MS) for product identification

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the "this compound" linker in acetonitrile.

  • Incubation:

    • For each pH condition (3, 4, 5, 7.4, and 9), add 10 µL of the linker stock solution to 990 µL of the respective buffer in a microcentrifuge tube to achieve a final concentration of 100 µM.

    • Prepare a control sample with 990 µL of ACN and 10 µL of the linker stock solution.

    • Incubate all samples at 37°C.

  • Time Points: Withdraw 100 µL aliquots from each tube at various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).

  • Quenching: Immediately quench the reaction by adding the 100 µL aliquot to a vial containing 100 µL of 1% TFA in ACN to stop further hydrolysis.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A suitable gradient to separate the intact linker from its hydrolysis products (e.g., 10-90% B over 15 minutes).

    • Detection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm).

  • Data Analysis:

    • Integrate the peak area of the intact linker at each time point.

    • Calculate the percentage of the remaining intact linker relative to the t=0 time point.

    • Plot the percentage of the intact linker against time for each pH condition to determine the stability profile.

    • Identify the hydrolysis products (mono-deprotected and di-deprotected species) by comparing retention times with standards (if available) and by mass spectrometry.

Visualizations

Linker_Structure cluster_azido_peg Azido-PEG3 cluster_amine N-Boc cluster_ester_peg PEG3-t-butyl ester Azide N3 PEG3_1 -(CH2CH2O)3- Nitrogen N PEG3_1->Nitrogen Boc Boc Nitrogen->Boc PEG3_2 -(CH2CH2O)3- Nitrogen->PEG3_2 Ester COOtBu

Caption: Structure of this compound.

Stability_Assay_Workflow start Prepare Linker Stock Solution incubate Incubate at various pH values (3, 4, 5, 7.4, 9) at 37°C start->incubate sample Collect Aliquots at Time Points (0, 1, 2, 4, 8, 24, 48h) incubate->sample quench Quench with 1% TFA in ACN sample->quench analyze Analyze by RP-HPLC quench->analyze data Calculate % Intact Linker and Determine Half-life analyze->data end Generate Stability Profile data->end

Caption: Experimental workflow for the linker stability assay.

Cleavage_Pathway FullLinker This compound MonoBoc Mono-deprotected (Boc cleaved) FullLinker->MonoBoc Acidic Conditions MonoEster Mono-deprotected (t-butyl ester cleaved) FullLinker->MonoEster Acidic Conditions DiDeprotected Di-deprotected MonoBoc->DiDeprotected Acidic Conditions MonoEster->DiDeprotected Acidic Conditions

Caption: Potential acidic hydrolysis pathway of the linker.

References

The Crucial Connector: A Comparative Analysis of E3 Ligase Linkers for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. These heterobifunctional molecules, which hijack the cell's ubiquitin-proteasome system to degrade specific proteins, are composed of a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a linker tethering the two. While the warhead and E3 ligase ligand determine the "what" and "how" of degradation, the often-underestimated linker dictates the efficiency, selectivity, and overall success of the PROTAC molecule.

This guide provides a comparative analysis of different E3 ligase linkers, summarizing their impact on PROTAC performance with supporting experimental data. We delve into the critical role of linker composition, length, and rigidity, offering insights to inform the rational design of next-generation protein degraders.

The Linker's Pivotal Role in Ternary Complex Formation

The primary function of the linker is to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2][3] The linker is not a passive spacer; its length, chemical composition, and attachment points significantly influence the thermodynamics and kinetics of this crucial interaction.[3][4] An optimal linker orients the target protein and the E3 ligase in a manner that allows for efficient ubiquitin transfer to accessible lysine (B10760008) residues on the target, marking it for proteasomal degradation.[5]

Comparative Analysis of Linker Types

PROTAC linkers are broadly categorized based on their chemical composition and flexibility. The most common types include polyethylene (B3416737) glycol (PEG) chains, alkyl chains, and more rigid structures incorporating cyclic moieties.[][7] The choice of linker type has profound implications for a PROTAC's physicochemical properties, such as solubility and cell permeability, as well as its biological activity.[4][7]

Polyethylene Glycol (PEG) Linkers

PEG linkers are widely used due to their hydrophilicity, which can enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[7][8] Their flexibility allows for a broader range of conformations, potentially increasing the likelihood of productive ternary complex formation.[5]

Alkyl Linkers

Alkyl chains offer a straightforward and synthetically accessible option for varying linker length.[1][7] They are generally more hydrophobic than PEG linkers, which can sometimes be advantageous for membrane traversal but may negatively impact aqueous solubility.[7]

Rigid Linkers

To reduce the entropic penalty associated with flexible linkers and to pre-organize the PROTAC into a bioactive conformation, researchers have increasingly turned to rigid linkers.[][7] These often contain cyclic structures like piperazine (B1678402) or piperidine (B6355638) rings, or unsaturated bonds such as alkynes.[1][] While potentially leading to more potent PROTACs, the conformational constraints of rigid linkers demand more precise design to achieve an optimal ternary complex geometry.[7]

Quantitative Data on Linker Performance

The optimal linker is highly dependent on the specific target protein and E3 ligase pair.[2] The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on PROTAC efficacy, typically measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [5][8]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cell Line
Alkyl/Ether< 12No degradation-Not specified
Alkyl/Ether12-29Submicromolar>90Not specified
Alkyl/Ether21396Not specified
Alkyl/Ether2929276Not specified

Table 2: Effect of Linker Length on Estrogen Receptor (ERα) Degradation [9]

Linker TypeLinker Length (atoms)ERα DegradationCell Line
PEG9+MCF7
PEG12++MCF7
PEG16+++MCF7
PEG19++MCF7
PEG21+MCF7

Table 3: Comparison of Linker Composition for BRD4 Degradation

PROTACE3 LigaseLinker TypeDC50DmaxCell Line
MZ1VHLPEG~25 nM>90%HeLa
ARV-825CRBNPEG-based< 1 nM>90%Burkitt's lymphoma (BL) cells
dBET1CRBNPEG-basedpM range>90%MV-4-11

Note: DC50 and Dmax values are highly dependent on the specific PROTAC architecture, experimental conditions (cell line, treatment time), and the assays used. Direct comparison across different studies should be made with caution.[10]

Visualizing PROTAC Mechanisms and Workflows

To better understand the principles of PROTAC action and the methodologies for their evaluation, the following diagrams illustrate key concepts.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex Proteasome 26S Proteasome POI->Proteasome Recognition E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Ubiquitination->POI poly-Ub chain Degradation Degraded POI Proteasome->Degradation Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Design PROTAC Design & Synthesis Cell_Treatment Cell Treatment with Varying PROTAC Concentrations Design->Cell_Treatment Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., SPR, TR-FRET) Design->Ternary_Complex_Assay Lysis Cell Lysis & Protein Quantification Cell_Treatment->Lysis Degradation_Assay Protein Degradation Assay (e.g., Western Blot) Lysis->Degradation_Assay Data_Analysis Data Analysis (DC50 & Dmax Determination) Degradation_Assay->Data_Analysis Optimization Linker Optimization Data_Analysis->Optimization Ternary_Complex_Assay->Optimization

Caption: A typical experimental workflow for evaluating PROTACs.

Linker_Properties cluster_logic Linker Properties and PROTAC Efficacy Linker_Length Linker Length Ternary_Complex_Stability Ternary Complex Stability & Conformation Linker_Length->Ternary_Complex_Stability Linker_Composition Linker Composition (PEG, Alkyl, Rigid) Linker_Composition->Ternary_Complex_Stability Physicochemical_Properties Physicochemical Properties (Solubility, Permeability) Linker_Composition->Physicochemical_Properties Linker_Attachment Attachment Point Linker_Attachment->Ternary_Complex_Stability PROTAC_Efficacy PROTAC Efficacy (DC50, Dmax, Selectivity) Ternary_Complex_Stability->PROTAC_Efficacy Physicochemical_Properties->PROTAC_Efficacy

Caption: Logical relationship between linker properties and PROTAC efficacy.

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the comparative analysis of PROTAC linkers. Below are detailed methodologies for key experiments.

Western Blot for PROTAC-Induced Protein Degradation[8][11]

Objective: To quantify the reduction in the level of a target protein following PROTAC treatment.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a predetermined duration (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody. Repeat the process for the loading control antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.

Ternary Complex Formation Assays

Objective: To assess the formation and stability of the POI-PROTAC-E3 ligase ternary complex.

1. Surface Plasmon Resonance (SPR) [11]

Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon binding of molecules.

General Protocol:

  • Immobilization: Covalently immobilize either the target protein or the E3 ligase onto the sensor chip.

  • Binary Interaction: Inject the PROTAC over the chip to measure its binding to the immobilized protein.

  • Ternary Complex Formation: Inject a pre-incubated mixture of the PROTAC and the second protein (the one not immobilized) over the chip. An increase in the response signal compared to the binary interaction indicates ternary complex formation.

2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) [12]

Principle: TR-FRET measures the energy transfer between a donor and an acceptor fluorophore when they are in close proximity.

General Protocol:

  • Reagents: Use a tagged target protein and a tagged E3 ligase (e.g., His-tag, GST-tag). Employ a lanthanide-labeled antibody against one tag (donor) and a fluorescently labeled antibody against the other tag (acceptor).

  • Assay Setup: In a microplate, combine the tagged proteins, the antibodies, and the PROTAC at various concentrations.

  • Measurement: After incubation, measure the TR-FRET signal using a plate reader. An increase in the FRET signal indicates the formation of the ternary complex.

Conclusion

The linker is a critical determinant of PROTAC efficacy, and its rational design is essential for the development of potent and selective protein degraders.[3][4] While flexible linkers like PEG and alkyl chains offer synthetic tractability and can improve physicochemical properties, rigid linkers hold the potential for enhanced potency through conformational pre-organization.[1][][7] The optimal linker length and composition are highly system-dependent, necessitating a systematic evaluation of a library of linkers for each new target and E3 ligase pair. The experimental protocols and comparative data presented in this guide provide a framework for researchers to navigate the complex landscape of PROTAC linker design and to accelerate the development of novel therapeutics based on targeted protein degradation.

References

Navigating the Plasma Maze: Branched PEG Linkers Enhance ADC In Vivo Stability

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The in vivo stability of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly impacting both efficacy and off-target toxicity. The linker, which connects the cytotoxic payload to the monoclonal antibody, plays a pivotal role in this stability. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has been widely adopted to improve the hydrophilicity and pharmacokinetic properties of ADCs. This guide provides a comprehensive comparison of the in vivo stability of ADCs featuring branched PEG linkers versus those with traditional linear PEG linkers, supported by experimental data.

The Architectural Advantage: Branched vs. Linear PEG Linkers

Linear PEG linkers consist of a single, straight chain of ethylene (B1197577) glycol units. In contrast, branched PEG linkers feature multiple PEG chains extending from a central core. This structural difference can significantly influence the ADC's behavior in circulation. Branched PEG linkers are hypothesized to provide a more effective hydrophilic shield around the hydrophobic payload, reducing clearance rates and prolonging systemic exposure.

Quantitative Comparison of In Vivo Stability

A key study compared a trastuzumab-DM1 conjugate with a high drug-to-antibody ratio (DAR) of 8, utilizing either a linear 24-unit PEG (L-PEG24) linker or a branched linker with two 12-unit PEG chains (P-(PEG12)2). The in vivo pharmacokinetic data from this study highlights the superior stability of the branched linker construct.

ParameterADC with Linear PEG Linker (T-(L24-DM1)8)ADC with Branched PEG Linker (T-(P(12x2)-DM1)8)
Clearance Rate HighLow[1]
Area Under the Curve (AUC) ~3-fold lower than branchedSignificantly Higher[1]
Plasma Concentration Over Time Faster declineStatistically significantly higher

These findings suggest that the branched PEG architecture more effectively shields the hydrophobic payload, leading to improved pharmacokinetics, especially for ADCs with a high DAR.[1] Amide-coupled ADCs with two pendant 12-unit PEG chains have been identified as the best-performing conjugates when compared to those with a conventional linear 24-unit PEG oligomer, exhibiting slower clearance rates.[2][]

Experimental Protocols

The evaluation of ADC in vivo stability is a multi-faceted process involving rigorous experimental protocols. Below are detailed methodologies for key experiments cited in the comparison.

In Vivo Pharmacokinetic Study

This protocol outlines a typical pharmacokinetic study in rodents to evaluate the clearance, half-life, and overall exposure of an ADC.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • ADC solution in a sterile, biocompatible buffer

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • ELISA or LC-MS/MS for ADC quantification

Procedure:

  • Dosing: Administer a single intravenous (IV) dose of the ADC (e.g., 5 mg/kg) to a cohort of mice.[1]

  • Blood Sampling: Collect blood samples at predetermined time points post-injection (e.g., 0, 6, 24, 48, 72, 96, 168 hours).[4]

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Quantification of Intact ADC (ELISA):

    • Coat a 96-well plate with an antigen specific to the ADC's monoclonal antibody.

    • Block non-specific binding sites.

    • Add diluted plasma samples to the wells.

    • Detect the bound ADC using an enzyme-conjugated secondary antibody that recognizes the payload.

    • Measure the absorbance and calculate the concentration of the intact ADC based on a standard curve.

  • Quantification of Total Antibody (ELISA):

    • Follow a similar procedure as for the intact ADC, but use a secondary antibody that detects the antibody itself, regardless of payload conjugation.

  • Quantification of Free Payload (LC-MS/MS):

    • Extract the free payload from the plasma samples.

    • Analyze the extracted samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the concentration of the free payload.

  • Data Analysis:

    • Plot the plasma concentration of the intact ADC, total antibody, and free payload over time.

    • Calculate pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC).

Drug-to-Antibody Ratio (DAR) Stability Assay

This protocol is used to assess the stability of the linker by monitoring the change in the average DAR over time in vivo.

Materials:

  • Plasma samples from the in vivo pharmacokinetic study

  • Affinity chromatography beads (e.g., Protein A or Protein G)

  • Reducing agent (e.g., DTT)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • ADC Purification: Purify the ADC from the plasma samples at each time point using affinity chromatography.[4]

  • Sample Preparation:

    • For analysis of the intact ADC, the purified sample can be analyzed directly.

    • For analysis of the light and heavy chains, the ADC is treated with a reducing agent to break the disulfide bonds.[4]

  • LC-MS Analysis: Analyze the samples using LC-MS to determine the masses of the intact ADC or its reduced light and heavy chains.[4]

  • DAR Calculation:

    • From the mass spectra, identify the peaks corresponding to the antibody with different numbers of attached drug-linker moieties.

    • Calculate the average DAR at each time point by analyzing the relative abundance of these peaks.[4]

  • Stability Assessment: Plot the average DAR over time to determine the rate of drug-linker cleavage.[4]

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

cluster_0 Linear PEG Linker cluster_1 Branched PEG Linker Antibody_L Antibody PEG_L Linear PEG Chain Antibody_L->PEG_L Payload_L Payload PEG_L->Payload_L Antibody_B Antibody Core Antibody_B->Core PEG1_B PEG Chain Core->PEG1_B PEG2_B PEG Chain Payload_B Payload PEG1_B->Payload_B

Caption: Structural comparison of linear and branched PEG linkers in ADCs.

Start ADC Administration (IV Injection) Collection Blood Sample Collection (Multiple Time Points) Start->Collection Processing Plasma Separation Collection->Processing Analysis Quantification of: - Intact ADC (ELISA) - Total Antibody (ELISA) - Free Payload (LC-MS/MS) - DAR (LC-MS) Processing->Analysis PK Pharmacokinetic Parameter Calculation (AUC, CL, t1/2) Analysis->PK

Caption: Experimental workflow for evaluating ADC in vivo stability.

Conclusion

The in vivo stability of an ADC is a critical attribute that can be significantly influenced by the architecture of the PEG linker. The available data strongly suggests that branched PEG linkers offer a distinct advantage over their linear counterparts, particularly for ADCs with high drug loading. By providing a more effective hydrophilic shield, branched linkers can reduce clearance rates and increase systemic exposure, ultimately leading to a more favorable pharmacokinetic profile. For researchers in the field of drug development, the careful consideration and empirical evaluation of branched PEG linker technology represent a promising avenue for designing more stable and efficacious antibody-drug conjugates.

References

The Economic Advantage of Design: A Cost-Effectiveness Analysis of Branched PEG Linkers in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of Proteolysis Targeting Chimeras (PROTACs) presents a delicate balance between therapeutic efficacy and economic viability. A critical determinant in this equation is the choice of the linker moiety, which connects the target protein binder and the E3 ligase ligand. While linear polyethylene (B3416737) glycol (PEG) linkers have been a mainstay, this guide provides a comparative analysis of the cost-effectiveness of emerging branched PEG linkers, supported by available data and detailed experimental protocols.

The linker is far more than an inert spacer; it critically influences a PROTAC's physicochemical properties, cell permeability, and the stability of the ternary complex, ultimately impacting its degradation efficiency.[1][] Branched PEG linkers, in particular, offer distinct advantages that can translate into improved performance and, potentially, long-term cost savings in drug development.

Performance Comparison: Branched vs. Linear and Other Linkers

While direct head-to-head cost-effectiveness studies are not yet prevalent in the literature, we can infer the economic implications by comparing the known properties and performance metrics of different linker types.

Table 1: Qualitative Cost-Effectiveness Comparison of Linker Types in PROTAC Synthesis

Linker TypeKey AdvantagesKey DisadvantagesImplied Cost-Effectiveness
Branched PEG - Improved aqueous solubility[][4] - Reduced immunogenicity[] - Potential for multivalent binding, enhancing avidity - Enhanced metabolic stability[5]- Higher upfront cost of synthesis/purchase - More complex synthesis and purification[]Potentially higher initial investment offset by improved pharmacokinetic profiles, leading to lower effective doses and reduced downstream development costs.
Linear PEG - Well-established chemistry - Readily available in various lengths[6][7] - Generally lower purchase price than branched PEGs- Potential for lower metabolic stability[1] - Can be challenging and costly to synthesize with high purity[1]A standard, cost-effective option for initial screening, but potential for higher costs in later stages due to suboptimal pharmacokinetic properties.
Alkyl Chains - Synthetically straightforward and inexpensive- Hydrophobic, often leading to poor solubility[8] - May contribute to off-target effectsLowest upfront cost, but significant risk of failure in later stages due to poor drug-like properties, leading to higher overall costs.
Rigid Linkers (e.g., piperazine, triazole) - Can pre-organize the PROTAC for optimal binding - Improved metabolic stability- Can be synthetically challenging - Less conformational flexibility may hinder ternary complex formationHigher synthesis costs may be justified by enhanced potency and selectivity, potentially reducing the number of candidates needed for optimization.

Table 2: Illustrative Performance Data of PROTACs with Different Linker Types

This table presents representative data from various studies to illustrate the impact of linker choice on PROTAC performance. It is important to note that these are not direct head-to-head comparisons under identical conditions but serve to highlight general trends.

PROTAC TargetLinker TypeDC50 (nM)Dmax (%)Permeability (10⁻⁶ cm/s)Reference
Estrogen Receptor α16-atom PEG~10>90Not Reported[9]
TBK121-atom Alkyl/Ether396Not Reported[6]
BRD4PEG4250700.11[10]
BRD4Alkyl>1000<200.25[10]

The data illustrates that while a simple alkyl linker may result in poor degradation, the use of a PEG linker can significantly improve performance. The optimal linker is highly dependent on the specific target and E3 ligase pair, necessitating empirical testing.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy and cost-effectiveness.

General Synthesis of a PROTAC with a Branched PEG Linker

This protocol outlines a representative synthesis of a PROTAC using a commercially available branched PEG linker with three arms, two for conjugation to the protein of interest (POI) ligand and one for the E3 ligase ligand.

Materials:

  • Warhead (POI-binding ligand) with a reactive handle (e.g., alkyne)

  • E3 ligase ligand with a reactive handle (e.g., azide)

  • Branched PEG linker (e.g., 3-arm PEG with two NHS esters and one maleimide)

  • Solvents: Anhydrous Dimethylformamide (DMF), Dichloromethane (DCM)

  • Reagents: N,N-Diisopropylethylamine (DIPEA), Copper(II) sulfate (B86663), Sodium ascorbate (B8700270)

  • Purification: Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Step 1: Conjugation of the first warhead. Dissolve the warhead and a 0.5 molar equivalent of the branched PEG linker in anhydrous DMF. Add DIPEA and stir at room temperature for 4 hours.

  • Step 2: Conjugation of the second warhead. Add the second warhead to the reaction mixture and continue stirring for another 4 hours.

  • Step 3: Purification of the intermediate. Purify the di-substituted linker by preparative HPLC.

  • Step 4: Click chemistry with E3 ligase ligand. Dissolve the purified intermediate and the E3 ligase ligand in a mixture of DMF and water. Add copper(II) sulfate and sodium ascorbate to catalyze the click reaction. Stir at room temperature overnight.

  • Step 5: Final purification. Purify the final PROTAC product by preparative HPLC.

  • Step 6: Characterization. Confirm the identity and purity of the final product by LC-MS and NMR.

Western Blot for Protein Degradation Assessment

This is a standard method to quantify the degradation of the target protein following PROTAC treatment.

Procedure:

  • Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of the synthesized PROTACs for 24 hours. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).

  • Detection and Analysis: Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Visualizing the Rationale: Pathways and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycling Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activation SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation Degradation BTK Degradation BTK->Degradation PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB Activation PKC->NFkB PROTAC BTK PROTAC PROTAC->BTK Induces

Caption: B-Cell Receptor (BCR) signaling pathway and the intervention by a BTK-targeting PROTAC.

Experimental_Workflow start Start: PROTAC Synthesis & Purification cell_culture Cell Culture & Treatment with PROTACs start->cell_culture lysis Cell Lysis & Protein Quantification cell_culture->lysis sds_page SDS-PAGE lysis->sds_page western_blot Western Blotting sds_page->western_blot detection Chemiluminescence Detection western_blot->detection analysis Data Analysis: DC50 & Dmax Determination detection->analysis end End: Performance Evaluation analysis->end

Caption: A typical experimental workflow for evaluating PROTAC-mediated protein degradation.

Conclusion: A Strategic Investment in Efficacy

While branched PEG linkers may present a higher initial acquisition cost compared to their linear counterparts, their potential to enhance a PROTAC's solubility, metabolic stability, and overall efficacy suggests a compelling argument for their cost-effectiveness in the long run. The "trial and error" nature of PROTAC development means that a more robust and effective molecule identified early in the process can save considerable time and resources. As the field matures, a deeper understanding of the structure-activity relationships of branched linkers will undoubtedly lead to more rational design strategies, further solidifying their role as a valuable tool in the development of next-generation protein degraders.

References

Performance Showdown: N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester vs. Commercial Alternatives in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of bioconjugation, the choice of a chemical linker is a critical determinant of success. This guide provides an in-depth performance comparison of the branched linker "N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester" against other commercially available alternatives, supported by experimental data and detailed protocols to inform strategic selection in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

The subject of our focus, this compound, is a heterobifunctional and branched polyethylene (B3416737) glycol (PEG) linker. Its architecture offers distinct advantages, including the potential for dual functionalization and improved pharmacokinetic profiles of the resulting conjugates. The terminal azide (B81097) group allows for highly specific "click chemistry" reactions, while the Boc and t-butyl ester protecting groups offer orthogonal deprotection strategies for sequential conjugation.

At a Glance: Key Performance Characteristics

To provide a clear overview, the following table summarizes the key characteristics of this compound and its common linear and branched commercial alternatives.

FeatureThis compoundLinear Azido-PEGn-NHS EsterBranched Azido-PEGn-(NHS)2
Architecture BranchedLinearBranched
Primary Reactive Groups Azide, Carboxylate (protected)Azide, NHS EsterAzide, NHS Ester (x2)
Key Applications PROTACs, ADCs, Drug DeliveryADCs, BioconjugationHigh Drug-to-Antibody Ratio (DAR) ADCs
Solubility HighModerate to HighHigh
Potential for High DAR ModerateLowHigh
Synthetic Steps Multi-step deprotection and conjugationDirect conjugation to aminesDirect conjugation to amines

Delving Deeper: A Performance-Based Comparison

The decision to employ a branched versus a linear linker, and the choice of protecting groups, has significant implications for the performance of the final bioconjugate.

Enhancing Pharmacokinetics with Branched Architectures

A key advantage of branched PEG linkers, such as this compound, lies in their ability to improve the pharmacokinetic (PK) profile of the conjugated molecule. The branched structure increases the hydrodynamic volume of the conjugate, which can lead to reduced renal clearance and a longer circulation half-life compared to linear counterparts. This is a critical factor in enhancing the therapeutic efficacy of ADCs and PROTACs.

Drug-to-Antibody Ratio (DAR) and Therapeutic Efficacy

In the realm of ADCs, achieving a high drug-to-antibody ratio (DAR) without compromising the stability and solubility of the conjugate is paramount. Branched linkers with multiple attachment points for drug molecules can facilitate the generation of ADCs with higher DARs. While this compound offers the potential for dual functionalization after deprotection, commercially available linkers with multiple pre-activated functional groups, such as branched Azido-PEGn-(NHS)2, provide a more direct route to high-DAR conjugates.

Reaction Efficiency and Orthogonality

The azide functionality of this compound enables highly efficient and bioorthogonal copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. This "click chemistry" approach offers high specificity and yields, minimizing off-target reactions. The Boc and t-butyl ester protecting groups provide an orthogonal protection strategy, allowing for sequential conjugation steps. This is particularly valuable in the synthesis of complex molecules like PROTACs, where different moieties need to be introduced in a controlled manner.

Experimental Corner: Protocols for Comparison

To facilitate a direct comparison of linker performance, detailed experimental protocols for key bioconjugation steps are provided below.

Protocol 1: Boc Deprotection of this compound

This protocol outlines the removal of the Boc protecting group to reveal a primary amine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in DCM (e.g., 10 mg/mL).

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to obtain the deprotected linker, N-(Azido-PEG3)-N-H-PEG3-t-butyl ester.

Protocol 2: Amide Coupling with a Carboxylic Acid-Containing Payload

This protocol describes the conjugation of a payload to the deprotected amine.

Materials:

  • Deprotected linker from Protocol 1

  • Carboxylic acid-containing payload

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the carboxylic acid-containing payload and NHS (1.1 equivalents) in anhydrous DMF.

  • Add DCC (1.1 equivalents) to the solution and stir at room temperature for 1 hour to pre-activate the carboxylic acid.

  • Add the deprotected linker (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Purify the conjugate by preparative high-performance liquid chromatography (HPLC).

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction between the azide-functionalized linker and an alkyne-containing biomolecule.

Materials:

  • Azide-functionalized linker-payload conjugate

  • Alkyne-containing biomolecule (e.g., protein, antibody)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve the azide-functionalized linker-payload conjugate and the alkyne-containing biomolecule in PBS.

  • Prepare fresh solutions of CuSO4 and sodium ascorbate in water.

  • Add CuSO4 to the reaction mixture to a final concentration of 100 µM.

  • Add sodium ascorbate to the reaction mixture to a final concentration of 1 mM.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Monitor the conjugation efficiency by SDS-PAGE or mass spectrometry.

  • Purify the final conjugate using an appropriate chromatography method, such as size-exclusion chromatography, to remove excess reagents.

Visualizing the Process: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict key experimental workflows and logical relationships.

experimental_workflow cluster_deprotection Deprotection cluster_coupling Amide Coupling cluster_click Click Chemistry start This compound deprotect TFA/DCM Treatment start->deprotect product1 N-(Azido-PEG3)-N-H-PEG3-t-butyl ester deprotect->product1 activate DCC/NHS Activation product1->activate payload Payload-COOH payload->activate product2 Azide-PEG3-Linker-Payload activate->product2 click CuAAC Reaction product2->click biomolecule Alkyne-Biomolecule biomolecule->click final_product Final Bioconjugate click->final_product

Caption: Synthetic workflow for bioconjugation using the subject linker.

linker_comparison cluster_branched Branched Linker cluster_linear Linear Linker branched This compound pk Improved PK Profile branched->pk dar Moderate DAR Potential branched->dar linear Linear Azido-PEGn-NHS Ester pk_linear Standard PK Profile linear->pk_linear dar_linear Low DAR linear->dar_linear

Caption: Conceptual comparison of branched vs. linear linkers.

Conclusion: Selecting the Optimal Linker

The choice between this compound and other commercial linkers is contingent on the specific requirements of the drug development program. For applications where a longer circulation half-life is desirable and a multi-step, controlled conjugation strategy is feasible, the branched architecture and orthogonal protecting groups of this compound present a compelling option.

However, for more straightforward conjugations to primary amines or when maximizing the drug-to-antibody ratio is the primary objective, linear or pre-functionalized branched linkers with activated esters may offer a more direct and efficient synthetic route. Ultimately, a thorough evaluation of the performance metrics outlined in this guide, in conjunction with application-specific experimental validation, will enable the rational selection of the optimal linker to advance the development of next-generation bioconjugate therapeutics.

The Linker's Pivotal Role: A Comparative Guide to PROTAC Efficacy In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

The design and composition of the linker in Proteolysis Targeting Chimeras (PROTACs) are critical determinants of their therapeutic success, profoundly influencing their efficacy, selectivity, and pharmacokinetic properties. Once considered a mere spacer, the linker is now recognized as a key modulator of the ternary complex formation between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation. This guide provides an objective comparison of PROTACs with different linker compositions, supported by experimental data, to aid researchers, scientists, and drug development professionals in the rational design of next-generation protein degraders.

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[][2] This tripartite structure facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3][4] The linker's length, rigidity, and chemical composition are not passive elements; they actively contribute to the stability and geometry of this ternary complex and affect the overall physicochemical properties of the PROTAC molecule.[3][5]

Comparative Analysis of Linker Compositions

The choice of linker can dramatically impact the performance of a PROTAC. The most common linker classes include polyethylene (B3416737) glycol (PEG), alkyl chains, and more rigid structures. Each possesses distinct characteristics that influence a PROTAC's biological activity.

Polyethylene Glycol (PEG) Linkers: These are composed of repeating ethylene (B1197577) glycol units and are generally hydrophilic. This property can enhance the solubility and cell permeability of the PROTAC molecule.[4] Approximately 54% of reported PROTACs utilize PEG linkers.[4] While they offer tunable length and flexibility, they can sometimes be metabolically unstable.[6]

Alkyl Linkers: Consisting of saturated or unsaturated hydrocarbon chains, alkyl linkers are synthetically accessible and chemically stable.[3][6] They offer systematic variation in length but tend to be hydrophobic, which can limit aqueous solubility and cellular uptake.[6][]

Rigid Linkers: These linkers incorporate cyclic structures such as piperazine (B1678402), piperidine (B6355638), or aromatic rings, which introduce conformational constraints.[4][] This rigidity can help pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[6][] However, reduced flexibility can also hinder the formation of a productive ternary complex if the geometry is not optimal.[6]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily quantified by two parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[4]

  • Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[4]

The following tables summarize experimental data from various studies, comparing the performance of PROTACs with different linker types and lengths. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.[6]

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [2][4]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradationNot applicable
Alkyl/Ether12-29Submicromolar> 90
Alkyl/Ether21396
Alkyl/Ether2929276

Data from a study on TBK1-targeting PROTACs demonstrates a clear dependence on linker length, with no degradation observed for linkers shorter than 12 atoms and optimal activity seen with a 21-atom linker.[2]

Table 2: Comparison of Linker Composition on Estrogen Receptor-α (ERα) Degradation [8][9]

Linker TypeLinker Length (atoms)DC50Dmax
PEG12Similar binding affinity to 16-atom linkerLess potent than 16-atom linker
PEG16Similar binding affinity to 12-atom linkerMore potent than 12-atom linker

A systematic study on ERα-targeting PROTACs revealed that while binding affinities were similar, a 16-atom PEG linker was significantly more potent in degrading the target protein compared to a 12-atom linker, highlighting the importance of optimal linker length.[8][10]

Table 3: In Vivo Pharmacokinetic Parameters of PROTACs with Different Linkers

PROTAC System (Target-E3 Ligase)Linker CompositionHalf-life (t1/2)Bioavailability (F%)Reference
ERK5-VHLFlexible AliphaticVariable> 4% (in some cases)[11][12]
ERK5-VHLRigid (e.g., with piperidine)VariableVariable[11][12]
AR-CRBN (ARV-110)Rigid (piperidine/piperazine)Improved metabolic stabilityOrally bioavailable[][13]

Pharmacokinetic properties are heavily influenced by linker composition. For instance, the introduction of rigid moieties like piperidine and piperazine in the linker of ARV-110 improved its metabolic stability and enabled oral bioavailability.[][13]

Visualizing PROTAC Mechanisms and Workflows

PROTAC_Mechanism

Experimental_Workflow efficacy efficacy end end efficacy->end Lead Candidate Selection

Linker_Properties_Relationship cluster_properties Physicochemical Properties cluster_performance PROTAC Performance Linker Linker Composition (PEG, Alkyl, Rigid) Length Length Linker->Length Flexibility Flexibility Linker->Flexibility Solubility Solubility Linker->Solubility Permeability Permeability Linker->Permeability Ternary_Complex Ternary Complex Stability & Geometry Length->Ternary_Complex Flexibility->Ternary_Complex PK Pharmacokinetics (Metabolic Stability, Bioavailability) Solubility->PK Permeability->PK Efficacy In Vitro/In Vivo Efficacy (DC50, Dmax, Tumor Growth) Ternary_Complex->Efficacy PK->Efficacy

Detailed Experimental Protocols

Accurate and reproducible experimental data are crucial for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

Western Blot for Target Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[4]

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T, MCF7) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment. Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[4]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane three times with TBST.[4] Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane three times with TBST.[4] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curves.[4]

Cell Viability (MTS) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.[8]

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a range of PROTAC concentrations for a specified period (e.g., 48 or 72 hours).[8]

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.[4]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

ITC directly measures the heat changes associated with binding events, providing thermodynamic data on the formation of the ternary complex.[6]

  • Principle: A solution of one binding partner (e.g., PROTAC) is titrated into a solution of the other binding partner(s) (e.g., target protein and E3 ligase), and the heat released or absorbed is measured.[6]

  • General Protocol: Prepare purified solutions of the PROTAC, target protein, and E3 ligase in a matched buffer. To measure ternary complex formation, the PROTAC can be saturated with one protein and then titrated into the second protein.[6] Load the titrant (e.g., PROTAC-E3 ligase complex) into the syringe of the ITC instrument. Load the titrand (e.g., target protein) into the sample cell.[6] Perform the titration and record the heat changes.

  • Data Analysis: Analyze the data to determine binding affinities (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interactions.

Conclusion

The rational design of PROTAC linkers is a cornerstone of developing effective protein degraders. The choice between flexible linkers like PEG and alkyl chains, which offer synthetic tractability and can enhance solubility, and rigid linkers, which may improve potency and pharmacokinetic properties through conformational pre-organization, is a critical decision in the optimization process.[6] A systematic evaluation of linker candidates, encompassing variations in length, composition, and attachment points, is essential for elucidating the structure-activity relationships that govern PROTAC efficiency.[][10] The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.[4]

References

Safety Operating Guide

Proper Disposal Procedures for N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester is critical for laboratory safety and environmental protection. This molecule contains an organic azide (B81097) group, which is potentially explosive and toxic.[1][2] Therefore, the primary and most crucial step before disposal is the chemical neutralization (quenching) of the azide functional group.[1][3] This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, tailored for researchers and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, and heavy-duty nitrile gloves.[4] For reactions with a higher risk of splashing, a face shield is recommended.

  • Ventilation: All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood.[5][6]

  • Avoid Incompatibilities:

    • Never allow azides to come into contact with heavy metals (like lead or copper in pipes), acids, or halogenated solvents (e.g., dichloromethane, chloroform).[1][2][7] Contact with these substances can form highly explosive and toxic compounds, such as metal azides or hydrazoic acid.[1][2]

    • Use plastic or ceramic spatulas instead of metal ones for handling solid azide compounds.[7]

  • Spill Management: In case of a spill, absorb the material with an inert absorbent like vermiculite (B1170534) or sand. Sweep up carefully to avoid dust formation and place it in a designated, non-metal container for hazardous waste.[5]

Step-by-Step Disposal Protocol

The recommended disposal procedure involves a two-stage process: first, the chemical quenching of the reactive azide group, and second, the collection and disposal of the neutralized chemical waste through the institution's Environmental Health and Safety (EHS) office.

Stage 1: Quenching of the Organic Azide

The Staudinger reaction is a common and effective method for reducing an organic azide to a stable amine.[3] This procedure should be performed on all residual solutions or materials contaminated with this compound.

Experimental Protocol: Staudinger Reduction

  • Preparation: In a chemical fume hood, cool the solution containing the residual this compound in an ice bath.

  • Reagent Addition: In a separate flask, dissolve 1.1 equivalents of triphenylphosphine (B44618) (relative to the amount of the azide compound) in a suitable solvent (e.g., THF, diethyl ether). Slowly add the triphenylphosphine solution to the cooled azide solution with constant stirring.[3]

  • Reaction: Effervescence (nitrogen gas release) will be observed. Continue stirring the mixture until the gas evolution ceases.[3]

  • Completion: Allow the reaction mixture to warm to room temperature and continue stirring for an additional hour to ensure the complete reduction of the azide.[3]

  • Hydrolysis (Optional but Recommended): The resulting iminophosphorane can be hydrolyzed to the corresponding amine by adding water to the reaction mixture. This ensures the complete conversion to a more stable final product.

Stage 2: Waste Collection and Disposal

  • Containerization: Following the quenching procedure, the resulting solution, now containing the significantly less hazardous amine derivative, should be collected in a designated hazardous waste container.[5]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include a full list of its chemical constituents, including the reaction products (amine derivative, triphenylphosphine oxide) and any solvents used.[1]

  • Segregation: Azide-containing waste streams (even after quenching) must be collected separately. Do not mix with acidic wastes.[1]

  • Institutional Disposal: The sealed and labeled waste container should be stored in a designated satellite accumulation area until it is collected by your institution's EHS department or a licensed waste disposal contractor.[7][8]

  • Prohibited Actions: Under no circumstances should any solution containing the original or quenched azide compound be poured down the drain.[5][7][9] This is to prevent any possibility of forming explosive metal azides in the plumbing.[2]

Data Presentation

The following table summarizes key quantitative data and safety rules for handling organic azides, derived from established laboratory safety protocols.

ParameterGuideline / ValueRationaleCitation
Stability Rule: C/N Ratio The number of carbon atoms should exceed the number of nitrogen atoms.Compounds with a low carbon-to-nitrogen ratio are more likely to be explosive.[1]
Stability Rule: "Rule of Six" At least six carbon atoms per energetic functional group (e.g., azide).Provides sufficient dilution within the molecule to render it relatively safe.[1][9]
Quenching Reagent Ratio 1.1 equivalents of triphenylphosphine per equivalent of azide.A slight excess ensures the complete reduction of the azide.[3]
Storage of Azide Solutions If necessary, store as a dilute solution (≤ 1 M).Reduces the hazard potential during storage.[1][9]
Storage Temperature Store at low temperatures, preferably at -18°C, and in the dark.Minimizes the risk of decomposition from external energy sources like heat and light.[1][9]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

G start Start: Identify Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First fume_hood Work in Chemical Fume Hood ppe->fume_hood quench Stage 1: Quench Azide (e.g., Staudinger Reaction) fume_hood->quench Procedural Step check_completion Ensure Reaction is Complete (No Gas Evolution) quench->check_completion check_completion->quench No, continue reaction collect_waste Stage 2: Collect Quenched Waste in a Designated Container check_completion->collect_waste Yes label_waste Label Container Clearly (Contents, 'Hazardous Waste') collect_waste->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste ehs_pickup Arrange for EHS Disposal store_waste->ehs_pickup end End: Safe Disposal Complete ehs_pickup->end

Caption: Disposal workflow for this compound.

G cluster_reagents Reagents & Setup cluster_procedure Quenching Procedure azide_solution Azide Waste Solution in Reaction Flask cool 1. Cool Azide Solution (Ice Bath) azide_solution->cool pph3_solution Triphenylphosphine (1.1 eq) in Solvent add_pph3 2. Slowly Add PPh3 Solution pph3_solution->add_pph3 cool->add_pph3 stir 3. Stir Until N2 Evolution Ceases, Then Warm to RT and Stir for 1 hr add_pph3->stir product Product: Stable Iminophosphorane (or Amine after hydrolysis) stir->product waste Dispose as Hazardous Organic Waste product->waste

Caption: Experimental workflow for the Staudinger reduction quenching protocol.

References

Personal protective equipment for handling N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester. The following procedures are designed to ensure safe handling, storage, and disposal of this azide-containing compound.

Immediate Safety and Handling Precautions

This compound is a chemical that requires careful handling due to its azide (B81097) group. Organic azides are potentially explosive and can decompose with energy input from heat, light, or pressure.[1] While higher molecular weight azides are generally considered lower risk, caution is always necessary.[1] The azide functional group also carries toxicity similar to cyanide.[1] A Safety Data Sheet (SDS) for a similar compound, N-(Azido-PEG2)-N-Boc-PEG3-NHS ester, indicates potential hazards including acute oral toxicity, skin and eye irritation, and respiratory tract irritation.[2]

Engineering Controls:

  • All work with this compound must be conducted in a certified chemical fume hood.[3][4]

  • A blast shield should be used, particularly when working with new compounds, larger quantities, or when heating.[4][5]

Prohibited Practices:

  • Never pour azide solutions down the drain. Azides can react with lead or copper in plumbing to form highly explosive metal azides.[5][6][7][8]

  • Avoid using metal spatulas or other metal utensils to handle the compound, as this can lead to the formation of explosive metal azides.[1][7][9]

  • Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[7][9]

  • Avoid using chlorinated solvents like dichloromethane (B109758) and chloroform (B151607) as reaction media, as they can form explosively unstable di- and tri-azidomethane.[1][9]

  • Never use distillation or sublimation for purification.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this compound. The following table summarizes the required PPE.

Body Part Required PPE Specifications and Rationale
Hands Double-gloving with nitrile gloves.Provides protection against skin contact. For highly toxic azides, silver shield gloves under nitrile gloves are recommended.[5] Change gloves frequently.[3]
Eyes Chemical safety goggles.Mandatory to protect eyes from splashes.
Face Face shield.To be worn in addition to goggles when there is a significant risk of explosion or splash.[10]
Body Flame-resistant lab coat.Must be worn over clothing that covers the legs and arms.
Feet Closed-toe shoes.Required for general laboratory safety.[4]

Operational and Disposal Plans

Storage:

  • Store the compound at -20°C in a cool, dark, and well-ventilated area, away from heat sources.[4][11]

  • Keep containers tightly closed when not in use.[3]

  • Store separately from incompatible materials such as acids, bromine, carbon disulfide, dimethyl sulfate, nitric acid, and heavy metals and their salts.[9][12]

Handling and Experimental Workflow:

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review SOP and SDS B Don appropriate PPE A->B C Prepare fume hood and blast shield B->C D Weigh compound using non-metallic spatula C->D Proceed to handling E Perform experiment in fume hood behind blast shield D->E F Quench reaction if necessary E->F G Decontaminate glassware and surfaces F->G Proceed to cleanup H Segregate azide-containing waste G->H I Dispose of waste through EHS H->I

Caption: Workflow for handling azide compounds.

Spill Cleanup:

  • In case of a small spill, carefully cover the solid with a damp cloth (using alkaline water with a pH >9 is recommended) and gently sweep it into a non-metallic container.[4]

  • For liquid spills, absorb with a non-reactive absorbent material.[4]

  • Decontaminate the spill area thoroughly.[4]

  • Dispose of all cleanup materials as hazardous waste.[3]

Waste Disposal:

  • All azide-containing waste, including dilute solutions and contaminated solid waste (e.g., pipette tips, gloves), must be collected in a dedicated, clearly labeled, non-metallic container.[4][7]

  • Azide waste streams must be kept separate from other chemical waste.[9]

  • Contact your institution's Environmental Health & Safety (EHS) office for proper disposal procedures.[5][7]

Decontamination of Solutions (for advanced users under strict protocols):

  • Dilute aqueous solutions (≤5% sodium azide equivalent) can be deactivated by reaction with nitrous acid in a chemical fume hood.[5][8] This process involves the controlled addition of sodium nitrite (B80452) followed by sulfuric acid and generates nitric oxide gas, which is toxic.[5][8] This procedure should only be performed by trained personnel following a specific Standard Operating Procedure (SOP).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.